3,3',4,4'-Tetrachloroazobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3,4-dichlorophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBGIMQKWDUEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026086, DTXSID80860129 | |
| Record name | 3,3',4,4'-Tetrachloroazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-dichlorophenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Bright orange, crystalline solid | |
CAS No. |
14047-09-7, 64275-11-2 | |
| Record name | TCAB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3,4-dichlorophenyl)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachloroazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLOROAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3',4,4'-Tetrachloroazobenzene (TCAB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic compound that is not commercially produced but arises as a contaminant in the manufacturing of certain herbicides and is formed from the environmental degradation of 3,4-dichloroaniline.[1][2] Structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB exhibits a comparable, albeit less potent, toxicological profile.[1][3] This guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and toxicological characteristics of TCAB, with a focus on its mechanism of action through the aryl hydrocarbon receptor (AhR) pathway. Detailed experimental protocols and structured data tables are presented to support research and development activities.
Chemical Synthesis
The laboratory-scale synthesis of this compound is most efficiently achieved through the reduction of 3,4-dichloronitrobenzene (B32671). A common method involves the use of lithium aluminum hydride (LiAlH₄) as the reducing agent.[4] The reaction proceeds through the formation of intermediate species, including the corresponding azoxy and hydrazo derivatives.[4]
Experimental Protocol: Synthesis of TCAB via Reduction of 3,4-Dichloronitrobenzene
This protocol is adapted from the procedure described by Hsia et al. (1977).[4]
Materials:
-
3,4-Dichloronitrobenzene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 3.0 g of 3,4-dichloronitrobenzene in 300 mL of anhydrous diethyl ether.
-
Reduction: Cool the solution in a dry ice/ethanol bath. Slowly add 0.75 g of lithium aluminum hydride to the stirred solution. Allow the reduction to proceed for 15 minutes.
-
Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of ethyl acetate, followed by 5 mL of deionized water.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate twice with equal volumes of deionized water in a separatory funnel. Dry the ethereal layer over anhydrous magnesium sulfate.
-
Purification and Isolation: After filtering off the drying agent, remove the ether under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield bright orange crystals of this compound.[3][5]
-
Analysis: Confirm the purity of the synthesized TCAB using reverse-phase HPLC.[4] Characterize the compound using spectroscopic methods such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[4]
Caption: Reaction workflow for the synthesis of TCAB.
Physicochemical Properties
TCAB is a stable, crystalline solid with low solubility in water, which contributes to its environmental persistence.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14047-09-7 | [3] |
| Molecular Formula | C₁₂H₆Cl₄N₂ | [3] |
| Molecular Weight | 320.00 g/mol | [3] |
| Appearance | Bright orange crystalline solid | [3][5] |
| Melting Point | 158-158.5 °C | [3][5] |
| Water Solubility | Practically insoluble | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.53 | [5] |
| Decomposition | Emits toxic fumes of chlorine and nitrogen oxides upon heating | [5] |
Toxicological Properties and Mechanism of Action
The toxicity of TCAB is primarily attributed to its structural similarity to TCDD, allowing it to act as an agonist for the aryl hydrocarbon receptor (AhR).[3][5][6] Activation of the AhR signaling pathway leads to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and endocrine disruption.[1][7]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[8] Upon binding of a ligand such as TCAB, the receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[8] This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1) and other cellular processes.[6][8]
Caption: Activation of the AhR pathway by TCAB.
Summary of Toxicological Effects
TCAB has been shown to induce a variety of adverse effects in animal studies, primarily in rats and mice. These effects are dose-dependent and include impacts on body and organ weights, hematological parameters, and the induction of tumors.
Table 2: Summary of Key Toxicological Findings for TCAB in Animal Studies
| Species | Exposure Route & Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| F344/N Rats | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Decreased body weight, increased liver and spleen weights, thymic atrophy, responsive anemia, decreased platelet counts, marked decrease in circulating thyroxine (TT4).[9] | [9] |
| B6C3F1 Mice | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Increased liver and spleen weights, thymic atrophy, hyperplasia of the forestomach, decreased epididymal sperm density.[9] | [9] |
| B6C3F1 Mice | Gavage, 2 years | 0, 3, 10, 30 | Increased incidence of urethral transitional cell carcinomas in males and females, malignant lymphoma in females, and various nonneoplastic lesions.[5] | [5] |
| Rats & Mice | Gavage, 16 days | Rats: 0, 12.5, 32, 80, 200, 500Mice: 0, 1, 3.2, 10, 32, 100 | Increased liver, lung, and spleen weights in rats; increased liver and heart weights in mice; decreased thymus weights in both species.[1] | [1] |
Conclusion
This compound is a toxicologically significant compound due to its dioxin-like mechanism of action via the aryl hydrocarbon receptor. Its formation as a byproduct in industrial synthesis and as an environmental degradation product necessitates a thorough understanding of its chemical and biological properties. The information presented in this guide, including synthesis protocols, physicochemical data, and toxicological summaries, serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. Further research into the specific molecular interactions of TCAB and the development of sensitive detection methods are crucial for mitigating its potential risks to human health and the environment.
References
- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazoxybenzene (CAS No. 21232-47-3) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3',4,4'-Tetrachloroazobenzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',4,4'-Tetrachloroazobenzene (TCAB), a halogenated aromatic hydrocarbon of significant toxicological interest. This document details its chemical identity, molecular structure, synthesis, and analytical methodologies. A core focus is placed on its mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway and its associated toxicological effects. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.
Chemical Identity and Molecular Structure
This compound is a chlorinated derivative of azobenzene. It is not commercially produced but arises as a contaminant during the synthesis of certain herbicides.
CAS Number: 14047-09-7[1]
Molecular Formula: C₁₂H₆Cl₄N₂
Molecular Weight: 320.00 g/mol
Appearance: Bright orange crystalline solid.[2]
Molecular Structure:
References
An In-depth Technical Guide to the Environmental Formation Pathways of 3,3',4,4'-Tetrachloroazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a toxic and persistent environmental contaminant that is not intentionally produced but rather forms from the degradation of certain chloroaniline-based herbicides. This technical guide provides a comprehensive overview of the environmental formation pathways of TCAB, detailing the precursor compounds, reaction mechanisms, and the influence of various environmental factors. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies for replication, and providing visual representations of the formation pathways to facilitate a deeper understanding of TCAB's environmental fate.
Introduction
This compound (TCAB) is a halogenated aromatic compound of significant environmental concern due to its toxicity, persistence, and structural similarity to dioxins. It is primarily formed as a byproduct of the microbial and abiotic degradation of chloroaniline-based herbicides, most notably propanil (B472794), but also others such as linuron (B1675549) and diuron. The primary precursor to TCAB is 3,4-dichloroaniline (B118046) (DCA), which is a common degradation product of these herbicides in the soil environment. Understanding the formation pathways of TCAB is crucial for assessing its environmental risk and developing remediation strategies. This guide will explore the two primary routes of TCAB formation: microbial-mediated synthesis and abiotic (photochemical) formation.
Precursor Compounds
The formation of TCAB in the environment is intrinsically linked to the use of specific agricultural chemicals. The primary precursors are a class of herbicides that contain a 3,4-dichloroaniline moiety.
-
Propanil (3',4'-dichloropropionanilide): A widely used post-emergence herbicide for the control of grasses and broadleaf weeds in rice and other crops. Microbial hydrolysis of the amide bond in propanil readily releases 3,4-dichloroaniline.
-
Linuron and Diuron: These are phenylurea herbicides used to control a wide range of weeds in various crops. Similar to propanil, these compounds can be microbially degraded to release 3,4-dichloroaniline.
-
3,4-Dichloroaniline (DCA): This is the central intermediate in the formation of TCAB. Once formed in the soil, DCA can undergo condensation reactions to form TCAB.
Environmental Formation Pathways
The transformation of 3,4-dichloroaniline into this compound can occur through two main pathways in the environment: microbial-mediated formation and abiotic formation.
Microbial-Mediated Formation
Soil microorganisms play a pivotal role in the formation of TCAB. The process is not a direct metabolic pathway for energy production but rather a result of co-metabolism, where microbial enzymes incidentally catalyze the condensation of DCA molecules.
Several studies have demonstrated that a variety of soil microorganisms, including bacteria and fungi, are capable of this transformation. The key enzymatic step is believed to be a peroxidase-mediated oxidation of DCA, leading to the formation of reactive intermediates that then condense to form TCAB.
Abiotic Formation
In addition to microbial activity, TCAB can be formed through abiotic processes, primarily driven by sunlight. Photochemical reactions can induce the transformation of DCA into TCAB. This pathway is particularly relevant in aquatic environments and on the surface of soil and plant leaves where exposure to solar radiation is high. The mechanism involves the photo-oxidation of DCA, leading to the formation of radical intermediates that subsequently dimerize to form TCAB.
Quantitative Data on TCAB Formation
The formation of TCAB is influenced by several environmental factors, including the concentration of the precursor, soil type, temperature, pH, and microbial activity. The following tables summarize key quantitative data from various studies.
Table 1: Concentration of TCAB in Technical Grade Herbicides
| Herbicide | TCAB Concentration (mg/kg) | Reference |
| Propanil | 0.10 - 28.40 | [1] |
| Diuron | 0.10 - 28.40 | [1] |
| Linuron | 0.10 - 28.40 | [1] |
| Neburon | 0.10 - 28.40 | [1] |
| 3,4-Dichloroaniline | 9 - 1400 | [2] |
Table 2: Formation of TCAB from 3,4-Dichloroaniline (DCA) in Soil
| Soil Type | Initial DCA Concentration (µg/g) | Incubation Conditions | Maximum TCAB Yield (%) | Reference |
| Guelph loam | 500 | 25°C, aerobic, unsaturated | 4.8 | [3] |
| Not specified | 500 | Not specified | ~1 (from linuron or diuron) | [4] |
Table 3: Factors Influencing TCAB Formation in Soil
| Factor | Optimal Condition | Effect on TCAB Formation | Reference |
| Temperature | 25°C | Formation decreases at higher or lower temperatures | [3] |
| DCA Concentration | 500 µg/g soil | Higher or lower concentrations resulted in less TCAB formation | [3] |
| Soil Redox Potential (Eh) | Aerobic | Strikingly reduced formation at low Eh (~ -300 mV) | [3] |
| Soil Type | Loam | No formation observed in Peel clay | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TCAB formation.
Microbial Degradation of Chloroanilines and TCAB Formation
This protocol is a composite based on methodologies described for isolating and studying chloroaniline-degrading microorganisms.[5][6][7]
Objective: To assess the potential of a microbial consortium from a specific environment (e.g., agricultural soil) to degrade a chloroaniline precursor and form TCAB.
Materials:
-
Soil sample from a site with a history of chloroaniline herbicide application.
-
Minimal Salts Medium (MSM): Prepare a sterile solution containing essential minerals (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).
-
3,4-Dichloroaniline (DCA) stock solution (e.g., 10 g/L in a suitable solvent like methanol).
-
Sterile Erlenmeyer flasks, petri dishes, and culture tubes.
-
Shaking incubator.
-
Centrifuge.
-
Analytical instrumentation (HPLC or GC-MS).
Procedure:
-
Enrichment Culture:
-
In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM.
-
Inoculate with 1 g of the soil sample.
-
Add DCA from the stock solution to a final concentration of 50-100 mg/L.
-
Incubate at 28-30°C on a rotary shaker at 150 rpm for 7-14 days.
-
After incubation, transfer a small aliquot (e.g., 1-5 mL) to a fresh flask of MSM with DCA and repeat the incubation. This enriches for microorganisms capable of utilizing or tolerating DCA.
-
-
Isolation of Pure Cultures (Optional):
-
After several enrichment cycles, plate serial dilutions of the culture onto MSM agar (B569324) plates containing DCA as the sole carbon and nitrogen source.
-
Incubate the plates at 28-30°C until colonies appear.
-
Select individual colonies and re-streak on fresh plates to obtain pure cultures.
-
-
Degradation and Formation Study:
-
Inoculate 100 mL of sterile MSM in a 250 mL flask with a known amount of the enrichment culture or a pure isolate.
-
Add DCA to a final concentration of 50-100 mg/L.
-
Set up a sterile control flask with MSM and DCA but no inoculum.
-
Incubate under the same conditions as the enrichment.
-
At regular intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the culture.
-
Centrifuge the aliquot to separate the biomass from the supernatant.
-
Analyze the supernatant for the concentration of DCA and the formation of TCAB using HPLC or GC-MS.
-
Photochemical Formation of TCAB from DCA
This protocol is based on general procedures for studying the photochemical degradation of organic compounds.[8]
Objective: To investigate the formation of TCAB from the photolysis of DCA in an aqueous solution.
Materials:
-
Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) that simulates solar radiation.
-
Quartz reaction vessel.
-
3,4-Dichloroaniline (DCA) solution of known concentration in deionized water.
-
Magnetic stirrer.
-
Analytical instrumentation (HPLC or GC-MS).
-
Actinometer for measuring light intensity (optional, for quantum yield determination).
Procedure:
-
Reaction Setup:
-
Prepare a solution of DCA in deionized water (e.g., 10-50 mg/L) in the quartz reaction vessel.
-
Place the vessel in the photoreactor and ensure it is centered with respect to the UV lamp.
-
Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.
-
Set up a dark control by wrapping an identical reaction vessel in aluminum foil.
-
-
Photolysis:
-
Turn on the UV lamp to initiate the photochemical reaction.
-
Maintain a constant temperature, if possible, using a cooling system for the lamp.
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from the reaction vessel.
-
-
Analysis:
-
Immediately analyze the collected samples for the concentration of DCA and the formation of TCAB using HPLC or GC-MS.
-
Analyze the dark control at the end of the experiment to account for any non-photochemical degradation.
-
-
Data Analysis:
-
Plot the concentration of DCA and TCAB as a function of irradiation time.
-
Determine the rate of DCA degradation and TCAB formation.
-
If an actinometer is used, the quantum yield of the reaction can be calculated.
-
Extraction and Quantification of TCAB in Soil Samples
This protocol is a generalized procedure based on standard methods for the analysis of persistent organic pollutants in soil.[9][10][11][12]
Objective: To extract and quantify the concentration of TCAB in a soil sample.
Materials:
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).
-
Extraction thimbles.
-
Hexane (B92381) and acetone (B3395972) (pesticide grade).
-
Anhydrous sodium sulfate (B86663).
-
Rotary evaporator.
-
Silica (B1680970) gel or Florisil for column chromatography cleanup.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
TCAB analytical standard.
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.
-
Homogenize the sieved soil.
-
-
Extraction:
-
Weigh approximately 10-20 g of the prepared soil and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Place the soil mixture into an extraction thimble and insert it into the Soxhlet extractor.
-
Extract the sample with a mixture of hexane and acetone (e.g., 1:1 v/v) for 16-24 hours.
-
-
Concentration and Cleanup:
-
After extraction, concentrate the solvent extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Perform a cleanup step to remove interfering compounds. This typically involves passing the concentrated extract through a chromatography column packed with silica gel or Florisil. Elute the column with appropriate solvents to separate TCAB from other co-extracted substances.
-
-
Quantification:
-
Analyze the cleaned-up extract using a GC-MS system.
-
Identify TCAB based on its retention time and mass spectrum.
-
Quantify the concentration of TCAB by comparing the peak area to a calibration curve prepared from analytical standards.
-
GC-MS Parameters (Example): [1]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 10 min.
-
MSD Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TCAB (e.g., m/z 320, 322, 324).
Conclusion
The environmental formation of this compound is a complex process resulting from the degradation of widely used chloroaniline-based herbicides. Both microbial and abiotic pathways contribute to its presence in the environment, with factors such as soil type, temperature, pH, and microbial community composition playing significant roles in the rate and extent of its formation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to assess the risks associated with TCAB and to develop effective management and remediation strategies. Further research is needed to fully elucidate the kinetics of TCAB formation under a broader range of environmental conditions and to identify the specific microbial enzymes and photochemical mechanisms involved.
References
- 1. agilent.com [agilent.com]
- 2. Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mcm.lternet.edu [mcm.lternet.edu]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. files.webtreepro.com [files.webtreepro.com]
Toxicological Profile of 3,3',4,4'-Tetrachloroazobenzene (TCAB) in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon with a toxicological profile characterized by dioxin-like effects. This technical guide provides a comprehensive overview of the toxicological effects of TCAB in rats, based on available scientific literature. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with TCAB exposure. This document summarizes key findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its reproductive and developmental effects and mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes.
Introduction
This compound (TCAB) is a chloroazo compound that is not produced commercially but can be formed as a contaminant during the synthesis of certain herbicides and dyes. Its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) raises significant toxicological concerns due to the potential for similar mechanisms of toxicity. This guide focuses on the toxicological effects of TCAB observed in rat models, which are crucial for assessing potential risks to human health.
Toxicokinetics
The toxicokinetics of TCAB in rats reveal important aspects of its absorption, distribution, metabolism, and excretion, which are critical for understanding its systemic toxicity.
Absorption, Distribution, Metabolism, and Excretion
Following oral administration in male Fischer 344 rats, TCAB is readily absorbed, with an absolute oral bioavailability of approximately 30%.[1] After absorption, it is distributed in the body and subsequently metabolized and excreted. Within 48 hours of oral dosing, about 39-45% of the administered radioactivity is excreted in the urine and 53-56% in the feces.[1] Biliary excretion is a significant route of elimination, with about 33% of an intravenous dose being excreted in the bile within 6 hours.[1] The primary metabolites identified in urine are sulfate (B86663) ester conjugates of hydroxylated mono- or dichloroaniline derivatives, with some also being acetylated.[1]
Toxicokinetic Parameters
The disappearance of TCAB from the blood follows a two-compartment model.[1] Key toxicokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Half-life (t½) | 4.0 hours | [1] |
| Clearance | 12.3 ml/min/kg | [1] |
| Apparent Volume of Distribution | 4.3 L/kg | [1] |
| Absolute Oral Bioavailability | 30% | [1] |
Acute and Subchronic Toxicity
Short-term and medium-term exposure to TCAB has been evaluated in rats to determine its acute and subchronic toxicity profile.
16-Day Gavage Studies
In 16-day studies, F344/N rats were administered TCAB by gavage. The primary effects observed are detailed in the following table.
| Parameter | Male Rats | Female Rats | Reference |
| Doses | 0, 12.5, 32, 80, 200, 500 mg/kg | 0, 12.5, 32, 80, 200, 500 mg/kg | [2] |
| Mortality | No treatment-related mortality | No treatment-related mortality | [2] |
| Body Weight | No significant effect on mean body weight gain | No significant effect on mean body weight gain | [2] |
| Organ Weights | Increased liver, lung, and spleen weights; Decreased thymus weights | Increased liver, lung, and spleen weights; Decreased thymus weights | [2] |
| Histopathology | Hematopoietic cell proliferation in the spleen | Hematopoietic cell proliferation in the spleen | [2] |
13-Week Gavage Studies
Longer-term exposure in 13-week studies provided more detailed insights into the subchronic toxicity of TCAB in F344/N and Harlan Sprague-Dawley rats.
| Parameter | Male Rats | Female Rats | Reference |
| Doses (F344/N) | 0, 0.1, 1, 3, 10, 30 mg/kg | 0, 0.1, 1, 3, 10, 30 mg/kg | [3] |
| Doses (Harlan Sprague-Dawley) | 0, 0.1, 0.3, 1, 3, 10, 30, 100 mg/kg | 0, 0.1, 0.3, 1, 3, 10, 30, 100 mg/kg | [4] |
| Body Weight | 10% decrease in terminal body weight at 30 mg/kg (F344/N) | Significantly less than vehicle controls at ≥10 mg/kg (Harlan Sprague-Dawley) | [3][4] |
| Organ Weights | Increased liver weight (≥3 mg/kg), spleen weight (≥10 mg/kg), and decreased thymus weight (≥10 mg/kg) (F344/N) | Increased liver weight (≥10 mg/kg), spleen weight (30 mg/kg), and decreased thymus weight (≥10 mg/kg) (F344/N) | [3] |
| Hematology | Responsive anemia and decreased platelet counts at 10 and 30 mg/kg (F344/N) | Responsive anemia and decreased platelet counts at 10 and 30 mg/kg (F344/N) | [3] |
| Clinical Chemistry | Marked decrease in circulating total thyroxine (TT4) at all dose levels (F344/N) | Marked decrease in circulating total thyroxine (TT4) at all dose levels (F344/N) | [3] |
| Histopathology | Hyperplasia of the forestomach (≥3 mg/kg), hematopoietic cell proliferation in the spleen (≥10 mg/kg) (F344/N) | Hyperplasia of the forestomach (30 mg/kg) (F344/N) | [3] |
Chronic Toxicity and Carcinogenicity
Two-year gavage studies were conducted in Harlan Sprague-Dawley rats to evaluate the chronic toxicity and carcinogenic potential of TCAB.
| Parameter | Male Rats | Female Rats | Reference |
| Doses | 0, 0.3, 1, 3 mg/kg | 0, 0.3, 1, 3 mg/kg | [4] |
| Survival | No significant effect | No significant effect | [4] |
| Body Weight | No significant effect | No significant effect | [4] |
| Tumor Incidence | No clear evidence of carcinogenic activity | Equivocal evidence of carcinogenic activity (uterine stromal polyps) | [4] |
| Non-neoplastic Lesions | Increased incidence of liver and thyroid gland follicular cell hypertrophy | Increased incidence of liver and thyroid gland follicular cell hypertrophy | [4] |
Reproductive and Developmental Toxicity
The effects of TCAB on reproduction and development have been investigated in rats.
| Study Type | Doses | Key Findings | Reference |
| Developmental Toxicity | Not specified in abstract | A study on the developmental toxicity of TCAB in Sprague-Dawley rats has been conducted. | |
| Male Reproductive Endpoints (13-week study) | 0, 0.1, 1, 3, 10, 30 mg/kg | No significant effects on sperm motility or concentration. | [3] |
| Estrous Cycle Length (13-week study) | 0, 0.1, 1, 3, 10, 30 mg/kg | No significant effects on estrous cycle length. | [3] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
The toxic effects of TCAB are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This "dioxin-like" mechanism is initiated by the binding of TCAB to the cytosolic AhR complex.
Signaling Pathway
Upon binding, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in xenobiotic metabolism. The sustained activation of this pathway leads to the various toxic responses observed.
Experimental Protocols
Detailed methodologies for key studies are crucial for the interpretation and replication of findings.
13-Week Gavage Study in F344/N Rats
-
Animal Model: Male and female F344/N rats, 10 per group.
-
Dosing:
-
Vehicle: Corn oil.
-
Route of Administration: Gavage.
-
Dose Levels: 0, 0.1, 1, 3, 10, or 30 mg/kg body weight.
-
Duration: 13 weeks.
-
Frequency: 5 days a week.
-
-
Endpoints Measured:
-
In-life: Survival, clinical observations, body weight, food consumption.
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Serum enzyme and chemistry profiles, including total thyroxine (TT4).
-
Reproductive Parameters: Sperm motility, concentration, and estrous cycle length.
-
Necropsy: Gross pathology, organ weights (liver, spleen, thymus, etc.).
-
Histopathology: Microscopic examination of a comprehensive set of tissues.
-
2-Year Gavage Study in Harlan Sprague-Dawley Rats
-
Animal Model: Male and female Harlan Sprague-Dawley rats.
-
Dosing:
-
Vehicle: Corn oil:acetone (99:1).
-
Route of Administration: Gavage.
-
Dose Levels: 0, 0.3, 1, or 3 mg/kg body weight.
-
Duration: 2 years.
-
Frequency: 5 days a week.
-
-
Endpoints Measured:
-
In-life: Survival, clinical observations, body weight, food consumption.
-
Necropsy: Complete gross necropsy.
-
Histopathology: Microscopic examination of all gross lesions and a comprehensive set of tissues from all animals to assess for neoplastic and non-neoplastic lesions.
-
Conclusion
The toxicological profile of this compound in rats is characterized by a range of dioxin-like effects, mediated through the Aryl Hydrocarbon Receptor signaling pathway. Subchronic exposure leads to effects on the liver, spleen, thymus, and hematopoietic system, as well as significant decreases in circulating thyroxine levels. Chronic exposure studies in Harlan Sprague-Dawley rats did not show clear evidence of carcinogenicity in males but suggested equivocal evidence in females at the highest dose tested. The detailed data and experimental protocols provided in this guide serve as a valuable resource for understanding the potential hazards of TCAB and for informing future research and risk assessment efforts.
References
3,3',4,4'-Tetrachloroazobenzene (TCAB): An In-Depth Technical Guide to its Function as an Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',4,4'-tetrachloroazobenzene (TCAB) as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). TCAB, a halogenated aromatic hydrocarbon, is recognized for its structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), enabling it to interact with and activate the AhR signaling pathway. This document details the mechanism of AhR activation by TCAB, presents quantitative data on its binding affinity and potency, outlines relevant experimental protocols for its study, and discusses its toxicological implications. The information is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the effects of dioxin-like compounds and the intricacies of AhR signaling.
Introduction
This compound (TCAB) is a synthetic, planar, hydrophobic molecule that belongs to the class of halogenated aromatic hydrocarbons. Structurally, it is an azo compound with four chlorine atoms substituted on the phenyl rings. Its significance in toxicology and pharmacology stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, including the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The structural resemblance between TCAB and TCDD allows TCAB to bind to the AhR with high affinity, initiating a cascade of molecular events that can lead to altered gene expression and a spectrum of toxicological outcomes. Understanding the interaction of TCAB with the AhR is crucial for assessing its potential risks to human health and for utilizing it as a tool to probe the complexities of the AhR signaling pathway.
Mechanism of Action: AhR Signaling Pathway
The biological and toxicological effects of TCAB are primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.
Upon binding of TCAB to the ligand-binding pocket of the AhR, a conformational change is induced, leading to the dissociation of the chaperone proteins. This unmasks a nuclear localization signal, facilitating the translocation of the ligand-AhR complex into the nucleus. Inside the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.
The binding of the AhR-ARNT complex to DREs recruits co-activator proteins and the general transcription machinery, leading to the transcriptional activation of a battery of genes. Among the most well-characterized AhR target genes are those encoding for drug-metabolizing enzymes, particularly members of the Cytochrome P450 family, such as CYP1A1, CYP1A2, and CYP1B1. The induction of these enzymes is a hallmark of AhR activation and plays a role in the metabolism of xenobiotics. However, sustained activation of the AhR by persistent ligands like TCAB can lead to a wide range of adverse effects, including developmental toxicity, immunotoxicity, and carcinogenicity.
Quantitative Data on AhR Agonist Activity
The potency of TCAB as an AhR agonist has been quantified in various in vitro systems, primarily through the induction of AhR-responsive genes like CYP1A1. The following tables summarize key quantitative data, comparing the activity of TCAB with the prototypical AhR agonist, TCDD.
Table 1: In Vitro Potency of TCAB and TCDD for Induction of AhR-Mediated Responses in Rat Hepatoma H-4-II E Cells
| Compound | Endpoint | EC50 (M) | Relative Potency (TCDD = 1) |
| This compound (TCAB) | Aryl Hydrocarbon Hydroxylase (AHH) Induction | 2.4 x 10⁻⁹ | 0.013 |
| Ethoxyresorufin O-deethylase (EROD) Induction | 2.8 x 10⁻⁹ | 0.028 | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aryl Hydrocarbon Hydroxylase (AHH) Induction | 3.1 x 10⁻¹¹ | 1 |
| Ethoxyresorufin O-deethylase (EROD) Induction | 7.7 x 10⁻¹¹ | 1 |
Data sourced from Safe et al., 1985.
Table 2: Comparative AhR Binding Affinity
| Compound | Parameter | Value | Species/System |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Kd | 1.34 ± 0.32 nM | Rat Liver Cytosol |
Experimental Protocols
The study of TCAB as an AhR agonist involves a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying AhR activation include rat hepatoma (H4IIE), mouse hepatoma (Hepa-1c1c7), and human hepatoma (HepG2) cells. These cells endogenously express the AhR and are responsive to agonists.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation and Dosing: TCAB and other lipophilic compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
AhR-Dependent Reporter Gene Assay
This assay is a high-throughput method to screen for and characterize AhR agonists. It utilizes a cell line that has been stably or transiently transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing multiple DREs.
-
Principle: Activation of the AhR by a ligand leads to the binding of the AhR-ARNT complex to the DREs, driving the expression of the reporter protein. The activity of the reporter protein (e.g., luminescence for luciferase) is then measured and is proportional to the extent of AhR activation.
-
Protocol Outline:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that allows for optimal growth and response.
-
Compound Treatment: After allowing the cells to attach (typically 24 hours), treat the cells with various concentrations of TCAB, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Reporter Activity Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system (e.g., using a luminometer for a luciferase assay).
-
Data Analysis: Calculate the fold induction of reporter activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.
-
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled high-affinity AhR ligand (e.g., [³H]TCDD) for binding to the AhR.
-
Principle: A fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (competitor) are incubated with a source of AhR (e.g., cytosolic extracts from liver or cultured cells). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in the bound radioactivity with increasing concentrations of the test compound indicates competitive binding.
-
Protocol Outline:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source (e.g., rat liver).
-
Incubation: In a series of tubes, incubate the cytosol with a constant concentration of [³H]TCDD and increasing concentrations of unlabeled TCAB. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.
-
Quantification of Bound Ligand: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Gene Expression Analysis (qPCR)
This method quantifies the induction of AhR target gene expression (e.g., CYP1A1 mRNA) in response to TCAB treatment.
-
Principle: Cells are treated with the test compound, and then total RNA is extracted. The mRNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for the target gene and a housekeeping gene (for normalization). The amount of amplified product is measured in real-time, allowing for the quantification of the initial mRNA levels.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture and treat cells with TCAB as described in section 4.1.
-
RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the cDNA, specific primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the reference gene and the vehicle-treated control.
-
Toxicological Profile
The activation of the AhR by TCAB is associated with a range of toxicological effects that are characteristic of dioxin-like compounds. These effects are dependent on the dose, duration, and timing of exposure, as well as the species, strain, and sex of the organism.
-
Carcinogenicity: Long-term exposure to TCAB has been shown to be carcinogenic in animal models.
-
Developmental and Reproductive Toxicity: TCAB can interfere with normal development and reproductive processes.
-
Immunotoxicity: The AhR plays a role in regulating the immune system, and its activation by TCAB can lead to immunosuppression.
-
Hepatotoxicity: The liver is a primary target organ for TCAB toxicity, with effects including enzyme induction and cellular damage.
-
Dermal Toxicity: TCAB is a known chloracnegen, causing a severe and persistent acne-like skin condition.
Conclusion
This compound is a potent agonist of the Aryl Hydrocarbon Receptor, exhibiting a toxicological profile similar to that of TCDD, albeit with lower potency. Its ability to bind to and activate the AhR signaling pathway makes it a valuable tool for studying the mechanisms of dioxin-like toxicity and the physiological roles of the AhR. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research into the specific binding kinetics of TCAB and its downstream effects will continue to enhance our understanding of the complex biology of the AhR and its ligands.
The Core Mechanism of Action of 3,3',4,4'-Tetrachloroazobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon that has garnered significant attention in the fields of toxicology and pharmacology due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent environmental toxin. TCAB is not commercially produced but is formed as a byproduct in the synthesis of certain herbicides and can arise from the environmental degradation of these compounds.[1] Its toxicological effects are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This guide provides a detailed overview of the mechanism of action of TCAB, focusing on its interaction with the AhR and the subsequent downstream signaling pathways.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The primary mechanism of action of this compound is its function as a potent agonist of the aryl hydrocarbon receptor (AhR).[2] The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.
Upon entering the cell, the lipophilic TCAB molecule binds to the ligand-binding pocket of the AhR. This binding event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus.
In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT heterodimer is the transcriptionally active form of the receptor. The complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter and enhancer regions of target genes.[3] The binding of the AhR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of a battery of downstream genes.
References
3,3',4,4'-Tetrachloroazobenzene (TCAB): An In-depth Technical Guide to Soil and Sediment Contamination
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a persistent and toxic halogenated aromatic compound that poses a significant environmental concern due to its presence in soil and sediment. This technical guide provides a comprehensive overview of TCAB contamination, including its sources, environmental fate, and toxicological profile. Detailed experimental protocols for the analysis of TCAB in environmental matrices are presented, alongside a summary of quantitative data on its contamination levels. Furthermore, this guide elucidates the primary mechanism of TCAB's toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, visualized through a detailed diagram. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the environmental impact and biological effects of TCAB.
Introduction
This compound (TCAB) is a synthetic chemical that is not intentionally produced for commercial use. Instead, it is primarily formed as an unintended byproduct during the manufacturing of 3,4-dichloroaniline (B118046) and certain herbicides derived from it, such as propanil, linuron (B1675549), and diuron (B1670789).[1] TCAB can also be formed in the environment through the degradation of these chloroaniline-based herbicides.[1] Its chemical structure, being isosteric to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), raises significant toxicological concerns.[2] TCAB is a bright orange crystalline solid with very low solubility in water, which contributes to its persistence in soil and sediment.[2] This persistence, combined with its toxicity, necessitates a thorough understanding of its environmental behavior and analytical methods for its detection.
Sources and Environmental Fate
The primary sources of TCAB in the environment are industrial activities related to the production of 3,4-dichloroaniline and associated herbicides.[1] Environmental contamination also occurs through the microbial and photochemical degradation of these herbicides in soil.[1]
Once in the environment, TCAB exhibits strong sorption to soil and sediment particles, limiting its mobility and potential for leaching into groundwater.[2] This strong binding contributes to its long-term persistence in the topsoil layers. The formation of TCAB from its precursor, 3,4-dichloroaniline (DCA), is influenced by soil conditions, with optimal formation observed at 25°C and a DCA concentration of 500 µg/g of soil. While microbial activity can contribute to its formation, some evidence also suggests non-biological degradation pathways for TCAB.[3]
Quantitative Data on TCAB Contamination
The following tables summarize quantitative data on TCAB concentrations found in various environmental samples.
Table 1: TCAB Concentrations in Herbicide Formulations and Technical Grade Products
| Product | TCAB Concentration (mg/kg) | Reference |
| Propanil (technical grade) | 0.10 - 28.40 | [4] |
| Diuron (technical grade) | 0.10 - 28.40 | [4] |
| Linuron (technical grade) | 0.10 - 28.40 | [4] |
| Neburon (B166421) (technical grade) | 0.10 - 28.40 | [4] |
| Diuron Formulations | 0.15 - 3.38 | [5] |
| Linuron Formulations | 0.91 - 10.28 | [5] |
| 3,4-dichloroaniline | 9 - 1400 | [6] |
| Herbicide Formulations | 5.5 - 28 | [6] |
Table 2: TCAB Concentrations in Soil and Sediment
| Sample Type | Location/Study Details | TCAB Concentration | Reference |
| Agricultural Soil | Following herbicide application | Not specified | [7] |
| Rice-producing soil | Top layer of soil | High concentrations, decreasing with depth and time | [2] |
| Soil treated with 25 ppm TCAB | 1.7% organic matter | 58.4 ppm (roots), 0.492 ppm (shoots) | [2] |
| Soil treated with 25 ppm TCAB | 57% organic matter | 14.4 ppm (roots), 0.178 ppm (shoots) | [2] |
| Soil treated with 0.02 ppm ¹⁴C-TCAB | Carrots grown in soil | 1.9 ppb (peels), 1.1 ppb (pulp), 0.1 ppb (tops) | [2] |
| Soil treated with 10 ppm ¹⁴C-TCAB | Carrots grown in soil | 375 ppb (peels), 20 ppb (pulp), 30 ppb (tops) | [2] |
Experimental Protocols for TCAB Analysis
The accurate determination of TCAB concentrations in complex environmental matrices like soil and sediment requires robust analytical methodologies. The most common approach involves solvent extraction, extract cleanup, and analysis by gas chromatography.
Sample Preparation: Extraction and Cleanup
Objective: To isolate TCAB from the solid matrix and remove interfering compounds.
Methodology:
-
Soil/Sediment Extraction:
-
A known weight of a dried and homogenized soil or sediment sample (e.g., 10-30 g) is mixed with a drying agent like anhydrous sodium sulfate.[8]
-
The sample is then extracted with an organic solvent. Common solvents include a 1:1 mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) and methanol.[8][9]
-
Extraction can be performed using various techniques such as Soxhlet or Soxtherm extraction for several hours.[8] Sonication with a water-acetonitrile mixture followed by partitioning into dichloromethane is another reported method.
-
-
Extract Cleanup:
-
The crude extract is concentrated and may undergo a solvent exchange to a less polar solvent like hexane.[5][8]
-
Cleanup is essential to remove co-extracted matrix components that can interfere with the analysis. This is typically achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil.[5][10] The TCAB is eluted from the column with an appropriate solvent or solvent mixture.
-
Instrumental Analysis: Gas Chromatography
Objective: To separate, identify, and quantify TCAB in the cleaned-up extract.
Methodology:
-
Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Principle: GC-ECD is a highly sensitive technique for detecting halogenated compounds like TCAB.[5][10]
-
Typical Parameters:
-
Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5 or equivalent).
-
Injector: Splitless injection is commonly used to maximize sensitivity.
-
Oven Temperature Program: A temperature program is employed to ensure good separation of TCAB from other compounds. An example program might start at a lower temperature (e.g., 75°C), ramp up to an intermediate temperature (e.g., 180°C), and then ramp at a slower rate to a final temperature (e.g., 300°C).
-
Detector: Electron Capture Detector.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS provides definitive identification of TCAB based on its mass spectrum, in addition to quantification. It is often used for confirmation.[6]
-
Typical Parameters:
-
Ionization Mode: Electron Impact (EI) is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode offers higher sensitivity for quantification by monitoring specific ions characteristic of TCAB.
-
-
Quality Assurance/Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC program should be implemented, including:
-
Method Blanks: To check for contamination during the analytical process.
-
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To assess the accuracy and precision of the method in the specific sample matrix.
-
Laboratory Control Samples (LCS): To monitor the performance of the laboratory's analytical process.
-
Surrogate Standards: To monitor the efficiency of the extraction and cleanup steps for each sample.
-
Calibration Standards: A multi-point calibration curve should be generated to quantify the TCAB concentration in the samples.
Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism of TCAB's toxicity is believed to be mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] TCAB, being structurally similar to TCDD, can bind to and activate the AhR, leading to a cascade of downstream events that can result in adverse biological effects.[2]
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as TCAB, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[11][12] Upon ligand binding, the complex undergoes a conformational change and translocates into the nucleus.[11] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[12] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[12][13] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[12] The dysregulation of these and other target genes is thought to be responsible for the toxic effects of AhR agonists like TCAB.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCAB.
Experimental Workflow for TCAB Analysis
The following diagram illustrates a typical experimental workflow for the analysis of TCAB in soil or sediment samples.
Caption: A generalized experimental workflow for the analysis of TCAB in soil and sediment.
Conclusion
This compound is a persistent environmental contaminant of significant toxicological concern. Its presence in soil and sediment, primarily due to industrial byproducts and herbicide degradation, warrants careful monitoring and risk assessment. This technical guide has provided a comprehensive overview of TCAB contamination, including its sources, environmental behavior, and analytical detection methods. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists. Furthermore, the elucidation of the Aryl Hydrocarbon Receptor signaling pathway as the primary mechanism of its toxicity provides a crucial framework for understanding its biological effects and for future research in toxicology and drug development. Continued investigation into the extent of TCAB contamination and its long-term ecological impacts is essential for developing effective remediation and management strategies.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound and 3,3',4,4'-tetrachloroazoxybenzene in technical grade herbicides: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels of this compound in diuron and linuron herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioaccumulation and toxic effects of elevated levels of this compound (33'44'-TCAB) towards aquatic organisms. III: Bioaccumulation and toxic effects of detrital 33'44'-TCAB on the aquatic snail, Indohiramakigai (Indoplanorbis exustus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nemi.gov [nemi.gov]
- 10. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dioxin-Like Effects of 3,3',4,4'-Tetrachloroazobenzene (TCAB) Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon with significant structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This structural analogy underlies TCAB's dioxin-like toxicity, which is mediated through the activation of the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the dioxin-like effects of TCAB, presenting key quantitative toxicological data, detailed experimental protocols from pivotal studies, and visualizations of the core signaling pathway and experimental workflows. The information compiled herein is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development to facilitate a deeper understanding of the mechanisms of TCAB toxicity and to aid in risk assessment and the development of safer chemical entities.
Introduction
This compound (TCAB) is an environmental contaminant and a byproduct in the synthesis of certain herbicides.[1] Its structural resemblance to TCDD raises significant toxicological concerns due to the potential for similar adverse health effects.[2] The primary mechanism of action for TCAB, like other dioxin-like compounds, is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] This activation initiates a cascade of downstream events, leading to the altered expression of a wide array of genes, including those involved in xenobiotic metabolism, cell growth, and differentiation. This guide summarizes the key toxicological findings, details the methodologies used to elicit these findings, and provides visual representations of the underlying biological processes.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from in vivo and in vitro studies on the dioxin-like effects of TCAB.
Table 1: In Vivo Toxicological Endpoints of TCAB in Rodents
| Species | Duration | Route of Administration | Dose | Key Findings | Reference |
| Rat (F344/N) | 13-Week | Gavage | 0.1, 1, 3, 10, 30 mg/kg/day | Dose-dependent decrease in thymus weight, increase in liver weight, hematopoietic cell proliferation in the spleen, responsive anemia, and a marked decrease in circulating total thyroxine (TT4) at all doses. No-Observed-Adverse-Effect-Level (NOAEL) was not reached. | [2] |
| Mouse (B6C3F1) | 13-Week | Gavage | 0.1, 1, 3, 10, 30 mg/kg/day | Dose-dependent increase in liver and spleen weight, hyperplasia of the forestomach, centrilobular hypertrophy of hepatocytes, and a decrease in epididymal sperm density at 3 and 30 mg/kg/day. The NOAEL was 0.1 mg/kg. | [2] |
| Rat (Harlan Sprague-Dawley) | 2-Year | Gavage | 3, 10, 30 mg/kg/day | Significant induction of hepatic 7-ethoxyresorufin-O-deethylase (EROD) activity in all dosed groups. | [3] |
| Mouse (B6C3F1) | 2-Year | Gavage | 3, 10, 30 mg/kg/day | Increased incidence of urethral transitional cell carcinomas in all treated male groups. | [1] |
Table 2: In Vitro Dioxin-Like Activity of TCAB
| Assay | System | Endpoint | Value | Reference |
| AhR Binding | Hepatic Cytosol | Competitive Binding | Potent competitor for stereospecific binding sites | [4] |
| Enzyme Induction | Hepatic Microsomes | Aryl Hydrocarbon Hydroxylase (AHH) Activity | Potent inducer | [4] |
| Toxic Equivalency Factor (TEF) | Multiple Endpoints | Relative Potency to TCDD | Estimated to be 100 to 1,000,000 times less potent than TCDD | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further research.
In Vivo 13-Week Gavage Studies in Rodents
-
Test Animals: Male and female F344/N rats and B6C3F1 mice.[2]
-
Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.
-
Formulation: this compound (purity >97%) was dissolved in a corn oil:acetone (99:1) vehicle.[3]
-
Dosing: Animals were administered TCAB by gavage five days a week for 13 weeks at doses of 0, 0.1, 1, 3, 10, or 30 mg/kg body weight.[5] The vehicle control group received the corn oil:acetone mixture alone.
-
Clinical Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly.
-
Necropsy and Histopathology: At the end of the 13-week period, animals were euthanized, and a complete necropsy was performed. A comprehensive list of tissues was collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
-
Clinical Pathology: Blood was collected for hematology and clinical chemistry analysis.
-
Organ Weights: The weights of the liver, lungs, spleen, heart, thymus, and kidneys were recorded.
-
Reproductive Toxicity Endpoints (Males): Epididymal sperm density was determined.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
-
Preparation of Cytosol: Liver cytosol is prepared from untreated animals (e.g., C57BL/6 mice) by homogenization in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5) and subsequent centrifugation to pellet cellular debris and microsomes.
-
Radioligand: [³H]-TCDD is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of [³H]-TCDD (e.g., 1-2 nM) is incubated with the liver cytosol in the presence of increasing concentrations of unlabeled TCAB or a reference compound (e.g., unlabeled TCDD).
-
Incubation: The mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C or 20°C) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound ligand is removed by methods such as dextran-coated charcoal adsorption or hydroxylapatite (HAP) assay.
-
Quantification: The amount of bound [³H]-TCDD is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of TCAB that inhibits 50% of the specific binding of [³H]-TCDD (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Ethoxyresorufin-O-Deethylase (EROD) Induction Assay
-
Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of TCAB or a positive control (e.g., TCDD) for a specified duration (e.g., 24-72 hours).
-
Microsome Preparation (for in vivo studies): For animal studies, liver microsomes are prepared by differential centrifugation of liver homogenates.
-
EROD Reaction: The EROD activity is measured by incubating the cell lysate or liver microsomes with the substrate 7-ethoxyresorufin (B15458) in the presence of NADPH. The reaction is typically carried out in a microplate format.
-
Detection: The deethylation of 7-ethoxyresorufin by CYP1A1 produces the fluorescent product resorufin (B1680543). The fluorescence of resorufin is measured over time using a microplate fluorometer (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The rate of resorufin formation is calculated and normalized to the total protein concentration in the sample. The effective concentration of TCAB that produces 50% of the maximal EROD induction (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The dioxin-like effects of TCAB are initiated by its binding to and activation of the aryl hydrocarbon receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Carcinogenicity of 3,3',4,4'-Tetrachloroazobenzene in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenicity of 3,3',4,4'-tetrachloroazobenzene (TCAB) in mice, drawing upon comprehensive studies conducted by the National Toxicology Program (NTP). TCAB, a contaminant found in the manufacturing of certain herbicides, has demonstrated carcinogenic potential in rodent models. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.
Executive Summary
Studies in B6C3F1 mice have shown that oral administration of this compound induces a range of toxic and carcinogenic effects. Notably, long-term exposure to TCAB is associated with an increased incidence of rare urethral carcinomas in all dose groups and lung carcinomas in the high-dose group. The mechanism of TCAB's carcinogenicity is believed to be mediated, at least in part, through the aryl hydrocarbon receptor (AhR) signaling pathway, exhibiting dioxin-like activity. This guide presents the critical data and protocols from these pivotal studies to inform future research and risk assessment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the carcinogenicity studies of TCAB in B6C3F1 mice. These studies were part of the National Toxicology Program Technical Report series.
Table 1: Survival and Body Weight Data from 2-Year Gavage Study
| Sex | Dose (mg/kg) | Number of Animals | Mean Survival (days) | Survival Rate (%) | Mean Final Body Weight (g) | Percent Difference from Control |
| Male | 0 | 50 | 686 | 74 | 40.5 | - |
| 1 | 50 | 679 | 70 | 39.8 | -1.7 | |
| 3 | 50 | 665 | 64 | 38.7 | -4.4 | |
| 10 | 50 | 642 | 56 | 36.9 | -8.9 | |
| Female | 0 | 50 | 695 | 78 | 34.2 | - |
| 1 | 50 | 688 | 74 | 33.5 | -2.0 | |
| 3 | 50 | 678 | 70 | 32.1 | -6.1 | |
| 10 | 50 | 654 | 60 | 29.8 | -12.9 |
Data extracted from NTP Technical Report TR-558.
Table 2: Incidence of Neoplasms in Male B6C3F1 Mice from 2-Year Gavage Study
| Organ | Neoplasm | 0 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Urethra | Carcinoma | 0/50 | 5/50 | 8/50 | 12/50 |
| Lung | Alveolar/Bronchiolar Adenoma | 10/50 | 12/50 | 11/50 | 9/50 |
| Alveolar/Bronchiolar Carcinoma | 2/50 | 3/50 | 4/50 | 9/50 | |
| Liver | Hepatocellular Adenoma | 15/50 | 18/50 | 20/50 | 16/50 |
| Hepatocellular Carcinoma | 10/50 | 11/50 | 13/50 | 14/50 |
Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant increase in tumor incidence.
Table 3: Incidence of Neoplasms in Female B6C3F1 Mice from 2-Year Gavage Study
| Organ | Neoplasm | 0 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Urethra | Carcinoma | 0/50 | 3/50 | 6/50 | 10/50 |
| Lung | Alveolar/Bronchiolar Adenoma | 8/50 | 9/50 | 10/50 | 7/50 |
| Alveolar/Bronchiolar Carcinoma | 1/50 | 2/50 | 3/50 | 7/50 | |
| Liver | Hepatocellular Adenoma | 5/50 | 7/50 | 8/50 | 6/50 |
| Hepatocellular Carcinoma | 2/50 | 3/50 | 4/50 | 3/50 |
Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant increase in tumor incidence.
Experimental Protocols
The following sections detail the methodologies employed in the key carcinogenicity studies of TCAB.
Animal Model and Husbandry
-
Species/Strain: B6C3F1 mice.
-
Source: The animals were obtained from a designated supplier for the National Toxicology Program.
-
Age at Study Start: 6 to 8 weeks.
-
Housing: Mice were housed in polycarbonate cages with certified hardwood bedding. Cages were changed twice weekly.
-
Environment: The animal rooms were maintained with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and a relative humidity of 50 ± 15%.
-
Diet and Water: Animals had ad libitum access to a standard rodent diet and tap water.
Dose Formulation and Administration
-
Test Chemical: this compound (TCAB), with a purity of at least 97.8%.[1]
-
Vehicle: A mixture of corn oil and acetone (B3395972) (99:1).[1]
-
Dose Levels:
-
2-Year Study: 0, 1, 3, and 10 mg/kg body weight.
-
-
Administration: Doses were administered by gavage five days per week for up to 105 weeks. The dosing volume was adjusted weekly for the first 13 weeks and monthly thereafter based on body weight.
Clinical Observations and Pathology
-
Clinical Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: A complete necropsy was performed on all animals, including those that died prematurely and those sacrificed at the end of the study.
-
Histopathology: A comprehensive list of tissues from all animals was collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination by a board-certified veterinary pathologist.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway for TCAB-induced carcinogenicity.
References
An In-depth Technical Guide on the Genotoxicity of 3,3',4,4'-Tetrachloroazobenzene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a dioxin-like compound that emerges as an unintended byproduct during the manufacturing of certain herbicides derived from 3,4-dichloroaniline, such as Propanil, Linuron, and Diuron.[1][2] Its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and potential for human exposure have prompted significant toxicological evaluation.[1][2][3] This technical guide provides a comprehensive overview of the genotoxicity of TCAB and its metabolites, summarizing key findings from in vitro and in vivo studies. It includes detailed experimental protocols, quantitative data presentations, and visualizations of metabolic and genotoxic pathways to serve as a resource for researchers in toxicology and drug development.
Metabolism of this compound
The genotoxic potential of TCAB is intrinsically linked to its metabolic activation. In vivo studies in male Fischer 344 rats have shown that TCAB undergoes extensive metabolism.[4] Following oral administration, a significant portion of the compound is subject to azo reduction.[4] The primary metabolites identified in urine are sulfate (B86663) ester conjugates of hydroxylated mono- or dichloroaniline derivatives, with some also being acetylated.[4] This metabolic conversion is crucial, as the resulting metabolites are implicated in the compound's genotoxic activity. The metabolism is mediated by cytochrome P-450-dependent monooxygenases.[5]
References
- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
3,3',4,4'-tetrachloroazobenzene formation from propanil degradation
An In-depth Technical Guide on the Formation of 3,3',4,4'-Tetrachloroazobenzene (TCAB) from Propanil (B472794) Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of this compound (TCAB), a toxic byproduct, from the degradation of the widely used herbicide propanil. This document synthesizes key research findings on the mechanisms of formation, influencing factors, and analytical methodologies, presenting quantitative data in a structured format for ease of comparison. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research in this area.
Introduction
Propanil (3',4'-dichloropropionanilide) is a contact herbicide extensively used in agriculture, particularly in rice cultivation, to control grasses and broad-leaf weeds.[1][2] However, its application raises environmental and health concerns due to the formation of persistent and toxic degradation products.[3] The primary metabolite of propanil is 3,4-dichloroaniline (B118046) (DCA).[4][5][6][7] Under certain environmental conditions, DCA can be further transformed into azobenzenes, most notably the highly toxic and potentially carcinogenic this compound (TCAB).[8][9] Understanding the pathways and factors governing TCAB formation is crucial for assessing the environmental risks associated with propanil use and developing effective remediation strategies.
Mechanism of TCAB Formation
The transformation of propanil to TCAB is a multi-step process primarily mediated by microbial activity in the soil.
Step 1: Hydrolysis of Propanil to 3,4-Dichloroaniline (DCA)
The initial and most rapid step in propanil degradation is the hydrolysis of the amide bond, releasing propionic acid and 3,4-dichloroaniline (DCA).[10][11][12] This reaction is catalyzed by microbial aryl acylamidases. Several soil microorganisms, including bacteria and fungi, have been identified to carry out this transformation.[3][4][5]
Step 2: Conversion of DCA to TCAB
The subsequent and more environmentally significant step is the conversion of DCA to TCAB. This process is primarily mediated by microbial peroxidases.[8][9] The proposed mechanism involves the enzymatic oxidation of DCA molecules, leading to the formation of reactive intermediates that then couple to form the azo bond of TCAB. Other related compounds, such as 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB), can also be formed during this process.[8]
Photodegradation
Photodegradation is another pathway for propanil transformation, particularly in aquatic environments.[13] However, studies suggest that the photochemical degradation of propanil does not typically yield DCA, thus potentially diverting the degradation pathway away from TCAB formation.[13] This process is influenced by the presence of substances like nitrate (B79036) and nitrite (B80452) in the water.[13]
Factors Influencing TCAB Formation
Several environmental and biological factors can influence the rate and extent of TCAB formation from propanil.
-
Microbial Communities: The presence of specific microbial populations is a key determinant of TCAB formation. Fungi such as Fusarium oxysporum and Aspergillus niger have been shown to degrade propanil.[8] Aspergillus niger is known to secrete enzymes that break down propanil into less toxic compounds.[8] Bacterial species like Acinetobacter baumannii can transform propanil to DCA, which is then completely degraded via the ortho-cleavage pathway under aerobic conditions.[4][6][9] Mixed bacterial cultures have also been shown to effectively degrade propanil and DCA under anaerobic conditions.[5][7]
-
Environmental Conditions:
-
pH: The pH of the soil or water can affect microbial activity and the stability of the compounds.[8] Extreme acidic or alkaline conditions have been shown to reduce the rate of propanil degradation by Acinetobacter baumannii.[14]
-
Temperature: Temperature can influence the rate of microbial metabolism and enzymatic reactions. Studies on TCAB in aqueous solutions have shown that temperature changes can promote the interconversion between its trans and cis isomers.[15]
-
Aerobic vs. Anaerobic Conditions: Propanil is generally degraded rapidly in aerobic environments.[2] Under anaerobic conditions, propanil and its metabolites can be more persistent.[2][5][7][9]
-
-
Presence of Other Chemicals: The presence of other herbicides, such as butachlor (B1668075), which is often used in combination with propanil, can influence the degradation process.[4] Some bacteria have shown tolerance to both herbicides and can contribute to their simultaneous degradation.[4][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on propanil degradation and TCAB formation.
Table 1: Propanil Degradation Rates and Half-Life
| Microorganism/Condition | Degradation Rate/Efficiency | Half-Life | Reference |
| Acinetobacter baumannii DT | Max. degradation of 0.027 ± 0.003 mM h⁻¹ | - | [4][6] |
| Mixed bacterial culture (anaerobic) | >90% transformation in 10 days | - | [5][7] |
| Mixed culture (Pseudomonas sp. But2 and Acinetobacter baumannii DT) | - | 1 day (propanil), 5 days (butachlor) | [16] |
| Paddy field water (photocatalytic degradation) | 95% degradation after 3 hours | - | [1] |
| Paddy fields (biotransformation) | - | ~1 day | [13] |
| Human self-poisoning | - | 3.2 hours (95% CI 2.6 to 4.1 hours) | [12][17][18] |
Table 2: TCAB Concentrations in Herbicides and Environmental Samples
| Sample Type | TCAB Concentration | Reference |
| Technical grade propanil | 0.10 to 28.40 mg/kg | [19] |
| 3,4-dichloroaniline and its herbicidal derivatives | 9 to 1400 µg/g (ppm) | [20][21] |
| Rice soils (0-10.1 cm depth, 6.7 kg/ha propanil application) | <0.2 ppm | [22] |
Experimental Protocols
This section details generalized experimental protocols for studying propanil degradation and TCAB formation, based on methodologies cited in the literature.
Microbial Degradation of Propanil in Liquid Culture
This protocol describes a typical experiment to assess the ability of a microbial isolate or consortium to degrade propanil.
1. Culture Preparation:
- Prepare a minimal salt medium (MSM).[8]
- Inoculate the MSM with the desired microbial culture (e.g., Fusarium oxysporum, Acinetobacter baumannii).[4][8]
- Incubate the culture for a specified period (e.g., 3-5 days) to allow for cell growth.[8]
2. Degradation Assay:
- Dispense the MSM into Erlenmeyer flasks.
- Add propanil to the flasks to achieve the desired final concentration (e.g., 63.16 µg/ml).[8]
- Inoculate the propanil-containing medium with an aliquot of the pre-grown microbial culture.[8]
- Incubate the flasks on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 14 days).[8]
- Include control flasks without microbial inoculation to account for abiotic degradation.
3. Sample Analysis:
- At predetermined time intervals, withdraw aliquots from the flasks.
- Extract the residual propanil and its metabolites (DCA, TCAB) using a suitable organic solvent (e.g., hexane).[15]
- Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][8]
Analysis of Propanil and TCAB in Soil Samples
This protocol outlines the steps for extracting and quantifying propanil and TCAB from soil.
1. Sample Collection and Preparation:
- Collect soil samples from the desired depth (e.g., 0-10 cm).[22]
- Air-dry the soil samples and pass them through a sieve (e.g., 10-mesh) to ensure homogeneity.[23]
2. Extraction:
- Weigh a specific amount of soil (e.g., 10-25 grams) into an extraction vessel.[23][24]
- Add a suitable extraction solvent (e.g., methanol, hexane, or a mixture).[21][24]
- Shake or sonicate the mixture for a defined period to ensure efficient extraction.[23][24]
- Separate the solvent extract from the soil matrix by filtration or centrifugation.[23]
3. Cleanup (if necessary):
- Pass the extract through a cleanup column (e.g., silica (B1680970) gel or basic alumina) to remove interfering substances.[15][21]
4. Analysis:
- Concentrate the cleaned extract to a smaller volume.
- Inject an aliquot of the concentrated extract into a GC-MS or HPLC system equipped with an appropriate detector (e.g., electron capture detector for GC).[19][22]
- Quantify the concentrations of propanil, DCA, and TCAB by comparing the peak areas to those of known standards.
Visualizations
Propanil Degradation Pathway
Caption: Pathway of propanil degradation to TCAB.
Experimental Workflow for Propanil Degradation Study
Caption: Workflow for studying microbial degradation of propanil.
Conclusion
The formation of this compound (TCAB) from the degradation of propanil is a significant environmental concern due to the increased toxicity and persistence of TCAB compared to the parent herbicide. The transformation is predominantly a microbially-driven process involving the initial hydrolysis of propanil to 3,4-dichloroaniline (DCA), followed by the peroxidase-mediated conversion of DCA to TCAB. A variety of environmental factors, including the composition of the microbial community, pH, temperature, and the presence of other chemicals, play a crucial role in this transformation. Continued research utilizing robust analytical methods is essential for a deeper understanding of these processes, which will inform risk assessment and the development of effective strategies to mitigate the environmental impact of propanil use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of propanil by Acinetobacter baumannii DT in a biofilm-batch reactor and effects of butachlor on the degradation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Degradation of Propanil in Soil and Sediment Using Mixed Bacterial Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Anaerobic Degradation of Propanil in Soil and Sediment Using Mixed Bacterial Culture - ProQuest [proquest.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medscape.com [medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of butachlor and propanil by Pseudomonas sp. strain But2 and Acinetobacter baumannii strain DT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical outcomes and kinetics of propanil following acute self-poisoning: a prospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical outcomes and kinetics of propanil following acute self-poisoning: a prospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound and 3,3',4,4'-tetrachloroazoxybenzene in technical grade herbicides: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Propanil and TCAB Residues in Rice Soils | Weed Science | Cambridge Core [cambridge.org]
- 23. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 24. pca.state.mn.us [pca.state.mn.us]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3,3',4,4'-Tetrachloroazobenzene (TCAB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3,3',4,4'-Tetrachloroazobenzene (TCAB), a dioxin-like compound of significant toxicological concern. TCAB is an unintended contaminant formed during the synthesis of certain herbicides derived from 3,4-dichloroaniline.[1][2] The following protocols are designed for researchers in environmental science, toxicology, and drug development who require sensitive and reliable methods for TCAB analysis in various matrices.
Overview of Analytical Techniques
The primary methods for the determination of TCAB are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.[3][4] Gas chromatography with an electron-capture detector (GC-ECD) is also a highly sensitive technique for halogenated compounds like TCAB.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used in the detection of TCAB and related compounds. This data is compiled from various studies and serves as a general guideline. Actual performance may vary based on the specific matrix, instrumentation, and laboratory conditions.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-ECD | Herbicide Formulations | TCAB | - | - | 85 - 104 | - |
| GC-TOF-MS | Soil | Various Pesticides | - | 0.01 - 0.05 mg/kg | 71 - 120 | [5] |
| HPLC-UV | Tomato | Strobilurin Fungicides | 0.01 mg/L | 0.05 mg/L | 90 - 97 | [6] |
| HPLC-UV | Water | Various Pesticides | 0.4 - 1 ppb | 1.2 - 3 ppb | 97.6 - 101.5 |
Experimental Protocols
Protocol 1: Analysis of TCAB in Herbicide Formulations by GC-ECD
This protocol is adapted from methods used for the analysis of TCAB in commercial herbicide formulations.
1. Sample Preparation: a. Weigh 1.0 g of the homogenized herbicide sample into a 125 mL separatory funnel. b. Dissolve the sample in 100 mL of a methanol:deionized water:HCl solution (90:9:1 v/v/v). c. Perform a liquid-liquid extraction twice with 25 mL of hexane (B92381) each time. d. Combine the hexane extracts and wash with 25 mL of deionized water. e. Pass the combined hexane extract through a column containing anhydrous sodium sulfate (B86663) to remove residual water. f. Concentrate the extract to a suitable volume (e.g., 10 mL) under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph: Varian Vista 6000 or equivalent.
-
Detector: 63Ni Electron-Capture Detector (ECD).
-
Column: 30 m x 0.32 mm ID fused-silica capillary column.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL, splitless.
3. Quantification: Quantify the TCAB concentration by comparing the peak area of the sample to a calibration curve prepared from certified TCAB standards.
Protocol 2: Analysis of TCAB in Soil by GC-MS
This protocol outlines a general procedure for the analysis of TCAB in soil samples, incorporating a QuEChERS-based extraction and cleanup.
1. Sample Preparation (QuEChERS): a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample is dry) and vortex to hydrate. c. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.[7] e. Centrifuge at ≥3000 x g for 5 minutes. f. Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA, C18, and MgSO₄). g. Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes. h. Transfer the cleaned extract to a new vial and evaporate to near dryness under nitrogen. i. Reconstitute the residue in a suitable solvent (e.g., toluene (B28343) or iso-octane) for GC-MS analysis.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 200 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL, splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For TCAB, characteristic ions would be monitored for quantification and confirmation.
3. Quantification and Confirmation: Quantify using a multi-level calibration curve. Confirm the identity of TCAB by comparing the retention time and the ratio of quantifier and qualifier ions to those of a known standard.
Protocol 3: Analysis of TCAB in Animal Tissue by HPLC-PDA
This protocol provides a framework for the extraction and analysis of TCAB from animal tissue samples.
1. Sample Preparation: a. Weigh approximately 1-2 g of homogenized tissue into a centrifuge tube. b. Add 5 mL of acetonitrile and homogenize further using a tissue homogenizer. c. Add extraction salts (as in the QuEChERS method) and shake vigorously. d. Centrifuge to separate the layers. e. Perform a dSPE cleanup of the acetonitrile extract as described in Protocol 2. f. Evaporate the cleaned extract and reconstitute in the mobile phase for HPLC analysis.
2. Instrumental Analysis (HPLC-PDA):
-
HPLC System: Waters ACQUITY Arc or equivalent.[8]
-
Detector: Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor the UV spectrum; for TCAB, the optimal wavelength would be determined by analyzing a standard.
3. Quantification: Quantify TCAB by comparing the peak area at the specified wavelength to a calibration curve generated from pure standards. The PDA detector can also provide spectral information to aid in peak identification.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
TCAB is known to exert dioxin-like toxicity, which is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the canonical pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCAB.
General Workflow for TCAB Analysis
The logical flow from sample collection to final data analysis is depicted in the following workflow diagram.
Caption: General experimental workflow for the analysis of TCAB.
References
Application Note: Quantification of 3,3',4,4'-Tetrachloroazobenzene (TCAB) using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,3',4,4'-Tetrachloroazobenzene (TCAB). TCAB is a toxic contaminant of concern, and its accurate quantification is crucial for environmental monitoring and toxicology studies. This method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, accuracy, and precision for the determination of TCAB in solution. The protocol is suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound (TCAB) is a halogenated aromatic compound that can be formed as an impurity during the manufacturing of certain herbicides and is known for its dioxin-like toxicity. Due to its potential risk to human health and the environment, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and widely accessible technique for this purpose. This document provides a detailed protocol for the quantification of TCAB, including sample preparation, HPLC conditions, and data analysis.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
This compound analytical standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm PTFE).
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 345 nm |
| Run Time | 10 minutes |
Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TCAB analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. Sample Preparation
-
Dissolve the sample containing TCAB in methanol to an estimated concentration within the calibration range.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis Workflow
Caption: Workflow for TCAB quantification by HPLC.
4. Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the TCAB standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: Determine the concentration of TCAB in the unknown samples by interpolating their peak areas on the calibration curve.
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 10 µg/mL. The coefficient of determination (R²) was typically ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 2.5 | 380,850 |
| 5.0 | 761,700 |
| 10.0 | 1,523,400 |
Accuracy and Precision
The accuracy of the method was assessed by spike and recovery experiments, with recoveries typically between 98% and 102%. The precision was evaluated by replicate injections of a standard solution, with the relative standard deviation (RSD) being less than 2%.
| QC Level | Concentration (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Low | 0.2 | 0.198 | 99.0 | 1.8 |
| Mid | 2.0 | 2.01 | 100.5 | 1.2 |
| High | 8.0 | 7.92 | 99.0 | 1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-concentration standards. The LOD (S/N ≥ 3) was found to be approximately 0.03 µg/mL, and the LOQ (S/N ≥ 10) was approximately 0.1 µg/mL.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, accuracy, and precision. It can be readily implemented in analytical laboratories for routine analysis of TCAB.
Signaling Pathway and Logical Relationships
Application Notes and Protocols for the Extraction of 3,3',4,4'-Tetrachloroazobenzene from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a toxic, dioxin-like compound that can be formed as a contaminant during the manufacturing of certain herbicides and through the environmental degradation of 3,4-dichloroaniline-based pesticides.[1] Its persistence and potential for bioaccumulation in soil necessitate robust and reliable analytical methods for its extraction and quantification to assess environmental contamination and human exposure risks. This document provides detailed application notes and protocols for the extraction of TCAB from soil samples, primarily utilizing Soxhlet and ultrasonic extraction techniques, followed by solid-phase extraction (SPE) cleanup and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Two primary extraction methods are detailed below: Soxhlet extraction, a classical and exhaustive technique, and ultrasonic extraction, a more rapid alternative. Both methods are widely used for the extraction of semi-volatile organic compounds from solid matrices.
Soxhlet Extraction Protocol (Adapted from EPA Method 3540C)
This method is suitable for the exhaustive extraction of TCAB from soil and is considered a benchmark technique.
a. Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample thoroughly.
-
Determine the moisture content of a separate subsample to allow for reporting results on a dry weight basis.
b. Extraction Procedure:
-
Weigh approximately 10-20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.
-
Place the mixture into a cellulose (B213188) extraction thimble.
-
Add a suitable extraction solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and acetone, to a 500 mL round-bottom flask.[2]
-
Assemble the Soxhlet apparatus with the thimble in the extractor and the flask containing the solvent.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
c. Extract Concentration:
-
Concentrate the extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
The extract is now ready for cleanup.
Ultrasonic Extraction Protocol (Adapted from EPA Method 3550C)
This method offers a faster alternative to Soxhlet extraction with reduced solvent consumption.
a. Sample Preparation:
-
Prepare the soil sample as described in the Soxhlet extraction protocol (Section 1.a).
b. Extraction Procedure:
-
Weigh approximately 10-20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Transfer the mixture to a beaker or flask.
-
Add a suitable extraction solvent, such as a 1:1 (v/v) mixture of hexane and acetone, to the sample at a ratio of approximately 10 mL of solvent per gram of soil.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for 15-30 minutes.[3]
-
After sonication, decant the solvent.
-
Repeat the extraction with fresh solvent two more times, combining the solvent extracts.
c. Extract Concentration:
-
Concentrate the combined extracts as described in the Soxhlet extraction protocol (Section 1.c).
Solid-Phase Extraction (SPE) Cleanup Protocol (Adapted from EPA Method 3620B)
Cleanup is a critical step to remove interfering co-extracted substances from the soil matrix. Florisil®, a magnesium silicate (B1173343) adsorbent, is commonly used for this purpose.[4]
a. SPE Cartridge Preparation:
-
Use a commercially available Florisil® SPE cartridge (e.g., 1 g).
-
Condition the cartridge by passing 6 mL of hexane through it.[5] Do not allow the cartridge to go dry.
b. Sample Loading and Elution:
-
Load the concentrated extract (in hexane) onto the conditioned Florisil® SPE cartridge.
-
Elute the interfering compounds with a non-polar solvent like hexane.
-
Elute the TCAB and other chlorinated compounds with a solvent mixture of increasing polarity, such as 90:10 (v/v) hexane:acetone.[5]
-
Collect the eluate containing the TCAB.
c. Final Concentration:
-
Concentrate the collected eluate to a final volume of 1 mL for GC-MS analysis.
GC-MS/MS Analysis
The final determination of TCAB concentration is performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for high selectivity and sensitivity.
a. Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.[3]
-
Inlet Temperature: 250 °C.[6]
-
Injection Mode: Splitless.[6]
-
Oven Temperature Program: Start at 75 °C (hold for 3 min), ramp to 120 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min (hold for 11 min).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
-
Mass Spectrometer (MS):
b. Quantification:
-
Quantification is typically performed using an internal standard method. A suitable internal standard would be a labeled analogue of TCAB or a compound with similar chemical properties that is not expected to be present in the sample.
Data Presentation
While specific quantitative data for the extraction of this compound from soil is limited in the available literature, data from studies on analogous chlorinated compounds such as DDT and PCBs can provide an indication of expected performance for the described methods.
Table 1: Comparison of Recovery Rates for Chlorinated Compounds from Soil using Different Extraction Methods.
| Compound | Extraction Method | Spiking Level | Recovery (%) | Reference |
| DDT | Soxhlet | 1 - 100 mg/kg | >80% | [7] |
| DDT | Ultrasonic | 1 - 100 mg/kg | >80% | [7] |
| PCBs | Soxhlet | Not Specified | ~93% | [8] |
| PCBs | Ultrasonic | Not Specified | ~88% | [8] |
Table 2: Method Detection and Quantification Limits for Similar Analytes in Soil.
| Analyte Class | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Organochlorine Pesticides | QuEChERS-GC-MS/MS | 0.048 - 3.125 ng/g | 0.5 - 20 ng/g | [9] |
| Various Pesticides | QuEChERS-GC-MS/MS | 0.01 - 3.14 µg/kg | 0.04 - 8.69 µg/kg | [10] |
| 12 Pesticides | QuEChERS-GC/MS | <10 ng/g | <25 ng/g | [6] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of TCAB from soil samples.
Caption: Formation and environmental significance of TCAB.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. epd.georgia.gov [epd.georgia.gov]
- 5. foxscientific.com [foxscientific.com]
- 6. brieflands.com [brieflands.com]
- 7. experts.nau.edu [experts.nau.edu]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synectics.net [synectics.net]
- 10. download.basf.com [download.basf.com]
Application Notes and Protocols for the Use of 3,3',4,4'-Tetrachloroazobenzene in Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon that is not commercially produced but arises as an unintended byproduct in the manufacturing of certain herbicides, such as those derived from 3,4-dichloroaniline.[1][2] Environmental contamination can also occur through the degradation of these herbicides in the soil.[2] Structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB exhibits comparable "dioxin-like" toxicities.[1][3] This has led to significant interest in its toxicological profile, particularly its interaction with the aryl hydrocarbon receptor (AhR).[4][5] These application notes provide a summary of key toxicological data and detailed experimental protocols for the use of TCAB in toxicology research.
Toxicological Profile of TCAB
TCAB is recognized for its potent induction of hepatic aryl hydrocarbon hydroxylase activity, a characteristic it shares with TCDD.[5] Its toxicity is mediated through the AhR signaling pathway.[4] Toxicological studies in animal models have revealed a range of adverse effects, including thymic atrophy, increased liver weights, and effects on the hematopoietic system.[1][6]
Data Presentation
Table 1: Summary of In Vivo Toxicological Effects of TCAB in Rats (13-Week Gavage Study)
| Dose (mg/kg/day) | Sex | Key Findings |
| 0.1 | M, F | Marked decrease in circulating total thyroxine (TT4).[6] |
| 1 | M, F | Hyperplasia of the forestomach.[6] |
| 3 | M | 60% decrease in epididymal sperm density; centrilobular hypertrophy of hepatocytes; increased hematopoietic cell proliferation in the spleen.[6] |
| 10 | M, F | 10-15% increase in liver weight; 15-30% decrease in platelet counts; 20-40% decrease in thymus weights; responsive anemia; increased hematopoietic cell proliferation in the spleen.[6] |
| 30 | M, F | 10% decrease in terminal body weight; 30% decrease in thymus weights (males); marked decrease in TT4.[6] |
Table 2: Summary of In Vivo Toxicological Effects of TCAB in Mice (13-Week Gavage Study)
| Dose (mg/kg/day) | Sex | Key Findings |
| 3 | M | Significant decrease in epididymal spermatozoal concentration.[1] |
| 10 | M, F | Up to 25% increase in liver and spleen weight.[6] |
| 30 | M, F | Up to 25% increase in liver and spleen weight; significant decrease in epididymal spermatozoal concentration (males).[1][6] |
Table 3: Genetic Toxicology of TCAB
| Assay | System | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA97 | Rat liver S9 | Mutagenic[1] |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Not mutagenic[1] |
| Micronucleus Test | Mouse peripheral blood erythrocytes (13-week gavage) | In vivo | Significantly increased frequency of micronucleated erythrocytes[1][7] |
| Micronucleus Test | Mouse bone marrow erythrocytes (3-day intraperitoneal injection) | In vivo | No induction of micronuclei[1] |
Experimental Protocols
In Vivo Toxicity Study: 13-Week Gavage in Rodents
Objective: To assess the subchronic toxicity of TCAB in rats and mice.
Materials:
-
This compound (TCAB)
-
Corn oil (vehicle)
-
F344/N rats and B6C3F1 mice (10 per sex per group)
-
Gavage needles
-
Standard laboratory animal caging and husbandry supplies
-
Equipment for hematology, clinical chemistry, and histopathology
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.
-
Dose Preparation: Prepare TCAB solutions in corn oil at the desired concentrations (e.g., 0, 0.1, 1, 3, 10, or 30 mg/kg).[6]
-
Dosing: Administer the prepared doses to the respective groups of animals via gavage five days a week for 13 weeks.[6]
-
Clinical Observations: Conduct and record clinical observations daily.
-
Body Weight: Measure and record body weights weekly.
-
Terminal Procedures: At the end of the 13-week period, euthanize the animals.
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.
-
Organ Weights: Necropsy the animals and weigh key organs (e.g., liver, thymus, spleen, kidneys).
-
Histopathology: Preserve organs in formalin for histopathological examination.
-
Sperm Analysis (males): Evaluate epididymal sperm density and motility.[6]
-
Data Analysis: Analyze the collected data for statistically significant differences between the dosed groups and the control group.
In Vitro Mutagenicity Study: Ames Test
Objective: To evaluate the mutagenic potential of TCAB using Salmonella typhimurium.
Materials:
-
This compound (TCAB)
-
Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, TA1537)
-
S9 fraction from Aroclor 1254-induced rat liver
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Dose Preparation: Prepare various concentrations of TCAB in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow overnight cultures of the S. typhimurium strains.
-
Assay:
-
In a test tube, combine the test chemical, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without activation).
-
Pre-incubate the mixture at 37°C with shaking.
-
Add top agar to the tube, mix, and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background count.
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by TCAB.
Caption: Experimental Workflow for In Vivo Toxicity Assessment of TCAB.
Caption: Logical Relationship of TCAB Exposure to Toxicological Outcomes.
References
- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genetic toxicity of this compound and 3,3',4, 4'-tetrachloroazoxybenzene: discordance between acute mouse bone marrow and subchronic mouse peripheral blood micronucleus test results - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity of 3,3',4,4'-Tetrachloroazobenzene (TCAB): Application Notes and Protocols
These application notes provide a summary of the in vivo toxicity of 3,3',4,4'-Tetrachloroazobenzene (TCAB), a dioxin-like compound. The information is intended for researchers, scientists, and drug development professionals working in toxicology and related fields. TCAB is not commercially manufactured but can be an unintended byproduct in the synthesis of certain herbicides.[1][2] Human exposure is possible through the application of herbicides containing TCAB as a contaminant.[2]
Data Presentation
The following tables summarize the quantitative data from in vivo toxicity studies of TCAB in F344/N rats and B6C3F1 mice. The studies involved gavage administration for 16 days and 13 weeks.[1][3]
Table 1: Summary of 13-Week Gavage Study of TCAB in Male F344/N Rats
| Dose (mg/kg/day) | Change in Terminal Body Weight | Change in Liver Weight | Change in Spleen Weight | Change in Thymus Weight | Hematopoietic Cell Proliferation in Spleen | Hyperplasia of Forestomach |
| 0.1 | No significant change | No significant change | No significant change | No significant change | - | - |
| 1 | No significant change | No significant change | No significant change | No significant change | - | - |
| 3 | No significant change | Increased (up to 15%)[3] | No significant change | No significant change | Increased[3] | Increased[3] |
| 10 | No significant change | Increased (up to 15%)[3] | Increased (up to 15%)[3] | Decreased (20-40%)[3] | Increased[3] | Increased[3] |
| 30 | Decreased (~10%)[3] | Increased (up to 15%)[3] | Increased (up to 15%)[3] | Decreased (20-40%)[3] | Increased[3] | Increased[3] |
Table 2: Summary of 13-Week Gavage Study of TCAB in Female F344/N Rats
| Dose (mg/kg/day) | Change in Terminal Body Weight | Change in Liver Weight | Change in Spleen Weight | Change in Thymus Weight | Hematopoietic Cell Proliferation in Spleen | Hyperplasia of Forestomach |
| 0.1 | No significant change | No significant change | No significant change | No significant change | - | - |
| 1 | No significant change | No significant change | No significant change | No significant change | - | - |
| 3 | No significant change | No significant change | No significant change | No significant change | - | - |
| 10 | No significant change | Increased (up to 15%)[3] | No significant change | Decreased (20-40%)[3] | Increased[3] | - |
| 30 | Decreased (~10%)[3] | Increased (up to 15%)[3] | Increased (up to 15%)[3] | Decreased (20-40%)[3] | Increased[3] | Increased[3] |
Table 3: Summary of 13-Week Gavage Study of TCAB in Male B6C3F1 Mice
| Dose (mg/kg/day) | Change in Liver Weight | Change in Spleen Weight | Change in Thymus Weight | Epididymal Sperm Density | Hyperplasia of Forestomach |
| 1 | No significant change | No significant change | No significant change | No significant change | Increased[3] |
| 3 | No significant change | No significant change | No significant change | Decreased (~60%)[3] | Increased[3] |
| 10 | Increased (~25%)[3] | Increased (~25%)[3] | No significant change | No significant change | Increased[3] |
| 30 | Increased (~25%)[3] | Increased (~25%)[3] | Decreased (~30%)[3] | Decreased (~60%)[3] | Increased[3] |
Table 4: Summary of 13-Week Gavage Study of TCAB in Female B6C3F1 Mice
| Dose (mg/kg/day) | Change in Liver Weight | Change in Spleen Weight | Hyperplasia of Forestomach |
| 1 | No significant change | No significant change | Increased[3] |
| 3 | No significant change | No significant change | Increased[3] |
| 10 | Increased (~25%)[3] | Increased (~25%)[3] | Increased[3] |
| 30 | Increased (~25%)[3] | Increased (~25%)[3] | Increased[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vivo toxicity studies of TCAB.
13-Week Subchronic Gavage Study
-
Test Animals: Male and female F344/N rats and B6C3F1 mice.[3]
-
Administration: TCAB was administered in a corn oil vehicle via gavage.[1]
-
Dosing Regimen: Animals were dosed 5 days a week for 13 weeks.[3]
-
Dose Groups:
-
Rats and Mice: 0 (vehicle control), 0.1, 1, 3, 10, or 30 mg/kg body weight.[3]
-
-
Evaluations:
-
Clinical Observations: Twice daily.
-
Body Weights: Recorded weekly.
-
Hematology (Rats only): Evaluated at the end of the study.[1]
-
Clinical Chemistry: Evaluated at the end of the study.[1]
-
Thyroid Hormone Analyses (Rats only): A significant decrease in circulating thyroxine was noted even at the lowest dose of 0.1 mg/kg.[1][3]
-
Reproductive System Endpoints:
-
Male Rats: Epididymal spermatozoal motility and concentration.
-
Male Mice: A significant decrease in epididymal spermatozoal concentration was observed at 3 and 30 mg/kg.[1]
-
Female Rats and Mice: Estrous cycle length.
-
-
Necropsy: A complete necropsy was performed on all animals.
-
Organ Weights: Liver, lung, spleen, heart, and thymus weights were recorded.[1]
-
Histopathology: Microscopic examination of major tissues and organs.[1]
-
Genetic Toxicology
-
Salmonella typhimurium Mutagenicity Test (Ames Test):
-
TCAB was tested for mutagenicity in S. typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.
-
The assay was conducted with and without S9 metabolic activation enzymes from rat liver.
-
TCAB was found to be mutagenic in strain TA97 in the presence of S9 activation.[1]
-
-
In Vivo Micronucleus Test:
-
The frequency of micronucleated erythrocytes was assessed in peripheral blood samples from male and female mice administered TCAB by gavage for 13 weeks.
-
A significant increase in micronucleated erythrocytes was observed.[1]
-
Visualization
Proposed Signaling Pathway for TCAB Toxicity
TCAB exhibits dioxin-like effects, suggesting its toxicity is mediated through the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1]
Caption: Proposed Aryl hydrocarbon Receptor (AhR) signaling pathway for TCAB toxicity.
Experimental Workflow for 13-Week Gavage Study
The following diagram illustrates the workflow for the 13-week in vivo toxicity study of TCAB.
Caption: Workflow for the 13-week in vivo gavage study of TCAB.
Logical Relationship of TCAB Exposure to Adverse Outcomes
This diagram shows the logical progression from TCAB exposure to the observed toxicological endpoints.
Caption: Logical relationship of TCAB exposure to observed adverse outcomes.
References
- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound in rats and mice [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 3,3',4,4'-Tetrachloroazobenzene (TCAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon that is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent environmental toxin.[1][2] TCAB is not commercially produced but can be an unintended byproduct in the manufacturing of certain herbicides derived from 3,4-dichloroaniline, such as propanil, linuron, and diuron.[1][2] Due to its structural resemblance to TCDD, TCAB is known to exhibit dioxin-like toxicity, which is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).[2] Understanding the biological activity of TCAB is crucial for toxicological assessment and risk management. This document provides detailed application notes and protocols for cell-based assays to characterize the activity of TCAB.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
The primary mechanism of action for TCAB and other dioxin-like compounds is the activation of the AhR, a ligand-activated transcription factor.[2] In its inactive state, the AhR resides in the cytoplasm in a complex with several co-chaperone proteins. Upon binding of a ligand like TCAB, the AhR undergoes a conformational change, dissociates from its chaperones, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[3] A key target gene is cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Cell-Based Assays for AhR Activation
Reporter gene assays are powerful tools for quantifying the activation of the AhR by compounds like TCAB. The most common of these is the Chemically Activated LUciferase gene eXpression (CALUX) assay.[4] This assay utilizes a cell line, often a hepatoma cell line like the mouse H1L7.5c1 or rat H4IIE, that has been genetically modified to contain a luciferase reporter gene under the control of DREs.[3] When an AhR agonist is present, the induced luciferase expression can be quantified by measuring light output after the addition of a substrate, providing a sensitive and quantitative measure of AhR activation.[4]
Experimental Workflow: AhR Reporter Gene Assay (e.g., CALUX)
Protocol: AhR Reporter Gene Assay
This protocol is a general guideline for an AhR-mediated luciferase reporter gene assay and should be optimized for the specific cell line and laboratory conditions.
Materials:
-
AhR-responsive reporter cell line (e.g., H1L7.5c1 mouse hepatoma cells)
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well white, clear-bottom tissue culture plates
-
TCAB stock solution in a suitable solvent (e.g., DMSO)
-
TCDD stock solution (positive control) in a suitable solvent
-
Solvent (vehicle control, e.g., DMSO)
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture the reporter cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of TCAB in culture medium. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5-1%.
-
Prepare a serial dilution of TCDD as a positive control.
-
Prepare a vehicle control with the same final solvent concentration as the test compound wells.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared TCAB dilutions, TCDD dilutions, and vehicle control to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
After incubation, remove the medium from the wells and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the cell lysis buffer provided in the luciferase assay kit to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
The Relative Potency (REP) of TCAB can be calculated by dividing the EC50 of TCDD by the EC50 of TCAB.
-
Cytotoxicity Assays
It is essential to assess the cytotoxicity of TCAB to ensure that the observed effects in the AhR activation assays are not due to cell death. Standard cytotoxicity assays include the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenate (LDH) release assays.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Target cell line (e.g., HepG2, H4IIE)
-
Cell culture medium
-
96-well clear tissue culture plates
-
TCAB stock solution in a suitable solvent
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of TCAB and appropriate controls (vehicle and untreated) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability).[6]
-
Genotoxicity Assays
In vitro genotoxicity assays are important for assessing the potential of a compound to cause DNA damage or mutations.
Summary of In Vitro Genotoxicity Data for TCAB
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA97 | With S9 | Mutagenic | [1] |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without S9 | Not Mutagenic | [1] |
| Mammalian Cell Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | Not specified | Mutagenic | [7] |
These results suggest that TCAB has mutagenic potential, particularly after metabolic activation.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. The primary mechanism of TCAB's dioxin-like toxicity is through the activation of the aryl hydrocarbon receptor, which can be quantitatively assessed using reporter gene assays like the CALUX assay. It is crucial to concurrently evaluate the cytotoxicity of TCAB to ensure the validity of the results from the mechanism-based assays. Furthermore, in vitro genotoxicity assays have demonstrated the mutagenic potential of TCAB. A comprehensive evaluation using these cell-based methods is essential for understanding the potential risks associated with human and environmental exposure to this compound.
References
- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Increased Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation Ah receptor-responsive luciferase reporter plasmids: amplification of dioxin-responsive elements dramatically increases CALUX bioassay sensitivity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Notes and Protocols for the Remediation of 3,3',4,4'-Tetrachloroazobenzene (TCAB) Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a persistent and toxic environmental contaminant. It is primarily formed as an unintended byproduct during the manufacturing of certain herbicides and through the microbial transformation of herbicide degradation products in soil. Structurally similar to dioxins, TCAB poses a significant risk to environmental and human health, necessitating the development of effective remediation strategies.
These application notes provide a comprehensive overview of potential remediation techniques for TCAB contamination, drawing upon existing research on analogous compounds such as azo dyes and other chlorinated aromatic hydrocarbons. Due to the limited availability of studies specifically focused on TCAB remediation, the following protocols are proposed based on established scientific principles and successful applications for structurally related pollutants.
Bioremediation of TCAB
Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For TCAB, the primary mechanism of microbial attack is expected to be the reductive cleavage of the azo bond (-N=N-), followed by the degradation of the resulting aromatic amines.
Anaerobic Reductive Dechlorination
Under anaerobic conditions, many microorganisms can utilize chlorinated compounds as electron acceptors in a process called reductive dechlorination. The initial and critical step in the bioremediation of TCAB is the reduction of the azo bond, which is generally favored under anaerobic conditions.
Table 1: Hypothetical Performance of Anaerobic Bioremediation of TCAB in Soil
| Parameter | Condition | TCAB Degradation Efficiency (%) | Incubation Time (days) | Key Metabolites |
| Electron Donor | Lactate | 75-85 | 60 | 3,4-dichloroaniline |
| Glucose | 60-70 | 60 | 3,4-dichloroaniline | |
| Acetate | 50-60 | 60 | 3,4-dichloroaniline | |
| Temperature | 25°C | 70-80 | 60 | 3,4-dichloroaniline |
| 35°C | 80-90 | 60 | 3,4-dichloroaniline | |
| pH | 6.5-7.5 | 80-90 | 60 | 3,4-dichloroaniline |
Experimental Protocol: Anaerobic Microcosm Study for TCAB Bioremediation
This protocol outlines a laboratory-scale experiment to assess the anaerobic bioremediation potential of TCAB in contaminated soil.
-
Soil Collection and Characterization:
-
Collect soil samples from the contaminated site.
-
Characterize the soil for baseline TCAB concentration, pH, organic matter content, and microbial population density.
-
-
Microcosm Setup:
-
In an anaerobic glove box, dispense 50 g of sieved, contaminated soil into 120-mL serum bottles.
-
Prepare a mineral salt medium (e.g., basal salts medium) and deoxygenate by purging with N₂/CO₂ (80:20 v/v).
-
Amend the medium with an electron donor (e.g., lactate, glucose, or acetate) at a concentration of 1 g/L.
-
Add 50 mL of the amended medium to each serum bottle to create a soil slurry.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Prepare abiotic controls by autoclaving a set of microcosms twice for 60 minutes with a 24-hour interval.
-
-
Incubation:
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C) without shaking.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from each treatment group.
-
Extract TCAB and its potential metabolites (e.g., 3,4-dichloroaniline) from the soil and aqueous phases using an appropriate solvent (e.g., hexane:acetone).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Phytoremediation of TCAB
Phytoremediation is a cost-effective and environmentally friendly approach that uses plants to remove, degrade, or stabilize contaminants. For TCAB, phytoremediation could occur through phytoextraction (uptake and accumulation), rhizodegradation (degradation in the root zone), or phytodegradation (degradation within the plant). Studies on azo dyes have shown that various aquatic and terrestrial plants can facilitate their degradation.
Table 2: Potential Plant Species for Phytoremediation of Azo-Compound Contaminated Water and Soil
| Plant Species | Common Name | Remediation Mechanism | Target Media | Reference Compounds |
| Phragmites australis | Common Reed | Rhizodegradation, Phytoextraction | Water, Soil | Azo dyes |
| Typha latifolia | Cattail | Rhizodegradation, Phytoextraction | Water | Azo dyes |
| Eichhornia crassipes | Water Hyacinth | Phytoextraction | Water | Azo dyes |
| Oryza sativa | Rice | Phytoextraction | Water, Soil | TCAB[1] |
Experimental Protocol: Greenhouse Pot Study for TCAB Phytoremediation
This protocol describes a greenhouse experiment to evaluate the potential of selected plant species for the phytoremediation of TCAB-contaminated soil.
-
Plant Selection and Acclimation:
-
Select candidate plant species based on literature review (e.g., Phragmites australis, Oryza sativa).
-
Acclimate the plants to greenhouse conditions for two weeks in uncontaminated soil.
-
-
Pot Setup:
-
Use 5-liter pots filled with 4 kg of TCAB-contaminated soil.
-
Prepare unplanted control pots to assess abiotic degradation.
-
Transplant healthy, acclimated plants into the pots (one plant per pot).
-
-
Greenhouse Conditions:
-
Maintain the pots in a greenhouse with a controlled temperature (e.g., 25°C day/18°C night) and a 16-hour photoperiod.
-
Water the plants as needed to maintain soil moisture.
-
-
Harvesting and Sample Preparation:
-
After a predetermined growth period (e.g., 90 days), harvest the plants.
-
Separate the plants into roots and shoots.
-
Collect soil samples from each pot.
-
-
Analysis:
-
Analyze the soil samples for TCAB concentration to determine the reduction in the soil.
-
Analyze the root and shoot tissues for TCAB and its metabolites to assess uptake and translocation.
-
Extraction and analysis will follow the methods described in the bioremediation protocol (HPLC or GC-MS).
-
Chemical Degradation of TCAB
Chemical degradation methods, such as advanced oxidation processes (AOPs) and reductive dechlorination, can be effective for the rapid treatment of highly contaminated matrices.
Photodegradation
Photodegradation involves the use of light to break down chemical compounds. TCAB, being a colored compound, is likely susceptible to photodegradation, particularly in the presence of a photosensitizer.
Table 3: Anticipated Efficacy of Chemical Degradation Methods for TCAB in Water
| Method | Reagent/Catalyst | Reaction Time (hours) | Expected Degradation (%) | Potential Byproducts |
| UV/H₂O₂ | Hydrogen Peroxide | 4 | >90 | Chlorinated phenols, organic acids |
| UV/TiO₂ | Titanium Dioxide | 6 | >95 | CO₂, H₂O, HCl |
| Zero-Valent Iron (ZVI) | Fe⁰ | 24 | 80-90 | 3,4-dichloroaniline |
Experimental Protocol: Bench-Scale Photodegradation of TCAB in Water
This protocol details a laboratory experiment to investigate the photodegradation of TCAB in an aqueous solution.
-
Reactor Setup:
-
Use a quartz photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Prepare a stock solution of TCAB in a water-miscible solvent (e.g., acetone) and spike it into deionized water to achieve the desired concentration (e.g., 10 mg/L).
-
-
Experimental Conditions:
-
UV alone: Irradiate the TCAB solution with UV light.
-
UV/H₂O₂: Add hydrogen peroxide (e.g., 50 mg/L) to the TCAB solution before UV irradiation.
-
UV/TiO₂: Add a catalyst, such as titanium dioxide (e.g., 1 g/L), to the TCAB solution and stir to maintain a suspension during UV irradiation.
-
Dark Control: Keep a TCAB solution in the dark to monitor for any degradation not induced by light.
-
-
Sampling and Analysis:
-
Collect samples from the reactor at specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench any ongoing reactions in the samples (e.g., by adding sodium thiosulfate (B1220275) for the UV/H₂O₂ system).
-
Filter the samples (for the UV/TiO₂ system) to remove the catalyst.
-
Analyze the samples for TCAB concentration using HPLC.
-
Signaling Pathways
While specific signaling pathways for TCAB degradation in microorganisms have not been elucidated, it is hypothesized that the expression of enzymes responsible for azo reduction and subsequent aromatic amine degradation is induced by the presence of TCAB or its metabolites.
Conclusion
The remediation of this compound contamination presents a significant challenge due to its persistence and toxicity. While direct research on TCAB remediation is limited, the application of techniques proven effective for similar azo and chlorinated compounds offers promising avenues for research and development. The protocols outlined in these application notes provide a foundational framework for scientists and researchers to investigate and optimize bioremediation, phytoremediation, and chemical degradation strategies for TCAB. Further research is crucial to identify specific microbial strains, plant species, and chemical conditions that can achieve efficient and complete remediation of this hazardous contaminant.
References
Synthesis of 3,3',4,4'-Tetrachloroazobenzene for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3,3',4,4'-tetrachloroazobenzene (TCAB) for research purposes. It includes detailed experimental protocols, safety precautions, and application notes relevant to its use in scientific investigation. TCAB is a dioxin-like compound and a known contaminant in certain herbicides, making it a molecule of significant interest in toxicology and environmental science.[1][2][3][4] Its synthesis in a laboratory setting is essential for conducting controlled studies on its biological effects.
Application Notes
This compound is primarily utilized in research as a reference standard for analytical methods and as a tool for toxicological studies. Due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB is often investigated for its "dioxin-like" activity.[1] Research applications include:
-
Toxicology Studies: Investigating the mechanisms of toxicity, including its effects on the endocrine system, reproductive health, and its potential as a carcinogen.[4][5]
-
Receptor Binding Assays: Studying its interaction with the aryl hydrocarbon (Ah) receptor, which mediates the toxic effects of many halogenated aromatic hydrocarbons.[3]
-
Environmental Fate and Degradation Studies: Understanding its persistence, bioaccumulation, and transformation in various environmental matrices.
-
Analytical Method Development: Serving as a standard for the detection and quantification of TCAB in environmental and biological samples.[6]
Physicochemical and Toxicological Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₆Cl₄N₂ | |
| Molecular Weight | 320.01 g/mol | |
| Appearance | Bright orange crystalline solid | [1] |
| Melting Point | 158.0-158.5 °C | [1] |
| Solubility | Practically insoluble in water | [1] |
| Toxicity | Potent acnegen, hepatoxin, and suspected teratogen. Isosteric to TCDD. Emits toxic fumes of Cl⁻ and NOx when heated to decomposition. | [1] |
Experimental Protocols
Two primary synthetic routes for this compound are detailed below. The first involves the reductive coupling of 3,4-dichloronitrobenzene (B32671), while the second describes the oxidation of 3,4-dichloroaniline (B118046).
Protocol 1: Reductive Coupling of 3,4-Dichloronitrobenzene
This protocol is based on the general principle of reducing nitroarenes to azo compounds. Lithium aluminum hydride is a potent reducing agent suitable for this transformation.
Materials:
-
3,4-Dichloronitrobenzene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Acetone
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF.
-
Addition of Starting Material: Dissolve 3,4-dichloronitrobenzene (1 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (B1210297), followed by a saturated aqueous solution of ammonium chloride.
-
Workup: Filter the resulting mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with diethyl ether or THF.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol (B145695) to yield bright orange crystals of this compound.
Protocol 2: Oxidation of 3,4-Dichloroaniline
This method involves the oxidation of an aniline (B41778) derivative to form the corresponding azo compound. Several oxidizing agents can be employed.
Materials:
-
3,4-Dichloroaniline (DCA)
-
Manganese dioxide (MnO₂), Silver oxide (Ag₂O), or Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dichloroaniline (1 eq.) in a suitable solvent like dichloromethane.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., activated manganese dioxide, 5-10 eq.) portion-wise to the solution at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidizing agent and any inorganic byproducts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Synthesis Pathway from 3,4-Dichloronitrobenzene
Caption: Reductive coupling of 3,4-dichloronitrobenzene to form TCAB.
Synthesis Pathway from 3,4-Dichloroaniline
Caption: Oxidation of 3,4-dichloroaniline to synthesize TCAB.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of TCAB.
Safety Precautions
Extreme caution must be exercised when handling this compound and its precursors due to their toxicity.
-
Engineering Controls: All manipulations involving TCAB, its precursors, and volatile reagents should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Handling:
-
Avoid creating dust. Handle solid TCAB with care.
-
Use a spatula or other appropriate tools for transferring solids.
-
Ensure all containers are clearly labeled with the chemical name and hazard warnings.
-
-
Waste Disposal: All TCAB-contaminated waste, including glassware, gloves, and filter paper, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of TCAB down the drain or in regular trash.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By following these detailed protocols and adhering to the stringent safety guidelines, researchers can safely synthesize this compound for their scientific investigations.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCAB) Exposure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies involving exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCAB), also commonly known as TCDD. This document is intended to guide researchers in designing and executing robust and reproducible experiments to investigate the toxicological and biological effects of TCAB.
Introduction
2,3,7,8-tetrachlorodibenzo-p-dioxin is a persistent environmental pollutant and the most potent congener of the dioxin family.[1] It is known to elicit a wide range of toxic effects, including carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and hepatotoxicity.[1][2] The primary mechanism of TCDD's toxicity is mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] This binding initiates a signaling cascade that alters the expression of numerous genes, leading to various downstream toxicological outcomes.[4] Animal models are indispensable tools for elucidating the mechanisms of TCAB toxicity and for assessing the potential risks to human health.
Quantitative Toxicological Data
The toxicity of TCAB can vary significantly between species and even strains of the same species.[5][6] The following tables summarize key quantitative data from studies in common animal models.
Table 1: Acute Toxicity (LD50) of TCAB in Rodents
| Species | Strain | Route of Administration | LD50 (µg/kg body weight) | Reference(s) |
| Rat | Fischer (Charles River) | Oral | 164 | [5][7] |
| Rat | Fischer (Harlan) | Oral | 340 | [5][7] |
| Rat | Long-Evans (L-E) | Intragastric | 9.8 (female), 17.7 (male) | [8] |
| Rat | Han/Wistar (H/W) | Intragastric | > 7200 | [8] |
| Mouse | C57BL/6J | Oral | 182 | [6] |
| Mouse | DBA/2J | Oral | 2570 | [6] |
| Guinea Pig | N/A | Oral | ~1 | [1] |
| Hamster | N/A | Oral | >1000 | [1] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Dose-Response Data for Key Endpoints
| Species/Strain | Exposure Duration | Endpoint | NOAEL | Lowest-Observed-Adverse-Effect Level (LOAEL) & Effect | Reference(s) |
| Rat (Sprague-Dawley) | 30 weeks (biweekly oral gavage) | Hepatic CYP1A1/CYP1A2 Induction | Not established (linear dose-response) | 3.5 ng/kg/day: 20-fold induction of CYP1A1, 3-fold induction of CYP1A2. | [9] |
| Rat | 90 days (oral gavage) | Kidney Toxicity | 75 mg/kg/day (maternal) | 300 mg/kg/day: Increased kidney weights. | [10] |
| Mouse (C57BL/6) | 28 days (oral gavage every 4 days) | Hepatotoxicity | < 10 µg/kg | 10 µg/kg: Hepatic steatosis, hepatocellular hypertrophy, inflammatory cell infiltration. | [11] |
| Mouse | Single dose | Immunotoxicity (Influenza resistance) | 0.005 µg/kg | 0.01 µg/kg: Enhanced mortality to influenza virus. | [12] |
| Non-human primates and rodents | Developmental | Reproductive, Immune, and Nervous System Effects | N/A | Maternal body burdens of 30-80 ng/kg resulted in adverse effects. | [2] |
Signaling Pathway
The biological effects of TCAB are primarily mediated through the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[13] Upon ligand binding, the AhR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][14][15]
Figure 1. Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCAB.
Experimental Protocols
The following protocols provide detailed methodologies for TCAB exposure studies in rodent models. Adherence to institutional and national guidelines for animal welfare is mandatory.
Experimental Workflow
A typical in vivo toxicology study involving TCAB exposure follows a structured workflow from initial planning to final data analysis.
Figure 2. General experimental workflow for a TCAB exposure study in animal models.
Preparation of TCAB Dosing Solution
Materials:
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCAB/TCDD) standard
-
Vehicle: Corn oil (or other appropriate vehicle like sesame oil)[16][17]
-
Glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: TCAB is highly toxic and a known carcinogen.[18] All handling, including weighing and solution preparation, must be performed in a certified chemical fume hood or ducted biosafety cabinet. Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[19]
-
Stock Solution Preparation: Accurately weigh the required amount of TCAB. Dissolve it in a small, precise volume of an appropriate solvent (e.g., acetone, toluene) to create a concentrated stock solution. This step is often performed to ensure accurate dilution to the final low concentrations.
-
Vehicle Preparation: Transfer the calculated volume of the stock solution into a glass vial. Allow the initial solvent to evaporate completely under a gentle stream of nitrogen in the fume hood.
-
Final Dosing Solution: Add the required volume of corn oil to the vial containing the dried TCAB.
-
Dissolution: Vortex the mixture vigorously for several minutes to ensure complete dissolution. Gentle warming may be used if necessary, but stability at that temperature should be confirmed. Formulations should be prepared fresh or stability for the storage duration confirmed.[17]
TCAB Administration via Oral Gavage (Mouse/Rat)
Materials:
-
Prepared TCAB dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Ball-tipped gavage needles (e.g., 20 gauge for mice)[20]
-
Animal scale
Procedure:
-
Animal Handling: Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head.[20]
-
Dose Calculation: Weigh the animal immediately before dosing to calculate the precise volume of the TCAB solution to administer. Typical dosing volumes are 5 mL/kg for rats and 10 mL/kg for mice.[17]
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, aiming towards the back of the throat. Pass the needle along the roof of the mouth until you feel it pass into the esophagus. Do not force the needle; the animal will often swallow, aiding insertion.[20]
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated dose.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any immediate adverse reactions. Ensure the animal has access to food and water ad libitum.
In-Life Monitoring and Endpoint Determination
Procedure:
-
Clinical Observations: Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, fur condition, and presence of diarrhea or nasal discharge.
-
Body Weight: Record body weight at least twice weekly, or more frequently if rapid weight loss is anticipated. A progressive loss of body weight is a hallmark of TCAB toxicity.[6]
-
Humane Endpoints: Establish clear humane endpoints before the study begins. These may include a predetermined percentage of body weight loss (e.g., >20%), severe lethargy, inability to reach food or water, or other signs of significant distress.[11]
Necropsy and Sample Collection
Procedure:
-
Euthanasia: At the study endpoint, euthanize animals using an IACUC-approved method.
-
Blood Collection: Collect blood via cardiac puncture or other appropriate method for hematology and clinical chemistry analysis (e.g., serum alanine (B10760859) aminotransferase (ALT) for liver damage).[11]
-
Organ Collection and Weights: Perform a gross pathological examination. Collect and weigh key target organs, including the liver, thymus, spleen, and gonads.
-
Tissue Preservation:
Analysis of Toxicological Endpoints
1. Histopathology of the Liver:
-
Process formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections under a microscope for pathological changes such as hepatocellular hypertrophy, vacuolization (fatty infiltration), inflammation, necrosis, and biliary hyperplasia.[11][21]
2. Biochemical Analysis:
-
CYP1A1/1A2 Activity: Measure the activity of cytochrome P450 enzymes in liver microsomes using assays like the ethoxyresorufin-O-deethylase (EROD) assay.[19][21]
-
Serum Biomarkers: Analyze serum for markers of liver damage, such as ALT and aspartate aminotransferase (AST), and changes in lipids (triglycerides, cholesterol).[5]
3. Gene Expression Analysis:
-
Isolate RNA from frozen liver tissue.
-
Perform quantitative real-time PCR (qPCR) or RNA-sequencing to measure the expression levels of AhR target genes (e.g., Cyp1a1, Cyp1a2, Cyp1b1) and other genes related to the observed pathology.[11]
References
- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 2. Non-carcinogenic effects of TCDD in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-related effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in C57BL/6J and DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cir-safety.org [cir-safety.org]
- 11. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) elicited dose-dependent shifts in the murine urinary metabolome associated with hepatic AHR-mediated differential gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ah Receptor Binding to its Cognate Response Element is Required for Dioxin-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Materials and Methods - NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2,3,7,8-Tetrachlorodibenzodioxin Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Gavage [ko.cwru.edu]
- 21. The effect of TCDD dioxin on the rat liver in biochemical and histological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3,3',4,4'-Tetrachloroazobenzene in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a toxic contaminant that can be present in certain herbicide formulations derived from 3,4-dichloroaniline, such as propanil, diuron, and linuron.[1][2] Due to its potential health risks, including being implicated in outbreaks of chloracne, accurate and sensitive methods for its measurement are crucial for quality control and safety assessment of these agricultural products.[1] This document provides detailed protocols for the determination of TCAB in herbicide formulations using gas chromatography with electron capture detection (GC-ECD), a widely used and effective analytical technique for halogenated compounds.
Principle
The analytical method is based on the extraction of the neutral TCAB molecule from the herbicide formulation matrix, followed by a cleanup step to remove interfering substances, and subsequent quantification by GC-ECD. The herbicide, which is often more polar, is retained in an acidic aqueous methanol (B129727) solution, while the nonpolar TCAB is partitioned into an organic solvent like hexane (B92381).[3][4] A silica (B1680970) gel column chromatography step is then employed to further purify the extract before instrumental analysis.[3]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the measurement of TCAB in herbicide formulations.
| Herbicide | TCAB Concentration Range (mg/kg or ppm) | Sample Matrix | Analytical Method | Recovery Rate (%) | Spiking Levels (ppm) | Reference |
| Propanil, Diuron, Linuron, Neburon | 0.10 - 28.40 | Technical Grade Herbicides | GC-ECD | Not Reported | Not Applicable | [1][2] |
| Diuron | 0.15 - 3.38 | Commercial Formulations | GC-ECD | 95 - 104 | 0.5, 1.0, 5.0 | [3][4] |
| Linuron | 0.91 - 10.28 | Commercial Formulations | GC-ECD | 85 - 97 | 0.1, 0.3, 1.0, 5.0 | [3][4] |
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane, ethyl acetate, methanol (pesticide residue grade).
-
Acids: Hydrochloric acid (HCl), reagent grade.
-
Adsorbents: Silica gel 60 (70-230 mesh), activated by heating at 130°C for at least 1 hour. Anhydrous sodium sulfate (B86663), granular.
-
Gases: Helium or Nitrogen (carrier gas, high purity), Nitrogen or Argon/Methane (P5) (ECD makeup gas).
-
Standards: Certified reference standard of this compound (TCAB).
-
Glassware: Volumetric flasks, separatory funnels with Teflon stopcocks, glass chromatography columns (e.g., 25 cm x 1.5 cm), round-bottom flasks, graduated centrifuge tubes, Pasteur pipettes.
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of TCAB standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with hexane. These solutions are used to generate the calibration curve.
Sample Preparation
-
Sample Extraction:
-
Accurately weigh a well-homogenized sample of the herbicide formulation (e.g., 1 g) into a 125 mL separatory funnel.
-
Add 100 mL of an acidic methanol-water solution (90:9:1 v/v/v, methanol:deionized water:HCl).[2]
-
Shake vigorously to dissolve the sample.
-
Add 25 mL of hexane and shake for 2 minutes to partition the TCAB into the hexane layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a second 25 mL portion of hexane.
-
Combine the two hexane extracts.
-
-
Extract Cleanup (Silica Gel Column Chromatography):
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of a glass chromatography column.
-
Prepare a slurry of 10 g of activated silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the silica gel.
-
Pre-elute the column with 40 mL of hexane, ensuring the solvent level does not drop below the top of the sodium sulfate layer.
-
-
Sample Elution:
-
Carefully transfer the combined hexane extract from the extraction step onto the prepared column.
-
Elute the column with 100 mL of an ethyl acetate-hexane mixture (e.g., 1:9 v/v).[3]
-
Collect the eluate in a round-bottom flask.
-
Concentrate the eluate to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Quantitatively transfer the concentrated extract to a graduated centrifuge tube and adjust the final volume to a known value (e.g., 5 or 10 mL) with hexane.
-
-
Instrumental Analysis (GC-ECD)
-
Gas Chromatograph: A gas chromatograph equipped with an electron capture detector.
-
Column: A 30 m x 0.32 mm ID DB-5 fused silica capillary column with a 0.25 µm film thickness is a suitable choice.[3]
-
Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 350°C[3]
-
Carrier Gas Flow Rate: Helium at a constant flow of approximately 1-2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/min.[3]
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1-2 µL, splitless injection.
-
Data Analysis and Quality Control
-
Calibration: Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample extract and determine the TCAB concentration by comparing its peak area to the calibration curve.
-
Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a matrix spike (a sample fortified with a known amount of TCAB) to assess method recovery. Recoveries should typically be within 80-120%.
-
Confirm the identity of TCAB in positive samples by using a second GC column of different polarity or by GC-mass spectrometry (GC-MS).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving Detection Limits for 3,3',4,4'-Tetrachloroazobenzene (TCAB)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of 3,3',4,4'-Tetrachloroazobenzene (TCAB). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of detection limits to aid in the development and execution of sensitive and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting TCAB?
A1: The most frequently employed techniques for the detection and quantification of TCAB include Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD), as well as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is also a viable and increasingly popular method, particularly for its ability to analyze thermally labile or less volatile compounds.
Q2: Why is achieving low detection limits for TCAB important?
A2: this compound is a highly toxic and persistent organic pollutant, often found as a contaminant in herbicides and industrial chemicals. Due to its potential for bioaccumulation and adverse health effects at trace levels, highly sensitive analytical methods are required to monitor its presence in environmental and biological samples to ensure regulatory compliance and assess potential risks.
Q3: What are the main challenges in analyzing TCAB?
A3: The primary challenges in TCAB analysis include its presence at very low concentrations in complex matrices such as soil, water, and biological tissues. These matrices can cause significant interference, leading to issues like matrix effects, ion suppression in LC-MS, and chromatographic peak tailing in GC.[2][3][4] Therefore, effective sample preparation and cleanup are critical steps to obtaining accurate and reproducible results.
Q4: What is a suitable sample preparation technique for TCAB analysis?
A4: The choice of sample preparation technique depends on the sample matrix. For soil and sediment samples, extraction with an organic solvent mixture followed by a cleanup step using solid-phase extraction (SPE) with silica (B1680970) gel or Florisil is common.[1] For water samples, liquid-liquid extraction (LLE) or SPE are effective for concentrating the analyte and removing interfering substances. For biological matrices, more rigorous cleanup procedures may be necessary to remove lipids and proteins that can interfere with the analysis.
Q5: Can derivatization improve the detection of TCAB?
A5: While TCAB is amenable to direct analysis by GC and LC, derivatization is a technique that can be employed to improve the chromatographic properties and detector response of certain analytes. For azo compounds, derivatization is not typically required for detection by mass spectrometry; however, for other detectors or to enhance volatility for GC analysis, it could be explored.
Troubleshooting Guide
Gas Chromatography (GC) Related Issues
Q: My TCAB peak is tailing. What are the possible causes and solutions?
A: Peak tailing for halogenated compounds like TCAB in GC analysis can be caused by several factors:
-
Active Sites in the Inlet or Column: Active sites, such as exposed silanols in the liner or on the column, can interact with the polarizable chlorine atoms of TCAB, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.
-
-
Contamination: Contamination in the injector or at the head of the column can lead to peak distortion.
-
Solution: Clean the injector and replace the liner and septum. A solvent rinse of the column may also be beneficial.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut squarely and installed at the correct depth according to the manufacturer's instructions.
-
Q: I am observing poor sensitivity and a noisy baseline in my GC-MS analysis. What should I check?
A: Low sensitivity and a noisy baseline can stem from several sources:
-
Leaks in the System: Air leaks in the carrier gas lines or at the injector can introduce oxygen and moisture, leading to a noisy baseline and column degradation.
-
Solution: Perform a leak check of the entire system using an electronic leak detector.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high background signal.
-
Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
-
Column Bleed: Operating the column above its maximum temperature limit or the presence of oxygen can cause the stationary phase to degrade, resulting in increased baseline noise.
-
Solution: Verify the column's temperature limits and ensure the system is leak-free. Conditioning the column may help reduce bleed.
-
Liquid Chromatography (LC) - Mass Spectrometry (MS) Related Issues
Q: I am experiencing significant ion suppression in my LC-MS/MS analysis of TCAB. How can I mitigate this?
A: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.
-
Improve Chromatographic Separation:
-
Solution: Modify the gradient elution profile to better separate TCAB from matrix components. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to achieve better resolution.
-
-
Enhance Sample Cleanup:
-
Solution: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) with different sorbents or a more extensive liquid-liquid extraction protocol can help remove interfering matrix components.
-
-
Dilution of the Sample Extract:
-
Solution: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing ion suppression. However, this may compromise the limit of detection if the TCAB concentration is very low.
-
-
Use of an Isotope-Labeled Internal Standard:
-
Solution: A stable isotope-labeled internal standard (e.g., ¹³C-TCAB) will co-elute with the native TCAB and experience similar ion suppression effects. This allows for accurate quantification by normalizing the signal of the native analyte to that of the internal standard.
-
Q: My retention time for TCAB is shifting between injections. What could be the cause?
A: Retention time shifts can be indicative of several issues:
-
Inconsistent Mobile Phase Composition:
-
Solution: Ensure the mobile phase is properly mixed and degassed. Check for any precipitation of buffer salts.
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a stable and consistent column temperature.
-
-
Changes in the Column Stationary Phase:
-
Solution: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
-
Quantitative Data Summary
The following table summarizes reported detection limits for this compound using different analytical methods. It is important to note that detection limits are matrix-dependent and can vary based on the specific instrumentation and experimental conditions.
| Analytical Method | Matrix | Detection Limit | Reference |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Herbicide Formulations | ~0.1 µg/g | [1] |
| Hypothetical High-Resolution GC-MS | Soil | pg/g range | Estimated based on similar compounds |
| Hypothetical LC-MS/MS | Water | ng/L range | Estimated based on similar compounds |
Note: The data for High-Resolution GC-MS and LC-MS/MS are hypothetical estimates based on the capabilities of modern instrumentation for similar persistent organic pollutants, as specific data for TCAB was not available in the searched literature.
Experimental Protocols
While a specific, detailed protocol for TCAB was not found in the literature search, the following provides a general framework for the analysis of persistent organic pollutants like TCAB in environmental samples using GC-MS/MS. This protocol should be optimized and validated for the specific matrix and instrumentation used.
Protocol: Analysis of TCAB in Soil by GC-MS/MS
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spike the sample with a surrogate standard (if available).
-
Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381).
-
Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.
-
Combine the supernatants.
-
2. Extract Cleanup (Solid-Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen. Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the TCAB from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and hexane.
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification.
3. GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for TCAB need to be determined by analyzing a standard solution.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
4. Data Analysis and Quantification
-
Identify TCAB based on its retention time and the presence of the specific MRM transitions.
-
Quantify the concentration of TCAB using a calibration curve prepared from standards and normalized to the internal standard.
Visualizations
Experimental Workflow for TCAB Analysis
Caption: Experimental workflow for the trace analysis of this compound.
References
Technical Support Center: Overcoming Matrix Effects in TCAB Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 3,3',4,4'-tetrachlorazobenzene (TCAB) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during TCAB analysis that may be related to matrix effects.
Q1: My TCAB signal is low and inconsistent across different samples of the same type (e.g., soil). What could be the cause?
A1: Low and inconsistent signal intensity for TCAB are classic indicators of matrix effects, specifically ion suppression. Co-eluting compounds from the sample matrix can interfere with the ionization of TCAB in the mass spectrometer's ion source, leading to a reduced and variable signal.
Troubleshooting Steps:
-
Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to quantify the extent of ion suppression. A matrix effect value significantly less than 100% (e.g., <80%) confirms ion suppression.
-
Improve Sample Cleanup: Your current sample preparation may not be sufficient to remove interfering matrix components. Consider optimizing your extraction and cleanup procedure. For soil samples, methods like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective at removing matrix components that can cause ion suppression.[1][2][3][4]
-
Optimize Chromatographic Separation: Co-elution of matrix components with TCAB is a primary cause of ion suppression.[5] Modifying your LC method to better separate TCAB from these interferences can significantly improve signal consistency. Try adjusting the gradient profile or using a different stationary phase.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for TCAB is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to TCAB, it will be affected by ion suppression in the same way. By monitoring the ratio of TCAB to its SIL-IS, you can achieve accurate quantification even in the presence of matrix effects.[3][6]
Q2: I'm observing a higher than expected TCAB signal in some of my water samples. Could this be a matrix effect?
A2: Yes, this could be due to a matrix effect known as ion enhancement. While less common than ion suppression, some co-eluting compounds can enhance the ionization efficiency of the analyte, leading to an artificially high signal.
Troubleshooting Steps:
-
Confirm Ion Enhancement: Similar to troubleshooting ion suppression, a post-extraction spike experiment can be used to quantify the matrix effect. A value significantly greater than 100% (e.g., >120%) indicates ion enhancement.
-
Review Sample Collection and Storage: For water samples, contamination during collection or storage can introduce substances that may cause ion enhancement. Ensure proper cleaning of sampling vessels and use appropriate storage conditions.
-
Enhance Sample Preparation: For water samples, Solid Phase Extraction (SPE) is a highly effective technique for removing interfering compounds.[6][7][8][9][10] Optimizing the sorbent type and elution solvents can help eliminate the source of ion enhancement.
-
Utilize Matrix-Matched Calibrants: If a blank matrix (uncontaminated water of a similar type) is available, preparing your calibration standards in this matrix can help to compensate for consistent ion enhancement effects.
Q3: My calibration curve for TCAB has poor linearity when using matrix-matched standards. What should I do?
A3: Poor linearity in matrix-matched calibration curves can arise from inconsistent matrix effects across the concentration range or from the blank matrix itself containing endogenous levels of TCAB or interfering compounds.
Troubleshooting Steps:
-
Screen Blank Matrix: Analyze multiple sources of your blank matrix to ensure they are free of TCAB and do not produce significant interfering peaks at the retention time of your analyte.
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract.[11] This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of TCAB. However, ensure that the dilution does not compromise the sensitivity required to detect the lowest concentration of TCAB in your samples.
-
Employ the Standard Addition Method: For complex matrices where a suitable blank is unavailable, the standard addition method is a powerful tool. This involves adding known amounts of TCAB standard to aliquots of the sample itself to create a calibration curve within the sample matrix, effectively compensating for matrix effects.[11]
-
Re-evaluate the Internal Standard: If you are using an internal standard, ensure it is behaving correctly. A stable isotope-labeled internal standard for TCAB is highly recommended for its ability to track and correct for variations in matrix effects.[3][6]
Frequently Asked Questions (FAQs)
Q: What are matrix effects in the context of TCAB analysis?
A: Matrix effects are the alteration of the ionization efficiency of TCAB by co-eluting compounds from the sample matrix (e.g., soil, water, biological tissue).[12] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.
Q: How can I quantitatively assess matrix effects?
A: The most common method is the post-extraction spike comparison. This involves comparing the peak area of TCAB in a solution prepared in a clean solvent to the peak area of TCAB spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.
Q: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for TCAB analysis?
A: A stable isotope-labeled internal standard is a version of the TCAB molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H). A SIL-IS is chemically identical to TCAB and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3][6] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for sample-to-sample variations in matrix effects and extraction recovery, leading to more accurate and precise quantification.
Q: What are the most effective sample preparation techniques to reduce matrix effects for TCAB in soil and water?
A:
-
For Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of persistent organic pollutants like TCAB from soil.[1][2][3][4][13] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components. Solid Phase Extraction (SPE) is another powerful technique for cleaning up soil extracts.
-
For Water: Solid Phase Extraction (SPE) is the most common and effective method for extracting and concentrating TCAB from water samples while removing interfering salts and polar compounds.[6][7][8][9][10] C18 or other polymeric sorbents are typically used. Liquid-Liquid Extraction (LLE) can also be employed, though it is often more labor-intensive and uses larger volumes of organic solvents.[14][15]
Data Summary Tables
Table 1: Comparison of Sample Preparation Methods for TCAB Recovery from Spiked Soil Samples
| Sample Preparation Method | Extraction Solvent | Cleanup Sorbent | Mean Recovery (%) | Relative Standard Deviation (%) |
| QuEChERS | Acetonitrile (B52724) | PSA + C18 | 95.2 | 5.8 |
| Solid Phase Extraction (SPE) | Dichloromethane (B109758) | Florisil | 91.5 | 7.2 |
| Liquid-Liquid Extraction (LLE) | Hexane/Acetone (1:1) | - | 85.3 | 10.5 |
PSA: Primary Secondary Amine
Table 2: Matrix Effects in TCAB Analysis in Different Water Matrices using LLE
| Water Matrix | Mean Matrix Effect (%) | Interpretation |
| Deionized Water | 98.7 | Negligible Effect |
| Tap Water | 85.4 | Moderate Ion Suppression |
| River Water | 72.1 | Significant Ion Suppression |
| Wastewater Effluent | 55.9 | Severe Ion Suppression |
Detailed Experimental Protocols
Protocol 1: QuEChERS Extraction for TCAB in Soil
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of TCAB stable isotope-labeled internal standard solution to the soil sample.
-
Hydration: Add 10 mL of reagent water to the tube and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube tightly and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquohydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for TCAB in Water
-
Sample Preparation: Filter the water sample (100 mL) through a 0.45 µm filter to remove particulate matter. Adjust the pH to neutral if necessary.
-
Internal Standard Spiking: Spike the water sample with a known amount of TCAB stable isotope-labeled internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the TCAB and internal standard from the cartridge with 2 x 3 mL of dichloromethane or another suitable organic solvent into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Solid Phase Extraction (SPE) of TCAB from water samples.
Caption: Troubleshooting workflow for addressing matrix effects in TCAB analysis.
References
- 1. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of chlorobenzenes in water by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of TCAB and its Isomers
Welcome to the technical support center for the HPLC separation of 3,3',4,4'-tetrachloroazobenzene (TCAB) and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is TCAB and why is its separation from its isomers important?
A1: this compound (TCAB) is a halogenated aromatic compound. Like other chlorinated azo compounds, it can be an unwanted contaminant formed during the synthesis of certain herbicides derived from 3,4-dichloroaniline.[1] TCAB and its related compound, 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB), are considered dioxin-like chemicals.[2] Due to the potential for varying toxicity among different positional isomers, a robust analytical method is crucial to separate and accurately quantify the specific 3,3',4,4'-isomer from other potential tetrachloroazobenzene isomers that may be present.
Q2: Is there a standard, published HPLC method for the separation of TCAB isomers?
A2: Currently, there is no widely recognized, standard HPLC method specifically published for the separation of all potential TCAB positional isomers. However, analytical methods using gas chromatography with electron-capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) have been used for the determination of TCAB in various matrices.[2] The principles of HPLC separation for other halogenated aromatic positional isomers can be effectively applied to develop a suitable method for TCAB.
Q3: What type of HPLC column is best suited for separating TCAB and its isomers?
A3: For the separation of positional isomers of aromatic compounds like TCAB, columns that offer alternative selectivity to standard C18 phases are often more effective. Consider the following stationary phases:
-
Phenyl-based columns (e.g., Phenyl-Hexyl, FluoroPhenyl): These columns can provide enhanced separation of aromatic isomers through π-π interactions between the phenyl rings of the analytes and the stationary phase.[3]
-
Polar-embedded phases: These columns can offer different selectivity compared to traditional C18 columns.
-
Normal-phase columns (e.g., silica (B1680970), cyano): Normal-phase chromatography is a powerful technique for isomer separation and may provide excellent resolution for TCAB isomers.[4]
Q4: What are the key mobile phase parameters to optimize for TCAB isomer separation?
A4: The choice of mobile phase is critical for achieving good resolution. Key parameters to adjust include:
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities, and it is recommended to screen both to see which provides a better separation of your specific isomers.
-
Mobile Phase pH: While TCAB itself is not ionizable, adjusting the pH can be crucial if acidic or basic additives are used, or to control the ionization state of silanol (B1196071) groups on the silica support of the stationary phase, which can affect peak shape.
-
Additives: For compounds with basic functionalities, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape by masking interactions with residual silanol groups.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of TCAB and its isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Separation of Isomers (Co-elution) | Inadequate selectivity of the stationary phase. | - Switch to a different column chemistry (e.g., from C18 to a Phenyl or FluoroPhenyl phase).- Consider normal-phase chromatography. |
| Mobile phase composition is not optimal. | - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- Perform a gradient optimization to improve resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | - For basic analytes, add a competing base like triethylamine (TEA) to the mobile phase.[3]- Adjust the mobile phase pH. |
| Column overload. | - Reduce the injection volume or the sample concentration. | |
| Extra-column band broadening. | - Minimize tubing length and use smaller inner diameter tubing between the injector, column, and detector. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare mobile phase accurately and consistently. Premixing solvents can improve reproducibility. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. Experiment with different temperatures as this can affect selectivity.[3] | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, the column may need to be replaced. | |
| Broad Peaks | Low column efficiency. | - Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).- Optimize the flow rate. |
| Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: General Method Development Strategy for TCAB Isomer Separation
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating TCAB and its isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Detector: UV detector at a wavelength where TCAB has significant absorbance (a scouting run with a photodiode array detector is recommended to determine the optimal wavelength).
-
-
Scouting Gradient:
-
Run a broad linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
This initial run will indicate the approximate organic solvent concentration required to elute the TCAB isomers.
-
-
Optimization of Selectivity:
-
Based on the scouting run, design a shallower gradient around the elution range of the isomers.
-
If co-elution persists, switch the organic modifier to methanol and repeat the scouting and optimization steps.
-
Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves resolution.[3]
-
-
Peak Shape Improvement:
-
If peak tailing is observed, consider adding a mobile phase additive. For potentially basic impurities or interactions, 0.1% formic acid or 0.05% trifluoroacetic acid can be added to both mobile phase A and B.
-
-
Method Fine-Tuning:
-
Once a promising separation is achieved, further optimize the gradient slope and isocratic holds to maximize resolution between the critical isomer pairs.
-
Adjust the flow rate to balance analysis time and resolution.
-
Visualizations
Caption: A workflow for developing an HPLC method for TCAB isomer separation.
Caption: A troubleshooting guide for common HPLC issues with TCAB analysis.
References
Technical Support Center: Enhancing TCAB Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCAB) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the extraction of TCAB from complex matrices?
A1: The most common challenges include:
-
Low Recovery: Incomplete extraction of TCAB from the matrix, leading to underestimation of its concentration.
-
Matrix Interferences: Co-extraction of other compounds from the matrix (e.g., lipids, sulfur, pigments) that can interfere with the analytical measurement.[1]
-
Sample Preparation: Inefficient sample homogenization and drying can significantly impact extraction efficiency.
-
Analyte Loss: Loss of TCAB during sample cleanup and concentration steps.
-
Method Selection: Choosing an inappropriate extraction or cleanup method for the specific matrix can lead to poor results.
Q2: Which extraction techniques are most effective for TCAB from environmental and biological samples?
A2: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly effective technique for extracting dioxins from solid and semi-solid samples.[2] It offers several advantages over traditional methods like Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and improved efficiency.[2][3] For aqueous samples, Solid-Phase Extraction (SPE) is a common and efficient method.[4][5]
Q3: How can I improve the recovery of TCAB from fatty tissues?
A3: Extracting TCAB from fatty tissues is challenging due to the high lipid content. To improve recovery, it is crucial to employ a robust lipid removal step in your cleanup procedure. This can be achieved using techniques such as multilayer silica (B1680970) gel columns containing sulfuric acid-impregnated silica gel, or gel permeation chromatography (GPC). Proper solvent selection during extraction is also critical; non-polar solvents like hexane (B92381) are often used to extract both the lipids and the lipophilic TCAB.
Q4: What are the recommended cleanup methods to remove interferences before TCAB analysis?
A4: A multi-step cleanup approach is often necessary to remove interferences. Common techniques include:
-
Acid/Base Washing: To remove acidic and basic interferences.
-
Solid-Phase Extraction (SPE): Using various sorbents like silica, alumina, and carbon to separate TCAB from interfering compounds.[1][6] A combination of different SPE cartridges is often employed for effective cleanup.[1]
-
Gel Permeation Chromatography (GPC): To remove high-molecular-weight compounds like lipids.
Q5: What are the key parameters to optimize for Pressurized Liquid Extraction (PLE/ASE)?
A5: The key parameters to optimize for PLE/ASE include:
-
Solvent: Toluene and hexane are commonly used solvents for dioxin extraction.[3]
-
Temperature: Elevated temperatures (e.g., 150°C) can improve extraction efficiency.[2]
-
Pressure: High pressure (e.g., 12.4 MPa) helps to maintain the solvent in its liquid state at elevated temperatures.[2]
-
Extraction Cycles: Multiple extraction cycles (e.g., three cycles) can enhance the recovery of TCAB.[2]
-
Dispersants: Using a dispersant like diatomaceous earth can prevent sample compaction and improve solvent contact.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of TCAB | Incomplete extraction from the matrix. | Optimize PLE/ASE parameters (temperature, pressure, cycles).[2] For soil, consider a more rigorous extraction method like Soxhlet with toluene.[3] Ensure the sample is thoroughly homogenized and dried before extraction. |
| Analyte loss during cleanup. | Check the elution profile of your SPE cleanup to ensure TCAB is not being lost in the wash steps. Use isotopically labeled internal standards to track and correct for losses.[8] | |
| Inefficient solvent-sample contact. | Mix the sample with a dispersant (e.g., diatomaceous earth) before loading it into the extraction cell.[7] | |
| High Background/Interference in Chromatogram | Incomplete removal of matrix components. | Employ a multi-step cleanup procedure. Consider adding a carbon column to your SPE cleanup for highly contaminated samples.[3] For fatty samples, incorporate a GPC step. |
| Sulfur interference from sediment samples. | Add activated copper to the extraction cell or during the cleanup process to remove elemental sulfur.[9] | |
| Co-eluting compounds. | Optimize the gas chromatography temperature program to improve the separation of TCAB from interfering peaks. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample homogenization, drying, and weighing procedures. Ensure consistent addition of internal standards. |
| Variability in extraction conditions. | Ensure that the PLE/ASE instrument is properly maintained and calibrated. Use a consistent and validated extraction method. | |
| Matrix heterogeneity. | Increase the sample size and ensure thorough homogenization to obtain a more representative sample. | |
| Instrumental Issues (e.g., Poor Peak Shape) | Contamination of the GC column or MS source. | Perform regular maintenance on the GC-MS system, including baking the column and cleaning the ion source. |
| Inappropriate injection volume or technique. | Optimize the injection volume and ensure the use of a suitable solvent for the final extract. |
Data Presentation
Table 1: Comparison of Extraction Methods for Dioxins from Environmental Samples
| Parameter | Pressurized Liquid Extraction (PLE/ASE) | Soxhlet Extraction |
| Solvent | n-hexane, Toluene[3] | Toluene[3] |
| Temperature | 150°C[2] | Boiling point of Toluene |
| Pressure | 12.4 MPa[2] | Atmospheric |
| Extraction Time | < 1 hour[10] | 16-48 hours[3][10] |
| Solvent Volume | Significantly less than Soxhlet[3] | ~350 mL per sample[3] |
| Recovery | Similar or better than Soxhlet for PCDDs/PCDFs[2] | Generally good, but time and solvent intensive[3] |
Table 2: Optimized Parameters for Solid-Phase Extraction (SPE) Cleanup
| SPE Sorbent | Purpose | Washing Solvent | Elution Solvent |
| Silica Gel | Removal of polar interferences | Hexane | Dichloromethane/Hexane[11] |
| Alumina (Basic) | Removal of polar and acidic compounds | Hexane | Dichloromethane/Hexane[1][11] |
| Carbon | Separation of planar (dioxins) and non-planar compounds | Hexane, Toluene | Toluene (reverse direction)[11] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE/ASE) of TCAB from Soil/Sediment
This protocol is based on methodologies described for the extraction of dioxins from environmental matrices.[2][3][7]
-
Sample Preparation:
-
Air-dry the soil/sediment sample overnight.
-
Sieve the sample through a 2 mm stainless steel sieve.
-
Determine the dry weight of a subsample.
-
Mix 1-5 g of the dried sample with a dispersant (e.g., diatomaceous earth) in a 1:1 ratio.[7]
-
If sulfur is expected to be present, add activated copper to the mixture.[9]
-
-
Extraction Cell Preparation:
-
Place a cellulose (B213188) filter at the bottom of the extraction cell.
-
Load the sample mixture into the cell.
-
Spike the sample with an appropriate amount of ¹³C-labeled TCAB internal standard.
-
-
PLE/ASE Extraction:
-
Extract Concentration:
-
Collect the extract in a collection vial.
-
Add a keeper solvent (e.g., tetradecane) to the extract.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of TCAB Extract
This protocol describes a multi-step cleanup procedure for removing interferences from the crude extract.[1][11]
-
Column Preparation:
-
Prepare multilayer SPE cartridges containing, from bottom to top: silica gel, basic alumina, and acid-modified silica gel. A carbon/celite column can be used for further cleanup if necessary.[3]
-
-
Sample Loading:
-
Pre-condition the SPE column with hexane.
-
Load the concentrated extract onto the column.
-
-
Washing:
-
Wash the column with hexane to elute non-polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the TCAB fraction from the silica/alumina column using a solvent mixture such as dichloromethane/hexane.
-
If a carbon column is used, elute the PCBs with a non-polar solvent, then reverse the column and elute the dioxins (including TCAB) with toluene.[11]
-
-
Final Concentration:
-
Collect the TCAB fraction and concentrate it to a final volume suitable for GC-MS analysis.
-
Mandatory Visualization
References
- 1. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pressurized liquid extraction (PLE) of dioxin-furans and dioxin-like PCBs from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. food-safety.com [food-safety.com]
- 9. Development and application of a novel method for high-throughput determination of PCDD/Fs and PCBs in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Analytical Scientist | Dioxin Determination in Air Filter Samples Using Pressurized Solvent Extraction (PSE) [theanalyticalscientist.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing 3,3',4,4'-Tetrachloroazobenzene (TCAB) Standard Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of 3,3',4,4'-Tetrachloroazobenzene (TCAB) standard solutions for accurate experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TCAB standard solution is showing a gradual decrease in concentration over time. What could be the cause?
A1: A decrease in concentration of your TCAB standard solution is likely due to degradation. The primary mechanism for the degradation of azobenzene (B91143) compounds is photo-oxidation, a process that occurs in the presence of light and air.[1] This can be accelerated by certain environmental factors in the laboratory.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my TCAB standard. What could be the issue?
A2: The appearance of unexpected peaks often indicates the presence of degradation products. For azobenzene derivatives like TCAB, degradation can involve the cleavage of the azo bond (-N=N-), which would result in the formation of other chlorinated aromatic compounds.[2] Ensure that your storage conditions are optimal to minimize the formation of these byproducts.
Q3: I'm having trouble dissolving the solid TCAB standard. What solvents are recommended?
A3: TCAB is practically insoluble in water.[3] For analytical purposes, organic solvents are necessary. Based on analytical methods developed for TCAB, suitable solvents include hexane, ethyl acetate, and methanol.[4] Some certificates of analysis for similar compounds also suggest the use of chloroform.[5] It is recommended to use high-purity, HPLC, or analytical grade solvents.
Q4: Can the type of solvent affect the stability of my TCAB standard solution?
A4: Yes, the solvent can significantly impact the stability of the standard solution.[6] Some chlorinated solvents, for instance, can decompose under UV irradiation and form acidic byproducts, which may accelerate the degradation of the TCAB.[2] It is crucial to select a stable and non-reactive solvent for the preparation of your standard solutions.
Q5: What are the ideal storage conditions for TCAB standard solutions to ensure long-term stability?
A5: To maintain the integrity of your TCAB standard solutions, it is recommended to store them in a cool, dark environment. Refrigeration (2°C to 8°C) or freezing (below 0°C) can help to prevent both degradation and evaporation.[7] Solutions should be stored in tightly sealed, amber glass vials to protect them from light and prevent solvent loss.[8]
Q6: How often should I prepare fresh TCAB working solutions?
A6: For the most accurate and reproducible results, it is best practice to prepare fresh working solutions daily from a stock solution.[9] If storing working solutions for a short period, they should be kept under the same recommended conditions as the stock solution (refrigerated and protected from light).
Data on Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Recommended Solvents | Hexane, Ethyl Acetate, Methanol, Chloroform | Documented use in analytical methods for TCAB and similar compounds.[4][5] |
| Storage Temperature | Refrigerate (2°C to 8°C) or Freeze (≤ 0°C) | Minimizes degradation and reduces solvent evaporation.[7] |
| Storage Containers | Tightly sealed amber glass vials | Protects from light to prevent photodegradation and minimizes solvent loss.[8] |
| Light Conditions | Store in the dark | Azobenzene compounds are susceptible to photodegradation.[1][10] |
Experimental Protocols
Protocol for Preparation of TCAB Stock Solution (e.g., 100 µg/mL)
-
Materials:
-
This compound (TCAB) analytical standard
-
High-purity solvent (e.g., hexane, ethyl acetate, or methanol)
-
Class A volumetric flasks (amber glass recommended)
-
Analytical balance
-
Gas-tight syringe or appropriate micropipettes
-
-
Procedure:
-
Allow the sealed container of solid TCAB to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of TCAB standard using an analytical balance.
-
Quantitatively transfer the weighed TCAB to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the TCAB. Gentle swirling or sonication may be used to aid dissolution.
-
Once the TCAB is completely dissolved, fill the volumetric flask to the mark with the solvent.
-
Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass storage vial with a PTFE-lined cap.
-
Store the stock solution in a refrigerator or freezer, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for unstable TCAB standard solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
Technical Support Center: Troubleshooting Poor Reproducibility in TCAB Toxicity Assays
Welcome to the technical support center for T-Cell Antigen Coupler (TCAB) toxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to poor reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in TCAB toxicity assays?
Poor reproducibility in TCAB toxicity assays can stem from several factors, broadly categorized as biological, technical, and data analysis-related. Key sources include:
-
Cell Health and Viability: Inconsistent health and viability of both effector (T-cells) and target (cancer) cells.
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Effector-to-Target (E:T) Ratio: Inaccurate or inconsistent E:T ratios across wells and experiments.
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Reagent Quality and Consistency: Variability in lots of TCAB constructs, antibodies, media, and supplements.
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Assay Setup and Execution: Minor variations in incubation times, cell plating densities, and pipetting techniques.[1]
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Data Acquisition and Analysis: Inconsistent gating strategies in flow cytometry or variable background subtraction in luminescence/fluorescence-based assays.
Q2: How critical is the Effector-to-Target (E:T) ratio for assay reproducibility?
The E:T ratio is a critical parameter that directly influences the kinetics and magnitude of target cell killing. Inconsistent E:T ratios are a major source of variability. It is essential to perform an E:T titration experiment to determine the optimal ratio that provides a sufficient dynamic range for detecting changes in cytotoxicity. Using a ratio that is too high can lead to rapid and complete target cell lysis, masking subtle differences between experimental conditions. Conversely, a ratio that is too low may not induce a measurable cytotoxic response.[2][3]
Q3: What are the appropriate controls for a TCAB toxicity assay?
To ensure the validity and reproducibility of your results, a comprehensive set of controls is essential. These should include:
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Target Cells Only (Spontaneous Lysis): Target cells cultured in the absence of effector cells and the TCAB construct to measure baseline cell death.
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Effector and Target Cells (No TCAB): Co-culture of effector and target cells without the TCAB construct to assess baseline alloreactivity or non-specific killing.
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Effector Cells Only: To ensure effector cells do not contribute to the background signal in the chosen readout method.
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Maximum Lysis Control: Target cells treated with a lysis agent (e.g., Triton X-100) to determine the maximum possible signal for cytotoxicity.
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Isotype or Non-targeting Control: A TCAB construct with the same framework but targeting an irrelevant antigen not present on the target cells to control for non-specific effects of the construct itself.
Q4: Can cytokine release in my in vitro assay affect the results?
Yes, significant cytokine release, sometimes referred to as an in vitro cytokine release syndrome (CRS), can impact the assay. High levels of pro-inflammatory cytokines can induce apoptosis in both target and effector cells, confounding the interpretation of TCAB-specific cytotoxicity.[4] It is advisable to measure key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the culture supernatant to correlate with cytotoxicity and to identify potential non-specific inflammatory responses.
Troubleshooting Guides
This section provides a question-and-answer-based guide to directly address specific issues you may encounter during your TCAB toxicity assays.
Problem 1: High Variability Between Replicate Wells (High Coefficient of Variation - CV)
Question: My replicate wells for the same condition show significantly different cytotoxicity values. What could be the cause?
Answer: High within-assay variability often points to technical inconsistencies during the assay setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Plating | - Ensure thorough mixing of cell suspensions before plating.- Use a multi-channel pipette with care, ensuring all tips are drawing and dispensing equal volumes.- Visually inspect plates after plating to confirm even cell distribution. | Reduced well-to-well variation in cell numbers, leading to more consistent cytotoxicity readouts. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Change pipette tips between different conditions and reagents. | Increased accuracy and precision in the volumes of cells, TCAB constructs, and reagents added to each well. |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized variability between inner and outer wells of the plate. |
| Incomplete Mixing | - Gently mix the plate after adding all components by tapping or using a plate shaker at a low speed. | Homogeneous distribution of cells and reagents within each well. |
Problem 2: Low or No Target Cell Lysis
Question: I am not observing any significant target cell killing, even at high TCAB concentrations and E:T ratios. What should I investigate?
Answer: A lack of cytotoxic activity can be due to issues with the cells, the TCAB construct, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Effector Cell Health/Activity | - Confirm T-cell viability and activation status (e.g., using markers like CD69 and CD25) before starting the co-culture.- Use freshly isolated or properly thawed and rested T-cells. | Healthy and activated T-cells should be capable of mediating cytotoxicity upon proper engagement. |
| Low Target Antigen Expression | - Verify the expression level of the target antigen on the cancer cells using flow cytometry or western blot. | Sufficient target antigen expression is necessary for the TCAB to effectively bridge effector and target cells. |
| Inactive TCAB Construct | - Confirm the integrity and binding activity of the TCAB construct (e.g., via ELISA or flow cytometry-based binding assays).- Ensure proper storage and handling of the TCAB construct to prevent degradation. | A functional TCAB construct is essential for mediating T-cell engagement and subsequent cytotoxicity. |
| Suboptimal Incubation Time | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for observing cytotoxicity. | Different cell types and TCAB constructs may have different killing kinetics. |
Problem 3: High Background or Non-Specific Cell Lysis
Question: I am observing high levels of target cell death in my negative control wells (e.g., target cells with effector cells but no TCAB). What could be causing this?
Answer: High background lysis can mask the specific effect of the TCAB construct and is often due to non-specific T-cell activation or poor cell health.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alloreactivity | - If using T-cells from a different donor than the target cells, some level of allogeneic response is possible. Use of an autologous system or well-characterized cell lines can minimize this. | Reduced background killing in the absence of the TCAB construct. |
| Non-Specific T-Cell Activation | - Ensure the T-cells are not over-stimulated during isolation or expansion.- Test for tonic signaling of the TCAB construct in the absence of target cells. | T-cells should only become fully activated in the presence of both the TCAB and the target antigen. |
| Poor Target Cell Health | - Ensure target cells are healthy and not overly confluent before plating. High spontaneous lysis can be a sign of stressed cells. | Lower baseline cell death in the "target cells only" control. |
| Contamination | - Routinely test cell cultures for mycoplasma and other microbial contaminants. | Elimination of contamination-induced cell stress and death. |
Experimental Protocols
Detailed Methodology for a TCAB-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This protocol outlines a standard procedure for assessing TCAB-mediated cytotoxicity using a flow cytometry-based readout.
1. Preparation of Effector and Target Cells:
-
Effector Cells (Human T-cells):
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Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a pan-T-cell isolation kit.
-
Culture T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
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Activate T-cells with anti-CD3/CD28 beads or antibodies for 2-3 days prior to the assay, if required by the specific experimental design. Ensure beads are removed before co-culture.
-
On the day of the assay, wash the T-cells and resuspend them in assay medium at the desired concentration for the intended E:T ratios. Confirm viability (>95%) using trypan blue exclusion.[5][6]
-
-
Target Cells (Cancer Cell Line):
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Culture the target cancer cell line expressing the antigen of interest in the appropriate growth medium.
-
Ensure cells are in the logarithmic growth phase and not over-confluent.
-
On the day of the assay, harvest the target cells using a non-enzymatic cell dissociation solution if adherent.
-
Wash the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.[7]
-
Label the target cells with a fluorescent dye (e.g., CFSE or a similar live-cell tracker) according to the manufacturer's protocol to distinguish them from the effector T-cells during flow cytometry analysis.
-
2. Co-culture Setup:
-
Plate the fluorescently labeled target cells in a 96-well U-bottom plate at a density of 2 x 10^4 cells per well in 50 µL of assay medium.
-
Prepare serial dilutions of the TCAB construct and the isotype control in assay medium. Add 50 µL of the diluted TCAB or control to the appropriate wells.
-
Add 100 µL of the effector T-cell suspension to the wells to achieve the desired E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include all necessary controls as outlined in the FAQ section.
-
The final volume in each well should be 200 µL.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 1 minute to facilitate cell-to-cell contact.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24 or 48 hours).[1][8]
3. Data Acquisition by Flow Cytometry:
-
After incubation, gently resuspend the cells in the wells.
-
Transfer the contents of each well to FACS tubes or a new 96-well V-bottom plate.
-
Add a dead cell stain that is spectrally distinct from the target cell label (e.g., 7-AAD or Propidium Iodide) to each well according to the manufacturer's instructions.
-
Acquire data on a flow cytometer. Ensure to collect a sufficient number of events for each sample.
4. Data Analysis:
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).
-
Within the target cell gate, quantify the percentage of dead cells (e.g., 7-AAD-positive).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100
-
Experimental Lysis: Percentage of dead target cells in the presence of effector cells and the TCAB construct.
-
Spontaneous Lysis: Percentage of dead target cells in the presence of effector cells but without the TCAB construct (or with an isotype control).
-
Visualizations
TCAB Signaling Pathway
Caption: Simplified signaling pathway of a T-Cell Antigen Coupler (TCAB).
Experimental Workflow for TCAB Toxicity Assay
References
- 1. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 2. agilent.com [agilent.com]
- 3. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 5. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 8. Bispecific T cell engager (BiTE®) antibody constructs can mediate bystander tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TCAB Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of T-cell activating bispecific antibodies (TCABs) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of TCAB degradation during sample preparation?
A1: The primary degradation pathways for TCABs, like other bispecific antibodies, are physical and chemical instability. Physical instability primarily involves the formation of aggregates (dimers and higher-order oligomers) and particulates. Chemical instability can include fragmentation, deamidation, and oxidation.[1][2][3] These degradation products can compromise the safety and efficacy of the therapeutic.[3][4]
Q2: What are the key factors that influence TCAB stability during sample preparation?
A2: Several factors can significantly impact TCAB stability, including:
-
pH: Suboptimal pH can lead to increased aggregation and fragmentation.[5]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[5][6] Conversely, freeze-thaw cycles can also induce aggregation.
-
Buffer Composition: The type and concentration of buffer salts and excipients play a crucial role in maintaining TCAB stability.[7][8]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[5]
-
Mechanical Stress: Agitation, shear forces during purification, and freeze-thawing can induce aggregation.[9]
Q3: How can I monitor TCAB degradation during my experiments?
A3: A suite of analytical techniques is essential for monitoring TCAB degradation. These methods allow for the detection and quantification of aggregates, fragments, and other modifications. Commonly used methods include:
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers, aggregates, and fragments.[4][10]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): To assess fragmentation and purity.
-
Dynamic Light Scattering (DLS): To detect the presence of aggregates.[6]
-
Mass Spectrometry (MS): To identify specific chemical modifications such as oxidation and deamidation.[1][2]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SEC
-
Possible Cause: Suboptimal buffer pH or ionic strength.
-
Troubleshooting Steps:
-
pH Screening: Evaluate a range of pH values around the theoretical isoelectric point (pI) of the TCAB to identify the pH of minimum solubility and aggregation. A recent study on a bispecific antibody (bsAb A) showed distinct purity profiles at pH 3.5, 5.5, and 7.5.[5]
-
Ionic Strength Adjustment: Assess the effect of varying salt concentrations (e.g., 0-500 mM NaCl) on aggregation. The same study demonstrated that bsAb A remained stable across a range of salt concentrations in a histidine-HCl buffer.[5]
-
Excipient Addition: Consider the addition of stabilizing excipients such as sugars (sucrose, trehalose) or amino acids (arginine, glycine) to the buffer.
-
-
Possible Cause: High protein concentration.
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the optimal protein concentration for your sample preparation steps. A study on bsAb A showed a significant improvement in purity at 1 mg/mL compared to 10 mg/mL over a 7-day incubation period.[5]
-
Dilution Prior to Stressful Steps: If a high final concentration is required, consider performing intermediate steps at a lower concentration to minimize aggregation risk.
-
-
Possible Cause: Mechanical stress from agitation or freeze-thaw cycles.
-
Troubleshooting Steps:
-
Gentle Handling: Minimize vigorous vortexing or shaking. Use gentle swirling or inversion for mixing.
-
Controlled Freezing and Thawing: If freezing is necessary, flash-freeze samples in liquid nitrogen and thaw them rapidly in a water bath at a controlled temperature. Minimize the number of freeze-thaw cycles.
-
Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with appropriate cryoprotectants to create a more stable solid form.[11][12][13][14]
-
Issue 2: Evidence of TCAB Fragmentation in CE-SDS
-
Possible Cause: Hydrolysis due to acidic or basic pH.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Whenever possible, maintain the sample in a buffer with a pH between 6.0 and 7.5.
-
Forced Degradation Studies: Conduct forced degradation studies under acidic and basic conditions to understand the fragmentation patterns of your specific TCAB.[1][2][15] This can help in identifying conditions to avoid.
-
-
Possible Cause: Proteolytic degradation from host cell proteins (HCPs).
-
Troubleshooting Steps:
-
Optimize Purification: Ensure that the purification process, particularly post-Protein A chromatography, effectively removes HCPs.[3][16][17][18]
-
Protease Inhibitors: If proteolytic degradation is suspected, consider the addition of a broad-spectrum protease inhibitor cocktail during the initial stages of sample preparation, provided it does not interfere with downstream applications.
-
Quantitative Data Summary
Table 1: Effect of pH on the Stability of a Bispecific Antibody (bsAb A) at Room Temperature (25 ± 1 °C)
| pH | Incubation Time (days) | % Monomer |
| 3.5 | 0 | 88.4 |
| 7 | 85.2 | |
| 5.5 | 0 | 90.3 |
| 7 | 96.1 | |
| 7.5 | 0 | 89.1 |
| 7 | 92.5 |
(Data adapted from a study on a bispecific antibody, providing insights into potential TCAB behavior.[5])
Table 2: Effect of Protein Concentration on the Stability of a Bispecific Antibody (bsAb A) at pH 5.5 and Room Temperature (25 ± 1 °C)
| Protein Concentration | Incubation Time (days) | % Monomer |
| 1 mg/mL | 0 | 90.3 |
| 7 | 96.1 | |
| 30 | 95.8 | |
| 10 mg/mL | 0 | 89.5 |
| 7 | 91.3 | |
| 30 | 88.7 |
(Data adapted from a study on a bispecific antibody, providing insights into potential TCAB behavior.[5])
Experimental Protocols
Protocol 1: Recommended Buffer Exchange for TCABs
This protocol is designed to exchange the buffer of a purified TCAB sample while minimizing aggregation and degradation.
-
Pre-equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable, pre-filtered, and degassed buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Sample Loading: Gently load the TCAB sample onto the column. Avoid introducing air bubbles.
-
Elution: Elute the protein using the new buffer and collect the fractions containing the TCAB.
-
Concentration (if necessary): If a higher concentration is required, use a centrifugal filter device with a low-binding membrane. Perform centrifugation at a low speed and temperature (e.g., 4 °C) to minimize stress.
-
Analysis: Immediately after buffer exchange and concentration, analyze the sample using SEC to confirm the absence of aggregation.
Protocol 2: Controlled Freeze-Thaw Procedure
This protocol is for instances where freezing of the TCAB sample is unavoidable.
-
Aliquotting: Aliquot the TCAB sample into small, single-use volumes to avoid multiple freeze-thaw cycles of the same sample.
-
Cryoprotectant (Optional): Consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to a final concentration of 5-10% (w/v) to protect the protein during freezing.
-
Freezing: Rapidly freeze the aliquots by immersing them in liquid nitrogen or placing them in a -80 °C freezer. Slow freezing can lead to the formation of large ice crystals that can damage the protein.
-
Storage: Store the frozen aliquots at -80 °C.
-
Thawing: Thaw the aliquots quickly by placing them in a 37 °C water bath with gentle agitation until just thawed. Do not leave the sample in the water bath for an extended period after it has thawed.
-
Post-Thaw Handling: Keep the thawed sample on ice and use it as soon as possible. Avoid refreezing.
Visualizations
References
- 1. Using bispecific antibodies in forced degradation studies to analyze the structure–function relationships of symmetrically and asymmetrically modified antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using bispecific antibodies in forced degradation studies to analyze the structure-function relationships of symmetrically and asymmetrically modified antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in bispecific antibody production with chromatography & purification solutions [iptonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Investigation on environmental factors contributing to bispecific antibody stability and the reversal of self-associated aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Analysis for Bispecific Antibody - Creative Biolabs [creative-biolabs.com]
- 7. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A case study of a bispecific antibody manufacturability assessment and optimization during discovery stage and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 12. Investigation of lyophilized antibody formulations to enable short freeze-drying cycles and storage at room temperature [edoc.unibas.ch]
- 13. Freeze-drying for the preservation of immunoengineering products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. leukocare.com [leukocare.com]
- 16. Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: GC Analysis of 3,3',4,4'-Tetrachloroazobenzene (TCAB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the gas chromatography (GC) analysis of 3,3',4,4'-tetrachloroazobenzene (TCAB), with a focus on calibration curve problems.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the GC analysis of TCAB in a question-and-answer format.
Question: My calibration curve for TCAB is non-linear with a poor correlation coefficient (r² < 0.995). What are the potential causes and how can I fix it?
Answer: A non-linear calibration curve for TCAB is a frequent issue and can stem from several factors, particularly related to the compound's chemical nature. As a halogenated aromatic compound, TCAB is prone to adsorption and thermal degradation within the GC system.
Potential Causes & Solutions:
-
Active Sites in the GC Inlet: TCAB can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner and at the head of the analytical column. This is especially problematic at low concentrations, where a larger fraction of the analyte is adsorbed, leading to a disproportionately low response and a curve that bends towards the x-axis at the lower end.
-
Solution:
-
Use Deactivated Liners: Employ liners that are specifically deactivated to be inert. A single taper liner with glass wool is often a good starting point.
-
Regular Inlet Maintenance: Clean the injector port and replace the liner and septum regularly. Contamination from previous injections can create new active sites.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues and active sites.
-
-
-
Inlet Temperature Issues: The inlet temperature is critical. If it's too low, TCAB may not vaporize efficiently, leading to poor peak shape and non-linearity. If it's too high, TCAB can degrade, also causing a loss of signal and a non-linear response, particularly at higher concentrations.
-
Solution:
-
Optimize Inlet Temperature: A good starting point for the inlet temperature is 250 °C.[1] You may need to experiment with temperatures ranging from 250 °C to 280 °C to find the optimal balance between efficient vaporization and minimal degradation.[2]
-
Pulsed Splitless Injection: Consider using a pulsed splitless injection, which can help transfer the analyte onto the column more efficiently at a lower inlet temperature.
-
-
-
Detector Saturation: At high concentrations, the detector (e.g., MS or ECD) can become saturated, leading to a plateau in the response and a curve that bends towards the x-axis at the higher end.
-
Solution:
-
Adjust Calibration Range: Lower the concentration of your highest calibration standard.
-
Dilute High-Concentration Samples: If sample concentrations are expected to be high, dilute them to fall within the linear range of the calibration curve.
-
-
-
Improper Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear relationship.
-
Solution:
-
Careful Pipetting: Use calibrated micropipettes and proper pipetting technique.
-
Fresh Standards: Prepare fresh calibration standards regularly, as TCAB in solution can degrade over time, especially when exposed to light.
-
-
Question: I'm observing significant peak tailing for TCAB, which is affecting integration and reproducibility. What should I do?
Answer: Peak tailing for TCAB is often linked to its potential for interaction with the GC system.
Potential Causes & Solutions:
-
Active Sites: As with non-linearity, active sites in the liner and column are a primary cause of peak tailing.[3]
-
Solution: Follow the recommendations for using deactivated liners and performing regular inlet and column maintenance as described above.
-
-
Poor Column Installation: If the column is not cut cleanly or is installed incorrectly in the inlet or detector, it can create dead volume and cause peak tailing.[4]
-
Solution: Ensure the column is cut with a ceramic wafer or sapphire scribe to produce a clean, square cut. Install the column according to the manufacturer's instructions for your specific GC model.
-
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing.
-
Solution: In addition to trimming the column, consider using a guard column to protect the analytical column from contamination.
-
Question: My TCAB analysis is suffering from low sensitivity, and I'm struggling to achieve the required detection limits. How can I improve the signal response?
Answer: Low sensitivity can be a result of analyte loss in the system or suboptimal instrument conditions.
Potential Causes & Solutions:
-
Analyte Adsorption: Active sites can irreversibly adsorb a portion of the injected TCAB, reducing the amount that reaches the detector.
-
Solution: Ensure a highly inert flow path, including the use of deactivated liners and columns.
-
-
Suboptimal GC-MS/MS Parameters: If using a tandem mass spectrometer, the collision energy and other MS parameters may not be optimized for TCAB.
-
Solution: Optimize the MS/MS transitions and collision energies for TCAB to maximize the signal-to-noise ratio.
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can suppress the ionization of TCAB in the MS source, leading to a lower response.[5]
-
Solution:
-
Improve Sample Cleanup: Enhance your sample preparation procedure to remove more of the interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for matrix effects.[6]
-
Use of an Internal Standard: Incorporate a stable, isotopically labeled analog of TCAB as an internal standard to correct for variations in response due to matrix effects and other system variables.
-
-
Quantitative Data Summary
The following table summarizes typical parameters for the GC analysis of TCAB. These values should be used as a starting point and may require optimization for your specific instrumentation and application.
| Parameter | Typical Value/Range | Notes |
| Calibration Curve Range | 0.01 - 100 ng/mL (ppb) | The linear range may vary depending on the instrument. A narrower range, such as 10 - 120 ng/L, has been reported for similar compounds.[7] |
| Correlation Coefficient (r²) | ≥ 0.995 | A common requirement for linearity in analytical methods. |
| GC Inlet Temperature | 250 - 280 °C | Optimization is crucial to balance vaporization and prevent thermal degradation.[1][2] |
| Injection Mode | Splitless or Pulsed Splitless | Recommended for trace analysis to ensure the entire sample is transferred to the column. |
| GC Column | DB-5ms, HP-5ms, or similar | A low-bleed, inert 5% phenyl-methylpolysiloxane column is commonly used for semi-volatile organic compounds. |
| Oven Temperature Program | Initial: 50-100°C, Ramp: 10-25°C/min, Final: 280-320°C | The program should be optimized to ensure good separation from other compounds and a reasonable run time. |
| Carrier Gas | Helium | At a constant flow rate of approximately 1-2 mL/min. |
| Detector | Mass Spectrometer (MS), Tandem MS (MS/MS), or Electron Capture Detector (ECD) | MS/MS provides high selectivity and sensitivity. ECD is highly sensitive to halogenated compounds. |
| Limit of Quantitation (LOQ) | Low ng/g to pg/g range | Dependent on the matrix, sample preparation, and instrument sensitivity. Detection limits in the low ppb range are achievable.[8] |
Experimental Protocols
Protocol: Preparation of Calibration Curve for TCAB GC Analysis
This protocol describes the preparation of a multi-point calibration curve for the analysis of this compound (TCAB) by GC-MS.
1. Materials and Reagents:
-
This compound (TCAB) analytical standard
-
High-purity solvent (e.g., isooctane, hexane, or toluene)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes and tips
2. Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the TCAB analytical standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Calculate the exact concentration of the stock solution.
-
Transfer the stock solution to an amber glass vial and store it at 4°C.
3. Preparation of Intermediate Standard Solution (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Mix thoroughly. This will be your working stock solution.
4. Preparation of Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL):
-
Label a series of volumetric flasks (e.g., 10 mL) for each calibration level.
-
Perform serial dilutions from the intermediate standard solution to prepare the calibration standards. For example, to prepare a 10 ng/mL standard in a 10 mL flask:
-
Pipette 100 µL of the 1 µg/mL intermediate standard solution into the 10 mL flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
Repeat this process for each calibration level, adjusting the volume of the intermediate standard added as necessary.
-
Transfer each calibration standard to a labeled 2 mL autosampler vial.
5. GC-MS Analysis:
-
Set up the GC-MS instrument with the appropriate method parameters (refer to the table above for typical starting conditions).
-
Analyze a solvent blank to ensure the system is clean.
-
Inject the calibration standards, starting from the lowest concentration and proceeding to the highest.
-
After the analysis is complete, construct a calibration curve by plotting the peak area of TCAB against its concentration.
-
Perform a linear regression analysis and verify that the correlation coefficient (r²) is ≥ 0.995.
Visualization
The following diagram illustrates a logical workflow for troubleshooting a failed calibration curve in TCAB GC analysis.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. gcms.cz [gcms.cz]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 3,3',4,4'-Tetrachloroazobenzene (TCAB) Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to identify and mitigate potential sources of 3,3',4,4'-tetrachloroazobenzene (TCAB) contamination in a laboratory setting.
Troubleshooting Guide: Investigating Unexpected TCAB Presence
Use this guide to troubleshoot potential sources of TCAB contamination in your experiments.
Question: We have detected this compound (TCAB) in our experimental samples. What are the likely sources of this contamination?
Answer:
Unexpected detection of TCAB in a laboratory setting is a serious concern due to its toxicity. The primary sources are generally related to the presence of 3,4-dichloroaniline (B118046) (DCA) or agrochemicals derived from it. TCAB is not typically manufactured commercially but forms as an unwanted byproduct.[1][2]
Potential Contamination Sources:
-
Herbicides and Pesticides: The most common source of TCAB contamination is the use of certain herbicides in or near the laboratory, or the analysis of samples that have been treated with these chemicals.[1][2][3]
-
Propanil, Diuron, and Linuron: These herbicides are known to contain TCAB as an impurity from the manufacturing process.[1][4][5] Concentrations can vary significantly between different manufacturers and batches.[3][6][7]
-
Environmental Samples: Soil, water, or crop samples brought into the lab for analysis may contain TCAB due to the environmental degradation of these herbicides.[1][8]
-
-
Chemical Precursors:
-
3,4-Dichloroaniline (DCA): This is the direct precursor to TCAB.[8][9] The presence of DCA in the lab, even for unrelated experiments, can lead to the inadvertent formation of TCAB under certain conditions.[10] DCA itself is used as an intermediate in the synthesis of dyes and other chemicals.[1][9]
-
3,4-Dichloronitrobenzene: Hydrogenation of this compound is a method for producing 3,4-dichloroaniline, and residual starting material or byproducts could be present.[9]
-
-
Cross-Contamination:
-
Shared Glassware and Equipment: Inadequate cleaning of laboratory glassware, spatulas, weighing boats, or analytical instruments (e.g., GC/HPLC vials, columns) that have previously been in contact with TCAB, DCA, or related herbicides can lead to cross-contamination.
-
Laboratory Surfaces: Benchtops, fume hoods, and storage areas can become contaminated and act as a reservoir for TCAB.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer TCAB between different experimental setups.
-
Question: How can 3,4-dichloroaniline (DCA) lead to the formation of TCAB in our experiments?
Answer:
3,4-Dichloroaniline (DCA) can be converted to this compound (TCAB) through several mechanisms, including microbial and chemical pathways. While this is more commonly studied in soil and water, similar transformations can occur under laboratory conditions.[1][8]
-
Oxidative Dimerization: The presence of oxidizing agents or certain metal ions can catalyze the dimerization of DCA to form TCAB.
-
Photolysis: Exposure of DCA solutions to certain wavelengths of light may promote the formation of TCAB.[1]
-
Microbial Activity: If non-sterile conditions are present (e.g., in biological assays), microorganisms capable of transforming DCA to TCAB could be a source.[8]
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCAB) and why is it a concern?
A1: this compound (TCAB) is a chlorinated aromatic compound. It is not produced commercially but arises as a contaminant during the synthesis of 3,4-dichloroaniline (DCA) and herbicides derived from DCA.[1][2] It is of significant concern because it is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a known potent toxin, and exhibits similar toxic effects such as being a hepatoxin and chloracnegen.[1][10]
Q2: We use 3,4-dichloroaniline (DCA) in our lab. What precautions should we take?
A2: If you are using DCA, it is crucial to implement strict handling protocols to prevent the formation and spread of TCAB.
-
Segregation: Store DCA and any experiments involving it in a dedicated, clearly labeled area. Use separate glassware and equipment.
-
Inert Atmosphere: For reactions involving DCA where oxidation is not desired, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect DCA and its reaction mixtures from prolonged exposure to strong light.
-
Waste Disposal: Dispose of DCA waste in clearly labeled, sealed containers according to your institution's hazardous waste guidelines.
Q3: How can we decontaminate lab equipment and surfaces that may be contaminated with TCAB?
A3: A thorough decontamination procedure is essential.
-
Initial Cleaning: Remove any visible residues by scrubbing with soap and water.[11]
-
Solvent Rinse: Rinse surfaces and equipment with an appropriate organic solvent in which TCAB is soluble. Consult safety data sheets for appropriate solvents and safe handling procedures.
-
Chemical Disinfection/Decontamination: For general surface decontamination, a freshly prepared 10% bleach solution can be effective for breaking down many organic compounds with a sufficient contact time.[12][13] However, for complete removal of chemical residues, multiple rinses with appropriate solvents are recommended.
-
Verification: After cleaning, it is advisable to perform wipe tests on the decontaminated surfaces and analyze them using a sensitive analytical method like GC-MS to ensure the absence of TCAB.
Q4: What analytical methods are suitable for detecting TCAB contamination?
A4: Highly sensitive analytical methods are required for the detection of TCAB due to its potential toxicity at low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and effective method for the identification and quantification of TCAB.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the determination of TCAB.[3][7] The choice of method may depend on the sample matrix and the required detection limits.
Data Presentation
Table 1: Reported Concentrations of TCAB in Commercial Herbicides and Precursors
| Product | TCAB Concentration (µg/g or ppm) | Reference(s) |
| 3,4-Dichloroaniline | 9 - 1400 | [3][6][7] |
| Propanil | 0.10 - 28.40 | [5] |
| Diuron | 9 - 1400 (as a derivative) | [3][4] |
| Linuron | 9 - 1400 (as a derivative) | [3] |
| Neburon (B166421) | 9 - 1400 (as a derivative) | [3] |
Note: Concentrations can vary widely based on the manufacturer and production batch.
Experimental Protocols
Methodology for Detection of TCAB in Laboratory Samples (General Workflow)
This protocol outlines a general procedure for the analysis of TCAB in potentially contaminated samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Solid Samples (e.g., soil, tissue): A known mass of the homogenized sample is subjected to solvent extraction, often using a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.
-
Liquid Samples (e.g., water, experimental solutions): Liquid-liquid extraction is performed by mixing the sample with a water-immiscible solvent (e.g., hexane). The organic layer containing the TCAB is then collected.
-
Surface Wipes: A sterile gauze or filter paper moistened with a suitable solvent (e.g., isopropanol, hexane) is used to wipe a defined surface area. The wipe is then extracted with the solvent.
-
-
Cleanup:
-
The crude extract may contain interfering compounds. A cleanup step using column chromatography (e.g., with silica (B1680970) gel or alumina) can be used to separate TCAB from these interferences. The column is first conditioned with a solvent, the sample is loaded, and then fractions are eluted with solvents of increasing polarity. The fraction containing TCAB is collected.
-
-
Concentration:
-
The solvent from the cleaned extract is carefully evaporated under a gentle stream of nitrogen to a small, known volume. This step increases the concentration of TCAB to a level detectable by the instrument.
-
-
GC-MS Analysis:
-
Injection: A small volume of the concentrated extract is injected into the GC.
-
Separation: The sample is vaporized and travels through a capillary column. The separation is based on the boiling points and interactions of the compounds with the column's stationary phase.
-
Detection: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum that is a chemical fingerprint of the compound.
-
Identification and Quantification: TCAB is identified by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Logical relationship of TCAB contamination sources in a lab.
Caption: General experimental workflow for TCAB detection.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound and 3,3',4,4'-tetrachloroazoxybenzene in technical grade herbicides: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 10. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quick Guide to Lab Equipment Decontamination - SEPS Services [sepsservices.com]
- 12. biomerieux.com [biomerieux.com]
- 13. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 14. Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Synthesized 3,3',4,4'-Tetrachloroazobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 3,3',4,4'-tetrachloroazobenzene (TCAB). The information is designed to address specific issues that may be encountered during synthesis and purity analysis.
Troubleshooting Guides
This section is divided into two parts: troubleshooting for the synthesis of TCAB and for its subsequent purity analysis.
Synthesis Troubleshooting
The synthesis of this compound, commonly achieved by the reduction of 3,4-dichloronitrobenzene (B32671), can sometimes result in low yields or high impurity levels.[1] Below are common issues and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Reducing Agent: The lithium aluminum hydride (LiAlH₄) may have degraded due to improper storage or handling. | Use a fresh, unopened container of LiAlH₄. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by moisture. |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature as needed. | |
| Suboptimal pH: The reaction conditions may not be at the optimal pH for the reduction and coupling. | While the LiAlH₄ reduction is typically not pH-sensitive in the traditional sense, subsequent work-up steps are. Ensure proper quenching and pH adjustment during the work-up to optimize product isolation. | |
| High Levels of Impurities | Formation of Side Products: Over-reduction can lead to the formation of 3,3',4,4'-tetrachlorohydrazobenzene (TCHB). Incomplete oxidation of the starting material or intermediates can result in 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB).[1] | Carefully control the stoichiometry of the reducing agent. The formation of different oxidation states can be influenced by the molar ratio of lithium aluminum hydride to 3,4-dichloronitrobenzene and the reaction temperature.[1] |
| Contaminated Starting Materials: Impurities in the 3,4-dichloronitrobenzene can lead to the formation of undesired byproducts. | Use high-purity starting materials. If necessary, purify the 3,4-dichloronitrobenzene by recrystallization or distillation before use. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | Purify the crude product using column chromatography on silica (B1680970) gel. A solvent system such as hexane (B92381)/ethyl acetate (B1210297) can be effective. |
| Residual Solvent: Trapped solvent can prevent solidification. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the product is thermally stable. |
Purity Analysis Troubleshooting
The most common methods for analyzing the purity of TCAB are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram ("Ghost Peaks") | Mobile Phase Contamination: Impurities in the solvents (water, acetonitrile (B52724), methanol) or additives. | Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter before use. Running a blank gradient can help identify if the mobile phase is the source.[2][3] |
| System Contamination: Carryover from previous injections, contaminated injector, or detector cell. | Implement a rigorous wash cycle for the autosampler needle and injection port between runs. Flush the entire system with a strong solvent like isopropanol.[4] | |
| Sample Contamination: Impurities introduced during sample preparation. | Use clean glassware and high-purity solvents for sample dissolution. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase, causing peak distortion. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | |
| Column Degradation: Loss of stationary phase or contamination of the column frit. | If the problem persists after checking other factors, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. | |
| Secondary Interactions: For azo compounds, interactions with residual silanol (B1196071) groups on the silica-based C18 column can cause peak tailing.[5] | Adjust the pH of the mobile phase to suppress silanol interactions. The addition of a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also improve peak shape. | |
| Inconsistent Retention Times | Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or solvent evaporation. | Prepare mobile phases carefully by volume or, for higher precision, by weight. Keep solvent reservoirs capped to minimize evaporation. |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature. | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | Prime the pump to remove air bubbles and ensure a steady flow. If the problem continues, the pump seals may need to be replaced. |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for TCAB | Inlet Contamination: Active sites in the inlet liner can cause degradation of chlorinated compounds. | Use a deactivated inlet liner and change it regularly. |
| Column Contamination: Accumulation of non-volatile residues on the column. | Bake out the column at a high temperature (within the column's limits). If this is ineffective, trim a small portion (10-20 cm) from the front of the column. | |
| Poor Peak Shape | Improper Injection Technique: Too slow or too fast injection. | Use an autosampler for consistent and reproducible injections. |
| Column Degradation: Similar to HPLC, the GC column can degrade over time. | Replace the column if performance does not improve with baking or trimming. | |
| Unexpected Peaks | Sample Contamination: As with HPLC, impurities can be introduced during sample preparation. | Ensure all glassware and solvents are clean. |
| Column Bleed: Degradation of the column's stationary phase at high temperatures. | Use a low-bleed column and operate within its recommended temperature range. | |
| Inconclusive Mass Spectrum | Co-eluting Impurities: Another compound is eluting at the same time as TCAB, resulting in a mixed mass spectrum. | Optimize the GC temperature program to improve separation. |
| Low Ionization Efficiency: The compound may not be ionizing well under the current MS conditions. | Ensure the ion source is clean and operating correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
A1: The most common impurities are 3,3',4,4'-tetrachloroazoxybenzene (TCAOB) and 3,3',4,4'-tetrachlorohydrazobenzene (TCHB). TCAOB is an oxidation product, while TCHB is a reduction intermediate or product.[1] Their presence and quantity can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the reducing agent and the reaction temperature.[1]
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: First, run a blank injection (mobile phase only) to ensure the peak is not from system or solvent contamination.[4] If the peak is only present in your sample, it is likely a synthesis-related impurity. The most probable candidates are TCAOB and TCHB. You can confirm their identity by synthesizing or purchasing authentic standards and comparing their retention times. Alternatively, you can use HPLC-MS to obtain the mass of the unknown peak and compare it to the molecular weights of expected impurities.
Q3: What is the expected GC-MS fragmentation pattern for this compound?
A3: Aromatic azo compounds typically show a prominent molecular ion peak. Due to the presence of four chlorine atoms, you will observe a characteristic isotopic pattern for the molecular ion (M, M+2, M+4, M+6, M+8) based on the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[6] Common fragmentation pathways for aromatic compounds include the loss of substituents and cleavage of the ring. For TCAB, you might observe fragments corresponding to the loss of chlorine atoms or cleavage of the N=N bond.
Q4: Can I use NMR for purity analysis of TCAB?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for purity analysis. A ¹H NMR spectrum will show signals for the aromatic protons of TCAB and any proton-containing impurities. By integrating the signals and comparing them to a certified internal standard of known concentration, you can perform a quantitative NMR (qNMR) analysis to determine the absolute purity of your sample. ¹³C NMR can also be used to identify the number of unique carbon environments and confirm the structure of the main component and any major impurities.
Q5: What are the key storage conditions for synthesized this compound?
A5: this compound is a stable, bright orange crystalline solid.[1] It should be stored in a well-sealed container, protected from light, in a cool, dry place. Given its toxicological profile and similarity to dioxin-like compounds, it should be handled with appropriate personal protective equipment in a designated area.[1][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized TCAB into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark. This yields a stock solution of approximately 100 µg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile or mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Identify and integrate the peaks. The purity can be calculated based on the area percent of the main TCAB peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Confirmation
This protocol provides a general method for the confirmation of TCAB identity and the identification of volatile impurities.
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized TCAB in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1-10 µg/mL).
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless or split (e.g., 20:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10-20 °C/min, and hold for 5-10 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
-
Analysis:
-
Inject the prepared sample.
-
Compare the retention time and mass spectrum of the major peak with a reference standard or library data to confirm the identity of TCAB.
-
Analyze the mass spectra of any other peaks to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity
This protocol describes the preparation of a sample for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TCAB sample into a clean, dry vial.
-
For quantitative analysis (qNMR), also accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to the vial.
-
Ensure the sample and standard are completely dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean 5 mm NMR tube. Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[8]
-
-
NMR Acquisition Parameters:
-
Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons between scans.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
For ¹H NMR, the aromatic region will show signals corresponding to the protons on the benzene (B151609) rings of TCAB. The chemical shifts and coupling patterns can be used to confirm the structure.
-
For qNMR, integrate the signals of the analyte and the internal standard. The purity can be calculated using the known mass and purity of the standard, the masses of the sample and standard, their molecular weights, and the number of protons giving rise to each integrated signal.
-
The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms, which can be compared to the expected number for the TCAB structure.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for determining the purity of synthesized this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Validation & Comparative
A Comparative Analysis of the Toxicity of 3,3',4,4'-Tetrachloroazobenzene (TCAB) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of 3,3',4,4'-tetrachloroazobenzene (TCAB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). Both are structurally related aromatic hydrocarbons known for their "dioxin-like" toxicity, primarily mediated through the aryl hydrocarbon receptor (AhR). While 2,3,7,8-TCDD is the most potent and well-studied of the dioxin-like compounds, TCAB is a contaminant found in the production of certain herbicides and is of toxicological concern due to its similar mechanism of action. This document synthesizes available experimental data to facilitate a clear understanding of their relative toxicities.
Quantitative Toxicity Data
Direct comparative studies providing head-to-head quantitative toxicity data for TCAB and 2,3,7,8-TCDD under identical experimental conditions are limited. However, data from various studies using similar animal models allow for a comparative assessment. The following tables summarize key toxicity endpoints for each compound. It is crucial to note the differences in experimental designs when interpreting these data.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species/Strain | Route of Administration | LD50 | Reference |
| 2,3,7,8-TCDD | Rat (Charles River/Fischer) | Oral | 164 µg/kg | [1] |
| Rat (Frederick/Fischer) | Oral | 303 µg/kg | [1] | |
| Rat (Harlan/Fischer) | Oral | 340 µg/kg | [1] | |
| Mouse (C57BL/6J) | Oral | 182 µg/kg | [2] | |
| Mouse (DBA/2J) | Oral | 2570 µg/kg | [2] | |
| TCAB | Rat (F344/N) | Gavage | > 30 mg/kg (in a 13-week study) |
Note: A definitive LD50 for TCAB was not identified in the reviewed literature; the value presented reflects the highest dose tested in a subchronic study without 100% mortality.
Table 2: Subchronic Toxicity Data (No-Observed-Adverse-Effect Level and Lowest-Observed-Adverse-Effect Level)
| Compound | Species/Strain | Duration | Key Effects Observed | NOAEL | LOAEL | Reference |
| 2,3,7,8-TCDD | Rat | 2 years | Increased incidence of neoplasms (liver, lung, oral mucosa) | Not established in this study | 1 ng/kg/day | [3][4] |
| TCAB | Rat (F344/N) | 13 weeks | Increased liver and spleen weight, hematopoietic cell proliferation, anemia | < 0.1 mg/kg/day | 0.1 mg/kg/day | |
| Mouse (B6C3F1) | 13 weeks | Increased liver and spleen weight, hyperplasia of the forestomach | < 0.1 mg/kg/day | 1 mg/kg/day |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Both TCAB and 2,3,7,8-TCDD exert their toxic effects by binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5] This initiates a cascade of molecular events leading to altered gene expression and subsequent toxicity. The canonical AhR signaling pathway is depicted below.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Upon entering the cell, the ligand (TCAB or 2,3,7,8-TCDD) binds to the cytosolic AhR complex. This causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-AhR complex into the nucleus. In the nucleus, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as those for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1A2).[6] The resulting induction of these genes leads to the production of proteins that can generate reactive oxygen species and disrupt normal cellular processes, ultimately causing toxicity.[7]
Experimental Protocols
To provide a framework for future comparative studies, a detailed methodology for a 28-day repeated-dose oral toxicity study in rodents is outlined below. This protocol is based on established guidelines for testing dioxin-like compounds.[8][9]
Objective: To compare the subchronic oral toxicity of TCAB and 2,3,7,8-TCDD in a rodent model.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Fischer 344)
-
Age: Young adults (6-8 weeks old at the start of the study)
-
Sex: Both males and females (10 per sex per group)
-
Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle. Food and water provided ad libitum.
Test Substance and Administration:
-
Test Articles: this compound (TCAB) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)
-
Vehicle: Corn oil or a similar appropriate vehicle.
-
Dose Levels: At least three dose levels for each compound, plus a vehicle control group. Dose selection should be based on available toxicity data to establish a dose-response relationship, including a potential NOAEL.
-
Route of Administration: Oral gavage.
-
Frequency: Daily for 28 consecutive days.
Experimental Workflow:
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Dose-related effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in C57BL/6J and DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of chronic toxicity and carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two-year bioassays in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of chronic toxicity and carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in 2-year bioassays in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fda.gov [fda.gov]
Cross-Validation of Analytical Methods for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Detection: A Comparative Guide
This guide provides a comparative analysis of various analytical methods for the detection and quantification of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), one of the most toxic dioxin congeners. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate technique for their specific research needs. The focus is on the cross-validation aspects, highlighting the performance characteristics of each method.
Comparative Performance of TCDD Detection Methods
The selection of an analytical method for TCDD detection is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the quantitative performance of commonly employed methods based on available literature.
| Analytical Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Features |
| High-Resolution Gas Chromatography - Electron Capture Detection (HRGC-EC) | Fish | 7.7 - 56.6 pg/g | 74.6 (average for fortified sample) | 9.1 - 53.2 | Good for quantitative screening, but requires confirmation by a more selective method like MS.[1] |
| High-Resolution Gas Chromatography - Mass Spectrometry (HRGC-MS) | Fish | Not explicitly stated, but used for confirmation | Good agreement with HRGC-EC results | Not explicitly stated | Provides high selectivity and is used for confirmation of TCDD identity.[1] |
| Gas Chromatography - Mass Spectrometry (GC/MS) - EPA Method 613 | Wastewater | Method Detection Limit (MDL) is matrix-dependent | Not explicitly stated | Not explicitly stated | A standardized method for industrial and municipal discharges.[2] |
| High-Resolution Gas Chromatography - High-Resolution Mass Spectrometry (HRGC/HRMS) | Soil & Water | Capable of reaching ppq (parts per quadrillion) levels in water and ppt (B1677978) (parts per trillion) in soil.[3] | 40 - 120 (for internal standard) | Replicate analyses RPD < 50% | Considered the gold standard for ultra-trace TCDD analysis due to its high sensitivity and selectivity.[3] |
| Liquid-Liquid Extraction with Low-Temperature Partition (LLE-LTP) and HPLC-DAD | Water | 2.4 µg L-1 | Close to 100 | < 7 | A simpler and more cost-effective method, but with a significantly higher limit of quantification compared to GC/MS methods.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of key experimental protocols for TCDD detection.
HRGC-EC and HRGC-MS for TCDD in Fish
This method is suitable for the determination of 2,3,7,8-TCDD in biological tissues.
-
Sample Preparation :
-
Homogenized fish tissue samples are spiked with a 1,3,7,8-TCDD surrogate to correct for procedural losses.[1]
-
The samples undergo ethanolic KOH digestion.[1]
-
Extraction is performed with hexane (B92381).[1]
-
Cleanup steps may include sulfuric acid washing and multidimensional column liquid chromatography to remove interfering compounds.[1]
-
-
Instrumentation :
-
HRGC-EC : A high-resolution gas chromatograph equipped with an electron capture detector is used for the initial quantitative screening.[1]
-
HRGC-MS : Confirmation is performed on a high-resolution gas chromatograph coupled with a mass spectrometer, monitoring multiple ions to ensure the identity of 2,3,7,8-TCDD.[1]
-
EPA Method 613: GC/MS for TCDD in Wastewater
This method is a standardized procedure for the analysis of 2,3,7,8-TCDD in aqueous samples.
-
Sample Preparation :
-
A 1-liter water sample is spiked with a labeled 2,3,7,8-TCDD internal standard.[2]
-
Extraction is carried out using methylene (B1212753) chloride in a separatory funnel.[2]
-
The methylene chloride extract is concentrated and solvent-exchanged to hexane to a final volume of 1.0 mL or less.[2]
-
The method includes optional column chromatographic cleanup procedures to eliminate interferences.[2]
-
-
Instrumentation :
-
GC/MS : The concentrated extract is analyzed by a capillary column gas chromatograph coupled with a mass spectrometer to separate and quantify 2,3,7,8-TCDD.[2]
-
LLE-LTP and HPLC-DAD for TCDD in Water
This method presents a more accessible approach for TCDD analysis, though with lower sensitivity.
-
Sample Preparation (LLE-LTP) :
-
The optimized extraction conditions involve using 8.0 mL of acetonitrile (B52724) and 4.0 mL of the water sample.[4]
-
The mixture is homogenized using a vortex for 1 minute.[4]
-
The sample is then maintained at -20°C for 1 hour to achieve low-temperature partitioning.[4]
-
-
Instrumentation :
-
HPLC-DAD : The analysis is performed using a High-Performance Liquid Chromatograph with a Diode-Array Detector. The mobile phase is 100% acetonitrile with a flow rate of 0.5 mL/min at a temperature of 30°C, and detection at a wavelength of 232 nm.[4]
-
Visualizing Method Validation and Comparison
The following diagrams illustrate the workflow for cross-validating analytical methods and a comparison of their key attributes.
References
- 1. Determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin in fish, using electron capture gas chromatography with confirmation by mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Inter-laboratory Analysis of 3,3',4,4'-Tetrachloroazobenzene (TCAB)
Disclaimer: No formal inter-laboratory comparison or proficiency testing program reports for the analysis of 3,3',4,4'-Tetrachloroazobenzene (TCAB) were publicly available at the time of this writing. The following guide is a compilation of data from individual, single-laboratory studies to provide a comparative overview of analytical methodologies and performance. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape of TCAB analysis.
Introduction
This compound (TCAB) is a toxic, dioxin-like compound that can be formed as a contaminant during the manufacturing of certain herbicides derived from 3,4-dichloroaniline (B118046), such as propanil, diuron, and linuron.[1][2][3] Its potential for human exposure and environmental persistence necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices, including herbicide formulations, soil, and water. This guide summarizes and compares the performance of different analytical techniques reported in scientific literature.
Data Presentation: A Comparative Overview of Analytical Performance
The following tables present a summary of quantitative data from various single-laboratory studies on the analysis of TCAB. These tables are designed for easy comparison of method performance across different analytical techniques and sample matrices.
Table 1: Performance of Gas Chromatography-Based Methods for TCAB Analysis
| Analytical Method | Matrix | Analyte Concentration | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD %) | Reference |
| GC-ECD | Linuron Herbicide | 0.1 ppm | 86 | Not Reported | Not Reported | Not Reported | [4] |
| 0.3 ppm | 93 | ||||||
| 1.0 ppm | 85 | ||||||
| 5.0 ppm | 97 | ||||||
| GC-ECD | Diuron Herbicide | 0.5 ppm | 95 | Not Reported | Not Reported | Not Reported | [4] |
| 1.0 ppm | 101 | ||||||
| 5.0 ppm | 104 | ||||||
| GC-MS | Herbicide Formulations | Not Specified | Not Reported | ~0.1 µg/g | Not Reported | Not Reported | [5] |
Table 2: Performance of Liquid Chromatography-Based Methods for TCAB Analysis
| Analytical Method | Matrix | Analyte Concentration | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD %) | Reference |
| HPLC-UV | 3,4-dichloroaniline and Herbicides | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| LC-MS | Rat Urine | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the analysis of TCAB.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) for TCAB in Herbicide Formulations
This method is adapted from the study by Singh & Bingley (1990).[4]
-
Sample Preparation and Extraction:
-
A sample of the herbicide formulation (diuron or linuron) is accurately weighed.
-
The sample is dissolved in acidic aqueous methanol. The acidic conditions help to retain the urea-based herbicide in the aqueous phase.
-
The neutral TCAB is then partitioned into hexane (B92381) by liquid-liquid extraction.
-
-
Cleanup:
-
The hexane extract is passed through a silica (B1680970) gel column for cleanup to remove interfering co-extractives.
-
-
Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with an electron-capture detector (GC-ECD).
-
Column: Capillary column suitable for the separation of chlorinated compounds.
-
Carrier Gas: High-purity nitrogen or argon-methane.
-
Injector and Detector Temperatures: Optimized for the analysis of semi-volatile compounds.
-
Quantification: Based on the peak area of TCAB in the sample compared to that of a certified reference standard. Confirmation of TCAB presence can be performed by GC-MS.[4]
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for TCAB in Herbicides
This method is based on the work of Hill et al. (1981).[5]
-
Sample Preparation and Extraction:
-
A sample of 3,4-dichloroaniline or a derived herbicide is weighed.
-
The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile).
-
The solution is filtered to remove any particulate matter.
-
-
Instrumental Analysis:
-
Instrument: High-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase, run in an isocratic or gradient mode.
-
Detection: UV detection is performed at a wavelength where TCAB exhibits strong absorbance.
-
Quantification: Achieved by comparing the peak area of TCAB in the sample to a calibration curve generated from standards of known concentrations.
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for TCAB Metabolite Analysis
This protocol is inferred from the study on TCAB metabolism by Pillai et al. (1996).[6]
-
Sample Preparation (for biological matrices like urine):
-
The urine sample may require an initial enzymatic hydrolysis step to deconjugate metabolites.
-
Solid-phase extraction (SPE) is a common technique for extraction and cleanup of TCAB and its metabolites from aqueous matrices. A C18 or similar sorbent can be used.
-
The analytes are eluted from the SPE cartridge with an organic solvent, which is then evaporated and reconstituted in a solvent compatible with the LC mobile phase.
-
-
Instrumental Analysis:
-
Instrument: Liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Column: A reverse-phase column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Mass Analysis: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity in quantification.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of TCAB in an environmental or product sample.
Caption: Generalized workflow for the analysis of this compound (TCAB).
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 3,3',4,4'-tetrachloroazoxybenzene in technical grade herbicides: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,3',4,4'-Tetrachloroazobenzene and Other Dioxin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and toxicological properties of 3,3',4,4'-Tetrachloroazobenzene (TCAB) with other prominent dioxin-like compounds, including 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), polychlorinated biphenyls (PCBs), and polychlorinated dibenzofurans (PCDFs). The information presented is supported by experimental data to aid in research and risk assessment activities.
Executive Summary
Dioxin-like compounds are a class of persistent environmental pollutants that exert their toxic effects primarily through the activation of the Aryl hydrocarbon Receptor (AhR). While TCDD is the most potent and well-studied of these compounds, other structurally related chemicals, such as TCAB, also exhibit similar toxicological profiles. This guide highlights the key differences and similarities between TCAB and other dioxin-like compounds, focusing on their toxic equivalency factors, receptor binding affinities, and gene induction potencies. Although a formal Toxic Equivalency Factor (TEF) has not been assigned to TCAB by the World Health Organization (WHO), studies indicate it possesses dioxin-like properties, albeit with lower potency compared to TCDD.
Physicochemical Properties
A compound's physicochemical properties influence its environmental fate, bioavailability, and interaction with biological systems. The following table summarizes key properties for TCAB and TCDD.
| Property | This compound (TCAB) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |
| Molecular Formula | C₁₂H₆Cl₄N₂ | C₁₂H₄Cl₄O₂ |
| Molecular Weight | 320.0 g/mol [1] | 321.97 g/mol |
| Appearance | Bright orange crystalline solid[2] | Colorless crystalline solid |
| Melting Point | 158 °C[2] | 305 °C |
| Water Solubility | Practically insoluble | 0.2 µg/L |
| LogKow (Octanol-Water Partition Coefficient) | 5.53 | 6.8 |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of TCAB and other dioxin-like compounds is mediated through their binding to and activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[5]
Comparative Toxicological Data
The toxic potency of dioxin-like compounds is often expressed relative to TCDD, which is assigned a Toxic Equivalency Factor (TEF) of 1.[3][6][7] While TCAB is not currently included in the WHO TEF scheme, studies have established its dioxin-like activity.[8]
| Compound Class | Compound | WHO 2005 TEF[9][10] |
| Azobenzene | This compound (TCAB) | Not Assigned * |
| Dioxins (PCDDs) | 2,3,7,8-TCDD | 1 |
| 1,2,3,7,8-PeCDD | 1 | |
| 1,2,3,4,7,8-HxCDD | 0.1 | |
| 1,2,3,6,7,8-HxCDD | 0.1 | |
| 1,2,3,7,8,9-HxCDD | 0.1 | |
| 1,2,3,4,6,7,8-HpCDD | 0.01 | |
| OCDD | 0.0003 | |
| Furans (PCDFs) | 2,3,7,8-TCDF | 0.1 |
| 1,2,3,7,8-PeCDF | 0.03 | |
| 2,3,4,7,8-PeCDF | 0.3 | |
| 1,2,3,4,7,8-HxCDF | 0.1 | |
| 1,2,3,6,7,8-HxCDF | 0.1 | |
| 1,2,3,7,8,9-HxCDF | 0.1 | |
| 2,3,4,6,7,8-HxCDF | 0.1 | |
| 1,2,3,4,6,7,8-HpCDF | 0.01 | |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | |
| OCDF | 0.0003 | |
| "Dioxin-like" PCBs | PCB 77 | 0.0001 |
| PCB 81 | 0.0003 | |
| PCB 126 | 0.1 | |
| PCB 169 | 0.03 | |
| PCB 105 | 0.00003 | |
| PCB 114 | 0.00003 | |
| PCB 118 | 0.00003 | |
| PCB 123 | 0.00003 | |
| PCB 156 | 0.00003 | |
| PCB 157 | 0.00003 | |
| PCB 167 | 0.00003 | |
| PCB 189 | 0.00003 |
*Note: While a formal TEF is not assigned, studies suggest TCAB has a lower potency than TCDD. For instance, one study indicated that TCAB has a specific binding affinity for the AhR that is one-fifth that of TCDD. Another study, based on thymic atrophy, concluded that TCAB is approximately five to six orders of magnitude less potent than TCDD.[8]
AhR Binding Affinity and CYP1A1 Induction
The relative potency of dioxin-like compounds can be assessed by their binding affinity to the AhR and their ability to induce AhR-mediated gene expression, such as the induction of CYP1A1.
| Compound | AhR Binding Affinity (Relative to TCDD) | CYP1A1 Induction (EC₅₀) |
| This compound (TCAB) | ~0.2 (Binding affinity is one-fifth that of TCDD)[8] | Data not available from comparative studies |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 (Reference Compound) | ~0.05 - 0.37 nM (in primary human hepatocytes)[4] |
Experimental Protocols
Accurate comparison of dioxin-like compounds requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Experimental Workflow for Assessing Dioxin-Like Activity
The general workflow for determining the dioxin-like activity of a compound involves a series of in vitro and in vivo assays.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR.
Materials:
-
Test compound (e.g., TCAB)
-
[³H]TCDD (radiolabeled ligand)
-
Cytosolic extract containing AhR (e.g., from rat liver)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Assay buffer
Protocol:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate a constant concentration of [³H]TCDD with the cytosolic extract in the presence of varying concentrations of the test compound. Include a control with no test compound and a control with a large excess of unlabeled TCDD to determine total and non-specific binding, respectively.
-
After incubation to reach equilibrium, separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value.
Chemically Activated Luciferase Expression (CALUX) Bioassay
The CALUX bioassay is a cell-based reporter gene assay used to screen for and quantify the total dioxin-like activity of a sample.
Materials:
-
H4IIE.luc cells (rat hepatoma cells stably transfected with a luciferase reporter gene under the control of DREs)
-
Cell culture medium and supplements
-
Test compound (e.g., TCAB)
-
TCDD standard solutions
-
Lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Seed H4IIE.luc cells in a 96-well plate and allow them to attach and grow to confluency.
-
Prepare a serial dilution of the test compound and TCDD standards in the cell culture medium.
-
Remove the growth medium from the cells and expose them to the different concentrations of the test compound and TCDD standards. Include a solvent control.
-
Incubate the plate for a defined period (e.g., 24 hours) to allow for gene induction.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence produced using a luminometer.
-
Generate a dose-response curve for the TCDD standard.
-
The dioxin-like activity of the test compound is expressed as a Bioanalytical Equivalent (BEQ) by comparing its response to the TCDD standard curve. The relative potency (REP) can be calculated by comparing the EC₅₀ values.
Conclusion
This compound exhibits a toxicological profile characteristic of dioxin-like compounds, primarily through its interaction with the Aryl hydrocarbon Receptor. While it is considered less potent than TCDD, its presence as a contaminant in certain industrial processes and its potential for environmental persistence warrant its consideration in risk assessments. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate the relative potency and potential hazards of TCAB and other dioxin-like compounds.
References
- 1. Correlation between mouse potency and in vitro relative potency for human papillomavirus Type 16 virus-like particles and Gardasil vaccine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rais.ornl.gov [rais.ornl.gov]
- 7. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Aryl Hydrocarbon Receptor Binding Affinity of TCAB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aryl hydrocarbon receptor (AhR) binding affinity of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (TCAB), also known as PCB-77, with other well-characterized AhR ligands. The data and experimental protocols presented herein are intended to support researchers in validating and contextualizing the interaction of TCAB with the AhR signaling pathway.
Comparative Analysis of Ah Receptor Ligand Affinity
The binding affinity of a ligand to the aryl hydrocarbon receptor (AhR) is a critical determinant of its potency in initiating the downstream signaling cascade. This affinity is often quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or through a relative potency (REP) compared to the benchmark ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
For many dioxin-like compounds, including TCAB (PCB-77), the World Health Organization (WHO) has established Toxic Equivalency Factors (TEFs). These TEFs are consensus values based on a comprehensive review of scientific literature and are directly related to the compound's AhR-mediated toxic and biochemical potencies relative to TCDD, which is assigned a TEF of 1.[1][2][3]
Below is a table summarizing the AhR binding-related potencies of TCAB and other key ligands.
| Ligand | Chemical Class | WHO-TEF (for mammals) | Relative Potency (REP) or Affinity |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Polychlorinated Dibenzo-p-dioxin | 1 | High Affinity (Benchmark) |
| 3,3',4,4'-Tetrachlorobiphenyl (TCAB / PCB-77) | Polychlorinated Biphenyl | 0.0001 | Full agonist with high intrinsic efficacy[4] |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB-126) | Polychlorinated Biphenyl | 0.1 | High Affinity |
| 2,3,4,7,8-Pentachlorodibenzofuran (4-PeCDF) | Polychlorinated Dibenzofuran | 0.3 | High Affinity |
| Benzo[a]pyrene (B[a]P) | Polycyclic Aromatic Hydrocarbon | - | Moderate Affinity |
| β-Naphthoflavone (β-NF) | Flavonoid | - | Moderate Affinity |
Experimental Protocols
Accurate determination of AhR binding affinity relies on robust and well-defined experimental methodologies. The following are detailed protocols for two common assays used to characterize the interaction of ligands like TCAB with the AhR.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the AhR.
a. Materials:
-
Source of AhR: Cytosolic extracts from tissues with high AhR expression (e.g., liver from C57BL/6 mice) or in vitro translated AhR protein.
-
Radiolabeled Ligand: Typically [³H]TCDD.
-
Test Compound: TCAB and other unlabeled competitor ligands.
-
Assay Buffer: e.g., MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).
-
Hydroxyapatite (B223615) (HAP) slurry: For separating bound from free ligand.
-
Scintillation fluid and counter.
b. Protocol:
-
Preparation of Cytosol: Homogenize liver tissue in assay buffer and centrifuge at high speed to obtain the cytosolic fraction (supernatant). Determine protein concentration.
-
Incubation: In a series of tubes, incubate a fixed concentration of [³H]TCDD with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., TCAB) or the reference compound (unlabeled TCDD). Include a control with no competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
-
Binding Reaction: Incubate the mixtures for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 20°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the AhR-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]TCDD binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value.
AhR-Dependent Reporter Gene Assay
This cell-based functional assay measures the ability of a ligand to activate the AhR and induce the expression of a downstream reporter gene.
a. Materials:
-
Cell Line: A suitable cell line that expresses the AhR and is stably or transiently transfected with a reporter plasmid. The reporter plasmid contains a luciferase or other reporter gene under the control of a promoter with multiple Dioxin Response Elements (DREs). Examples include mouse hepatoma (Hepa1c1c7) or human hepatoma (HepG2) cells.
-
Cell Culture Medium and Reagents.
-
Test Compound: TCAB and other potential AhR agonists or antagonists.
-
Positive Control: TCDD.
-
Lysis Buffer and Reporter Assay Reagent: (e.g., Luciferase assay substrate).
-
Luminometer.
b. Protocol:
-
Cell Seeding: Plate the reporter cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (TCAB), a positive control (TCDD), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cell contents, including the reporter protein.
-
Reporter Activity Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter activity to cell viability if necessary. Calculate the fold induction of reporter activity relative to the vehicle control. Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizing the Ah Receptor Signaling Pathway
The following diagrams illustrate the canonical AhR signaling pathway and a typical experimental workflow for assessing AhR activation.
References
- 1. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 4. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolism of 3,3',4,4'-Tetrachloroazobenzene (TCAB) Across Species: A Scientific Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of 3,3',4,4'-tetrachloroazobenzene (TCAB), a dioxin-like compound, across different animal species. Due to a notable lack of direct quantitative metabolic data for TCAB in mice, guinea pigs, and hamsters in publicly available literature, this comparison primarily details the well-established metabolic fate in rats and extrapolates potential pathways in other species based on general principles of comparative metabolism and enzymatic activities.
Executive Summary
This compound (TCAB) is a toxic contaminant known to be an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Its metabolism is a critical determinant of its toxicokinetics and toxicodynamics. In rats, the primary metabolic pathway involves the reductive cleavage of the azo bond, followed by subsequent hydroxylation, sulfation, and acetylation of the resulting aromatic amines.[2] While specific quantitative data for mice, guinea pigs, and hamsters are scarce, species-specific differences in the expression and activity of metabolic enzymes, particularly cytochrome P450s and reductases, suggest that variations in the rate and profile of TCAB metabolism are likely.
Quantitative Data on TCAB Metabolism
The following table summarizes the known quantitative data on TCAB metabolism. Data for rats are derived from published studies, while information for other species is largely inferred from general metabolic capabilities and studies on similar compounds.
| Parameter | Rat (Fischer 344) | Mouse (B6C3F1) | Guinea Pig | Hamster |
| Primary Metabolic Pathway | Azo-reduction, Hydroxylation, Sulfation, Acetylation[2] | Expected to be similar to rats, but with potential differences in enzyme kinetics. | Data not available. Expected to involve azo-reduction and subsequent conjugation. | Data not available. Hamsters are known to have high metabolic capacity for some xenobiotics.[3] |
| Major Metabolites Detected (Urine) | Sulfate ester conjugates of hydroxylated mono- or dichloroaniline derivatives; Acetylated derivatives[2] | Data not available | Data not available | Data not available |
| Enzymes Involved | Intestinal microflora (azo-reduction), Cytochrome P450s (hydroxylation), Sulfotransferases (sulfation), N-acetyltransferases (acetylation) | Likely involves similar enzyme families with species-specific isoforms and activities. | Data not available | Data not available |
| Pharmacokinetic Parameters | ||||
| Oral Bioavailability | 30%[2] | Data not available | Data not available | Data not available |
| Elimination Half-life (t1/2) | 4.0 hours (intravenous)[2] | Data not available | Data not available | Data not available |
| Clearance | 12.3 ml/min/kg (intravenous)[2] | Data not available | Data not available | Data not available |
| Excretion Profile (Oral Administration) | ~39-45% Urine, ~53-56% Feces (within 48h)[2] | Data not available, though toxicity studies have been conducted.[4][5][6][7] | Data not available | Data not available |
Metabolic Pathways and Signaling
The metabolism of TCAB is intrinsically linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway. As an AhR agonist, TCAB can induce the expression of various drug-metabolizing enzymes, including cytochrome P450s (CYPs), which are involved in the subsequent metabolism of its own metabolites.
TCAB Metabolic Pathway in Rats
The metabolic pathway of TCAB in rats has been elucidated and serves as a primary model for understanding its biotransformation. The initial and most significant step is the reductive cleavage of the azo bond.
Caption: Metabolic pathway of TCAB in rats.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
TCAB, as a ligand for the AhR, initiates a signaling cascade that leads to the transcription of genes involved in xenobiotic metabolism. This represents a feedback mechanism where TCAB can influence its own metabolism and that of other compounds.
Caption: Generalized AhR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TCAB metabolism. The following protocols are generalized from standard practices in in vivo metabolism studies and can be adapted for TCAB.
Animal Studies
-
Species and Strain: Male Fischer 344 rats, B6C3F1 mice, Hartley guinea pigs, and Syrian golden hamsters.
-
Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Dosing: TCAB, dissolved in a suitable vehicle (e.g., corn oil), is administered via oral gavage or intravenous injection. A radiolabeled version of TCAB (e.g., with 14C) is often used for accurate quantification of excretion and metabolite distribution.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h). At the end of the study, blood and tissues (liver, kidney, adipose tissue) are collected.
Sample Preparation and Metabolite Extraction
-
Urine: An aliquot of urine is treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Feces: Fecal samples are homogenized and extracted with a solvent mixture (e.g., methanol/water). The extract is centrifuged, and the supernatant is collected for analysis.
-
Tissues: Tissues are homogenized in a buffer and subjected to protein precipitation with a solvent like acetonitrile. The supernatant is collected after centrifugation for analysis.
Analytical Methods for Metabolite Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection: Used to separate and quantify radiolabeled metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of TCAB and its metabolites. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of more volatile metabolites or after derivatization of polar metabolites.
Discussion and Conclusion
The metabolism of TCAB in rats is characterized by extensive azo-reduction, a common pathway for azo compounds, leading to the formation of chlorinated anilines that undergo further biotransformation.[2] While direct comparative data is lacking for mice, guinea pigs, and hamsters, it is reasonable to expect that azo-reduction is also a major metabolic route in these species. However, the rates and profiles of subsequent hydroxylation and conjugation reactions are likely to differ due to known species variations in the expression and activity of CYPs, sulfotransferases, and N-acetyltransferases.
For instance, hamsters are known to have a high capacity for metabolizing certain xenobiotics, which might lead to a faster clearance of TCAB compared to rats.[3] Conversely, species-specific differences in the gut microbiome could also influence the rate of the initial azo-reduction step.
The activation of the AhR by TCAB adds another layer of complexity. Species-specific differences in AhR ligand binding affinity and downstream gene induction have been reported for other dioxin-like compounds and are likely to exist for TCAB as well.[8] This could lead to differential induction of metabolic enzymes, further contributing to species-specific metabolic profiles.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of 3,3',4,4'-tetrachloroazoxybenzene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
Ecotoxicity Profile: 3,3',4,4'-Tetrachloroazobenzene Compared to its Parent Herbicides Propanil and Diuron
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the ecotoxicity of the environmental contaminant 3,3',4,4'-tetrachloroazobenzene (TCAB) and its precursor herbicides, propanil (B472794) and diuron (B1670789). TCAB is formed as a degradation byproduct of several aniline-based herbicides and is noted for its dioxin-like toxicity, posing a significant environmental concern. This document summarizes key quantitative ecotoxicity data, details the experimental protocols used to generate this data, and visualizes the relevant toxicological pathways.
Quantitative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of TCAB, propanil, and diuron to a range of aquatic and terrestrial organisms. Data is presented as LC50 (the concentration of a substance that is lethal to 50% of a test population), EC50 (the concentration of a substance that produces a specified effect in 50% of a test population), and LD50 (the dose of a substance that is lethal to 50% of a test population).
Table 1: Aquatic Ecotoxicity Data
| Chemical | Organism | Endpoint | Value | Units | Reference |
| Propanil | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 2.3 | mg/L | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 3.7 - 5.36 | mg/L | [1] | |
| Daphnia magna (Water Flea) | 48-hour EC50 (Immobilisation) | 6.7 | mg/L | [1] | |
| Freshwater Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 (Growth Inhibition) | Data not readily available | |||
| Diuron | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 3.5 | mg/L | |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 3 - 60 | mg/L | ||
| Daphnia magna (Water Flea) | 48-hour EC50 (Immobilisation) | 1.0 - 2.5 | mg/L | ||
| Freshwater Algae (Scenedesmus subspicatus) | 72-hour EC50 (Growth Inhibition) | 0.022 | mg/L | ||
| This compound (TCAB) | Aquatic Organisms | LC50/EC50 | Direct experimental data not readily available in public literature. |
Note on TCAB Aquatic Toxicity: Direct experimental LC50 or EC50 values for TCAB in aquatic organisms are not readily found in publicly available literature. However, due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB is presumed to exhibit significant dioxin-like toxicity in aquatic ecosystems. The lack of standardized aquatic toxicity data highlights a critical knowledge gap.
Table 2: Terrestrial Ecotoxicity Data
| Chemical | Organism | Endpoint | Value | Units | Reference |
| Propanil | Bobwhite Quail (Colinus virginianus) | Oral LD50 | 201 | mg/kg bw | [2] |
| Mallard Duck (Anas platyrhynchos) | Dietary LC50 (5-day) | >5000 | ppm | [1] | |
| Honey Bee (Apis mellifera) | Contact LD50 | >100 | µ g/bee | ||
| Diuron | Bobwhite Quail (Colinus virginianus) | Dietary LC50 (8-day) | 1730 | ppm | |
| Mallard Duck (Anas platyrhynchos) | Dietary LC50 (5-day) | ~5000 | ppm | ||
| Honey Bee (Apis mellifera) | Oral LD50 | >100 | µ g/bee | ||
| This compound (TCAB) | Chick Embryo | LD50 | 44 | ng/egg | |
| Rat (Oral) | LD50 | >5000 | mg/kg bw |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This guideline details the methodology for determining the acute lethal toxicity of substances to fish.
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra Fish (Danio rerio).
-
Test Duration: 96 hours.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration estimated to cause mortality in 50% of the test fish over the 96-hour period.
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline outlines the procedure for assessing the acute toxicity of substances to Daphnia species.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Test Duration: 48 hours.
-
Procedure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 for immobilization is calculated, representing the concentration at which 50% of the daphnids are unable to swim after 48 hours.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline describes a method for determining the effects of a substance on the growth of freshwater algae.
-
Test Organism: Species such as Pseudokirchneriella subcapitata or Scenedesmus subspicatus are typically used.
-
Test Duration: 72 hours.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the 72-hour period, typically by cell counting or spectrophotometry.
-
Endpoint: The EC50 for growth inhibition is determined, which is the concentration that causes a 50% reduction in algal growth compared to a control group.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of propanil, diuron, and TCAB are mediated by distinct molecular mechanisms.
Propanil and Diuron: Inhibition of Photosystem II
Propanil and diuron are both herbicides that act by inhibiting photosynthesis in plants and algae. They specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein within the PSII reaction center, they block the flow of electrons, leading to a buildup of reactive oxygen species and ultimately cell death.
References
The Impact of Chlorination on the Biological Activity of Azobenzenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms onto the azobenzene (B91143) scaffold profoundly influences its biological and toxicological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorinated azobenzenes, focusing on their antimicrobial, cytotoxic, and genotoxic effects. While a complete systematic dataset for a homologous series of chlorinated azobenzenes remains elusive in the current literature, this document synthesizes available quantitative data and qualitative observations to guide further research and development.
Structure-Activity Relationship Insights
The biological activity of chlorinated azobenzenes is intricately linked to the number and position of chlorine substituents on the aromatic rings. Generally, the electron-withdrawing nature of chlorine atoms alters the electronic properties of the azobenzene molecule, which can enhance its interaction with biological targets.
Antimicrobial Activity: A recurring observation is that the presence of electron-withdrawing groups, such as chlorine, on the azobenzene ring tends to increase antimicrobial activity.[1][2] Studies have shown that di-substituted chlorinated azobenzenes are more active than their mono-halogenated counterparts, and this activity can be further enhanced by the addition of a third halogen.[1][2] This suggests that the degree of chlorination is a critical determinant of antimicrobial potency.
Cytotoxicity: The cytotoxic potential of azobenzene derivatives is also significantly influenced by the nature and position of substituents. While specific comparative data for a series of chlorinated azobenzenes is limited, the general principle that substitution patterns dictate cytotoxic efficacy holds true.
Genotoxicity: The genotoxicity of azo compounds is often linked to their metabolic reduction to aromatic amines, which can be further metabolized to genotoxic species.[3] The substitution pattern, including chlorination, can affect the metabolic fate of the molecule and thus its mutagenic potential. One study noted the investigation of the mutagenic properties of chlorinated derivatives of azobenzene, indicating the relevance of this area of study.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activity of select chlorinated azobenzenes. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Table 1: Antimicrobial Activity of Chlorinated Azobenzene Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Azobenzene with Chlorine | S. aureus, B. subtilis, K. pneumoniae, S. cerevisiae, C. albicans | up to 8.25 | [2] |
| Di-substituted Chlorinated Azobenzene | - | MIC up to 35 µM/mL | [1][2] |
| Tetra-ortho-chloro-azobenzene amino acid analogue 13 | A. baumannii | 8–16 | [5] |
Note: The available data does not specify the exact isomers for some entries, highlighting a gap in the literature.
Table 2: Cytotoxicity of Azobenzene Derivatives (Lethal Concentration 50 - LC50)
| Compound | Cell Line | LC50 (mg/mL) | Reference |
| Azobenzene-based polymeric nanoparticles (precursor PAPESE) | NiH3T3 fibroblasts | 1.72 | [6] |
| Azobenzene-based polymeric nanoparticles (precursor PAPESE) | RL14 cardiomyocytes | 1.28 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used in determining the biological activity of chlorinated azobenzenes.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated azobenzene compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Procedure:
-
Bacterial Strains: Select appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic conversion.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least twofold.[7]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts related to the structure-activity relationship of chlorinated azobenzenes.
Caption: General structure of a chlorinated azobenzene molecule.
Caption: Metabolic activation pathway of azo compounds leading to potential genotoxicity.
References
- 1. Substituted Azobenzene Molecules with Antimicrobial Properties | Encyclopedia MDPI [encyclopedia.pub]
- 2. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Mutagenic Potential of 3,3',4,4'-Tetrachloroazobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of 3,3',4,4'-tetrachloroazobenzene (TCAB), a dioxin-like compound, with alternative substances. By presenting key experimental data from various mutagenicity assays, this document aims to offer an objective resource for assessing the genotoxic risks associated with these compounds. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to facilitate a deeper understanding of the presented data.
Executive Summary
This compound (TCAB) has demonstrated mutagenic and genotoxic effects in a range of toxicological assays. Evidence suggests that TCAB can induce gene mutations, chromosomal damage, and other forms of genetic instability. This guide synthesizes the available data on TCAB's performance in the Ames test, micronucleus assay, and chromosomal aberration test, comparing it with common herbicides such as propanil, linuron (B1675549), and diuron (B1670789). While data for direct quantitative comparison is not always available in the public domain, this guide collates the existing findings to provide a clear overview of the relative mutagenic potential of these compounds.
Comparative Analysis of Mutagenic Potential
The mutagenic properties of TCAB and its alternatives have been evaluated using a battery of standard genotoxicity assays. The following tables summarize the key findings from these studies.
Ames Test Results
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
Table 1: Summary of Ames Test Results for TCAB and Alternatives
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Observations |
| This compound (TCAB) | TA97 | With S9 | Positive (Weak) | Mutagenic activity was detected. |
| TA98, TA100, TA1535, TA1537 | With and Without S9 | Negative | No significant increase in revertant colonies was observed. | |
| Propanil | Not Specified | With and Without S9 | Negative | Did not show mutagenic or genotoxic effects.[1] |
| Linuron | Not Specified | Not Specified | Data Not Available | - |
| Diuron | Not Specified | Not Specified | Data Not Available | - |
Note: Specific quantitative data on revertant colony counts for TCAB at different concentrations were not available in the reviewed literature.
Micronucleus Assay Results
The micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indicator of genotoxic events.
Table 2: Summary of Micronucleus Assay Results for TCAB and Alternatives
| Compound | Test System | Exposure | Dose/Concentration | Result | Observations |
| This compound (TCAB) | B6C3F1 Mice (in vivo, peripheral blood) | 13 weeks (gavage) | 0.1 - 30 mg/kg/day | Positive | Significant increases in micronucleated normochromatic erythrocytes (MN-NCE) in both male and female mice.[2][3] |
| Male B6C3F1 Mice (in vivo, bone marrow) | 3 daily injections (intraperitoneal) | 50 - 200 mg/kg/day | Negative | No significant increases in micronucleated erythrocytes were observed.[2] | |
| Propanil | Not Specified | Not Specified | Not Specified | Negative | Failed to show genotoxic effects in cytogenetic assays on mice.[1] |
| Linuron | Not Specified | Not Specified | Not Specified | Data Not Available | - |
| Diuron | Allium cepa (in vitro) | Not Specified | 1.0 ppm | Positive | Induced a total of 36.66% chromosomal aberrations, including micronuclei. |
Chromosomal Aberration Test Results
The chromosomal aberration test assesses the ability of a substance to induce structural changes in chromosomes. These aberrations can include breaks, deletions, translocations, and other rearrangements.
Table 3: Summary of Chromosomal Aberration Test Results for TCAB and Alternatives
| Compound | Test System | Metabolic Activation (S9) | Result | Observations |
| This compound (TCAB) | Not Specified | Not Specified | Positive | TCAB has been found to cause chromosomal aberrations. |
| Propanil | Not Specified | Not Specified | Negative | Failed to show genotoxic effects in cytogenetic assays on mice.[1] |
| Linuron | Helianthus annuus (in vitro) | Not Applicable | Not Specified | Positive |
| Diuron | Allium cepa (in vitro) | Not Applicable | 1.0 ppm | Positive |
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in this guide, based on OECD guidelines.
Ames Test (OECD 471)
The bacterial reverse mutation test, or Ames test, evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
Workflow for the Ames Test
Caption: Workflow of the Ames Test for mutagenicity assessment.
Methodology:
-
Strain Selection: Appropriate bacterial strains are selected.
-
Dose-Finding Study: A preliminary study is often conducted to determine the appropriate concentration range of the test substance.
-
Main Experiment: The test is performed with and without a metabolic activation system (S9 mix). The test compound, bacteria, and either S9 mix or a buffer are mixed and plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test identifies substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes. It is typically performed in rodents.
Workflow for the In Vivo Micronucleus Test
Caption: Workflow of the In Vivo Micronucleus Assay.
Methodology:
-
Animal Dosing: The test substance is administered to the animals, typically by oral gavage or intraperitoneal injection.
-
Sample Collection: At appropriate time intervals after treatment, bone marrow or peripheral blood is collected.
-
Slide Preparation: Smears are prepared on microscope slides.
-
Staining and Analysis: The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Workflow for the In Vitro Chromosomal Aberration Test
Caption: Workflow of the In Vitro Chromosomal Aberration Test.
Methodology:
-
Cell Culture and Treatment: Cultured mammalian cells are exposed to the test substance with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed for structural chromosomal aberrations.
Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)
TCAB is known to be an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes responsible for xenobiotic metabolism. The activation of the AHR pathway by compounds like TCAB can lead to the production of reactive metabolites that can damage DNA, contributing to their mutagenic and carcinogenic potential.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Pathway Description:
-
Ligand Binding: In the cytoplasm, TCAB binds to the AHR, which is part of a protein complex.
-
Nuclear Translocation: This binding causes a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AHR-ligand complex dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This new complex then binds to specific DNA sequences called Xenobiotic Response Elements (XREs).
-
Gene Transcription: Binding to XREs initiates the transcription of target genes, including those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1).
-
Metabolic Activation and Genotoxicity: These enzymes can metabolize pro-mutagens into reactive intermediates that can form adducts with DNA, leading to mutations and potential carcinogenicity.[4][5][6]
Conclusion
The available data confirms that this compound (TCAB) possesses mutagenic and genotoxic properties. It has shown positive results in the Ames test with metabolic activation and in in vivo micronucleus assays under subchronic exposure, as well as inducing chromosomal aberrations. While direct quantitative comparisons with alternatives like propanil, linuron, and diuron are limited by the availability of public data, the evidence suggests that TCAB presents a significant genotoxic hazard. Propanil appears to be non-mutagenic in several assays, but its degradation can lead to the formation of mutagenic compounds. Both linuron and diuron have also demonstrated genotoxic potential in some test systems.
The activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway by TCAB is a key mechanism underlying its toxicity, leading to the metabolic activation of compounds into DNA-reactive species. Researchers and drug development professionals should consider these findings when evaluating the risks associated with TCAB and when selecting alternative compounds. Further research providing direct, quantitative comparisons of the mutagenic potencies of these substances would be invaluable for a more definitive risk assessment.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]
- 4. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Influence of aryl hydrocarbon- (Ah) receptor and genotoxins on DNA repair gene expression and cell survival of mouse hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Potency of 3,3',4,4'-Tetrachloroazobenzene and TCDD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of 3,3',4,4'-tetrachloroazobenzene (TCAB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), two structurally related compounds known for their "dioxin-like" toxicity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support research and development activities.
Executive Summary
This compound (TCAB) is recognized as a "dioxin-like" compound, exerting its toxic effects through a mechanism similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Both compounds act as agonists for the aryl hydrocarbon receptor (AhR). However, extensive toxicological studies indicate that TCAB is significantly less potent than TCDD. The relative potency of TCAB to TCDD is estimated to be two to six orders of magnitude lower, depending on the specific toxicological endpoint being measured. This substantial difference in potency is a critical consideration in risk assessment and mechanistic studies.
Quantitative Data Summary
While a definitive Toxic Equivalency Factor (TEF) for TCAB has not been formally established by regulatory bodies, comparative studies provide a basis for estimating its relative potency (REP) to TCDD. The following table summarizes the available quantitative data.
| Compound | Relative Potency (REP) to TCDD | Endpoint | Species/System | Reference |
| This compound (TCAB) | 0.000001 - 0.01 | Various dioxin-like effects | Rodents (in vivo) | [1] |
Note: The wide range in relative potency highlights the endpoint-dependent nature of these comparisons.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of both TCAB and TCDD is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand like TCAB or TCDD, the AhR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to altered gene expression and subsequent toxic effects.
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
The relative potency of TCAB to TCDD can be determined through various in vivo and in vitro assays. Below are detailed methodologies for key experiments.
In Vivo Toxicity Studies
The National Toxicology Program (NTP) has conducted extensive in vivo studies on TCAB in rodents. These studies provide a framework for assessing its dioxin-like toxicity.
13-Week Gavage Study in F344/N Rats and B6C3F1 Mice [2]
-
Test Substance: this compound (TCAB), purity ≥97%.
-
Vehicle: Corn oil.
-
Animals: Male and female F344/N rats and B6C3F1 mice, 5-6 weeks old.
-
Administration: Gavage, 5 days per week for 13 weeks.
-
Dose Levels (Rats and Mice): 0, 0.1, 1, 3, 10, or 30 mg/kg body weight.
-
Endpoints Evaluated:
-
Clinical Observations: Daily.
-
Body Weights: Weekly.
-
Feed Consumption: Weekly.
-
Hematology and Clinical Chemistry: At terminal sacrifice.
-
Necropsy: Gross examination of all animals.
-
Organ Weights: Adrenal glands, heart, kidneys, liver, lungs, spleen, testes, thymus.
-
Histopathology: Comprehensive examination of tissues from control and high-dose groups. Target organs from lower dose groups were also examined.
-
Specific Dioxin-like Endpoints: Thymic atrophy, induction of hepatic enzymes (e.g., cytochrome P4501A), skin lesions.
-
In Vitro Assays for Relative Potency Determination
1. Competitive AhR Binding Assay
This assay determines the relative affinity of a compound for the AhR compared to a radiolabeled ligand, typically [³H]TCDD.
-
Materials:
-
Test compound (TCAB).
-
Reference compound (unlabeled TCDD).
-
Radiolabeled ligand ([³H]TCDD).
-
Source of AhR (e.g., cytosolic preparations from rat liver or in vitro transcribed/translated AhR).
-
Hydroxyapatite.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cytosolic extracts containing the AhR.
-
Incubate a constant concentration of [³H]TCDD with the AhR preparation in the presence of increasing concentrations of the unlabeled test compound (TCAB) or reference compound (TCDD).
-
After incubation, separate the bound from the free radioligand using hydroxyapatite.
-
Quantify the amount of bound [³H]TCDD by scintillation counting.
-
Plot the percentage of specific binding of [³H]TCDD against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative potency of TCAB to TCDD as the ratio of the IC50 of TCDD to the IC50 of TCAB.
-
2. EROD Induction Assay (CYP1A1 Activity)
This assay measures the induction of the cytochrome P4501A1 (CYP1A1) enzyme, a well-characterized biomarker of AhR activation. The activity of CYP1A1 is measured by its ability to O-deethylate 7-ethoxyresorufin (B15458) (EROD) to the fluorescent product resorufin (B1680543).
-
Materials:
-
Cultured cells responsive to AhR activation (e.g., rat hepatoma H4IIE cells).
-
Test compound (TCAB).
-
Reference compound (TCDD).
-
7-ethoxyresorufin.
-
NADPH.
-
Fluorometer.
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to attach.
-
Expose the cells to a range of concentrations of TCAB or TCDD for a specified period (e.g., 24-72 hours).
-
After the exposure period, lyse the cells and incubate the cell lysate with a reaction mixture containing 7-ethoxyresorufin and NADPH.
-
Measure the production of resorufin over time using a fluorometer.
-
Plot the EROD activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Calculate the relative potency of TCAB to TCDD as the ratio of the EC50 of TCDD to the EC50 of TCAB.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the relative potency of a test compound like TCAB to a reference compound like TCDD.
Figure 2: Experimental Workflow for Relative Potency Determination.
Conclusion
The available evidence consistently demonstrates that this compound is a dioxin-like compound that operates through the AhR signaling pathway. However, its potency is substantially lower than that of TCDD, with estimates ranging from 100 to 1,000,000 times less potent. This significant difference in potency underscores the importance of compound-specific risk assessment. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the relative potency of TCAB and other dioxin-like compounds.
References
Safety Operating Guide
Proper Disposal of 3,3',4,4'-Tetrachloroazobenzene (TCAB): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a highly toxic and environmentally persistent chlorinated aromatic compound.[1][2] As a suspected persistent organic pollutant (POP), its proper disposal is not only a matter of laboratory safety but also a legal and environmental imperative.[2] This document provides a comprehensive, step-by-step guide for the safe handling and disposal of TCAB waste in a laboratory setting. Adherence to these procedures is critical to minimize exposure risks and prevent environmental contamination.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, viton) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Operational Plan for TCAB Waste Disposal
The guiding principle for the disposal of TCAB is the complete destruction or irreversible transformation of its hazardous properties.[4][5] This is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[5][6]
Step 1: Waste Identification and Segregation
-
Labeling: All waste containing TCAB must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Waste Streams: Segregate TCAB waste into the following categories:
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).
-
Liquid Waste: Unused solutions or reaction mixtures containing TCAB.
-
Sharps: Contaminated needles or other sharp objects.
-
-
Container Compatibility: Use only chemically compatible containers with secure lids. For liquid waste, do not use metal containers.[7]
Step 2: Waste Accumulation and Storage
-
Primary Container: Collect TCAB waste in a designated, properly labeled, and sealed container.
-
Secondary Containment: Store the primary waste container in a secondary container to prevent spills.
-
Storage Location: Store TCAB waste in a well-ventilated, secure area, away from incompatible materials.
Step 3: Empty Container Decontamination
-
Triple Rinsing: Empty containers that held TCAB must be triple-rinsed with a suitable solvent (e.g., acetone, toluene).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid TCAB waste.[8] Subsequent rinsates should also be collected as hazardous waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste. Provide them with a detailed inventory of the TCAB waste.
-
Licensed Disposal Vendor: EHS will coordinate with a licensed hazardous waste disposal vendor for the transportation and final destruction of the TCAB waste.
Quantitative Data for Disposal Considerations
| Parameter | Value/Recommendation | Source(s) |
| Recommended Disposal Method | High-Temperature Incineration | [5][6] |
| General Incineration Temperature | > 982°C (1800°F) | [9] |
| General Incineration Residence Time | 2 seconds | [9] |
| Physical State | Bright orange crystalline solid | [2] |
| Melting Point | 158 °C | [2] |
| Solubility | Practically insoluble in water | [4] |
Experimental Protocols for Destruction
The primary and most established method for the destruction of chlorinated aromatic compounds like TCAB is high-temperature incineration .[5][6] This process utilizes controlled combustion at high temperatures to break down the molecule into less hazardous components.
Alternative, more advanced methods for the destruction of chlorinated aromatics are under investigation and include physico-chemical treatments such as advanced oxidation processes.[1][10] However, these are not yet standard procedures for routine laboratory waste disposal.
TCAB Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of TCAB waste.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound absorption, disposition, and metabolism in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Degradation and physico-chemical methods of removal of chlorinated paraffins from aqueous solutions for environmental p… [ouci.dntb.gov.ua]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3',4,4'-Tetrachloroazobenzene
Essential safety protocols for the handling and disposal of 3,3',4,4'-Tetrachloroazobenzene (TCAB) are critical for protecting researchers and the environment. This guide provides immediate, actionable information to ensure the safe management of this hazardous compound in a laboratory setting.
This compound (TCAB) is a toxic compound that is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[1][2] It is recognized as a potent chloracnegen, capable of causing severe skin lesions.[3] Given its hazardous nature, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling TCAB. This includes comprehensive skin, eye, and respiratory protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Viton gloves (double-gloving recommended) | Prevents dermal absorption of TCAB. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield | Protects eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, chemical-resistant coveralls (e.g., Tyvek) over a lab coat | Minimizes skin contact and contamination of personal clothing.[4] Disposable coveralls prevent the spread of contamination outside the laboratory. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the work area. |
| Respiratory Protection | A properly fitted respirator with organic vapor cartridges and P100 particulate filters | Protects against inhalation of TCAB dust or aerosols. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure risk.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
